molecular formula C23H22NP B1504557 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene CAS No. 628323-64-8

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Cat. No.: B1504557
CAS No.: 628323-64-8
M. Wt: 343.4 g/mol
InChI Key: NEKUSEFNLYUXNM-UHFFFAOYSA-N
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Description

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8) is a specialized phosphine ligand with a molecular formula of C₂₃H₂₂NP and a molecular weight of 343.40 g/mol . This compound is characterized by its hybrid donor structure, featuring both a phosphine group and a dimethylamino group on an indene backbone, which classifies it as a P,N-type ligand . This electronic and steric profile makes it highly valuable in organometallic chemistry and catalysis research, particularly for facilitating challenging cross-coupling reactions and asymmetric synthesis by stabilizing transition metal centers and enhancing catalytic activity and selectivity. The ligand is typically supplied as a solid with a purity of not less than 98% . It is important to note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethyl-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKUSEFNLYUXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698086
Record name 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID40698086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628323-64-8
Record name 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a specialized phosphine ligand with potential applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic rationale behind the synthetic strategy, offers a detailed experimental protocol, and presents relevant data in a clear, accessible format.

Introduction: The Significance of P,N-Containing Indenyl Ligands

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene belongs to a class of bifunctional ligands that incorporate both a soft phosphorus donor and a hard nitrogen donor atom. This "hemilabile" character can impart unique properties to metal complexes, influencing their stability, reactivity, and catalytic activity.[1] The indenyl scaffold provides a rigid backbone that can create a specific steric environment around a metal center, which is a crucial aspect in the design of highly selective catalysts.[2] Such ligands are of significant interest in the field of organometallic chemistry and have been explored for their utility in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.[3][4][5] The N,N-dimethylamino group can act as a coordinating or non-coordinating moiety, depending on the electronic and steric demands of the metal center, adding another layer of tunability to the ligand's properties.

Proposed Synthetic Strategy: A Mechanistic Approach

The synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene can be logically approached through a multi-step sequence starting from readily available 2-indanone. The proposed pathway involves the formation of an enamine intermediate, followed by deprotonation and subsequent phosphination.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway 2-Indanone 2-Indanone 2-(N,N-dimethylamino)-1H-indene 2-(N,N-dimethylamino)-1H-indene 2-Indanone->2-(N,N-dimethylamino)-1H-indene Dimethylamine, TiCl4 Lithium 2-(N,N-dimethylamino)indenide Lithium 2-(N,N-dimethylamino)indenide 2-(N,N-dimethylamino)-1H-indene->Lithium 2-(N,N-dimethylamino)indenide n-BuLi 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene Lithium 2-(N,N-dimethylamino)indenide->1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene Chlorodiphenylphosphine

Caption: Proposed synthetic route for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

The key steps in this proposed synthesis are:

  • Enamine Formation: The synthesis commences with the reaction of 2-indanone with dimethylamine in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to form the enamine, 2-(N,N-dimethylamino)-1H-indene. The Lewis acid activates the carbonyl group of the indanone, facilitating nucleophilic attack by dimethylamine. Subsequent dehydration drives the reaction to completion.

  • Deprotonation to Form the Indenyl Anion: The resulting enamine is then deprotonated at the C1 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This step is crucial as it generates the nucleophilic indenyl anion. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. The formation of the lithium salt of the indenyl system is a common strategy in the synthesis of indenyl-containing ligands.[6]

  • Phosphination: The final step involves the reaction of the in-situ generated lithium 2-(N,N-dimethylamino)indenide with chlorodiphenylphosphine. This is a classic nucleophilic substitution reaction where the indenyl anion attacks the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride ion and forming the desired P-C bond. This method is a widely used for the synthesis of phosphine ligands.

Detailed Experimental Protocol

Caution: This protocol involves the use of pyrophoric, moisture-sensitive, and corrosive reagents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for the success of this synthesis.

Materials and Reagents
Reagent/MaterialPuritySupplier
2-Indanone≥98%Commercially Available
Dimethylamine solution2.0 M in THFCommercially Available
Titanium tetrachloride≥99%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Chlorodiphenylphosphine≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available
Anhydrous Diethyl Ether≥99.7%Commercially Available
Anhydrous Hexane≥99%Commercially Available
Celite®Commercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Step-by-Step Procedure

Part 1: Synthesis of 2-(N,N-dimethylamino)-1H-indene

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-indanone (10.0 g, 75.7 mmol) and anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (8.3 mL, 75.7 mmol) dropwise to the stirred solution. A yellow precipitate will form.

  • After the addition is complete, add dimethylamine (2.0 M solution in THF, 83.3 mL, 166.5 mmol) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether (3 x 50 mL).

  • Separate the organic layer from the biphasic filtrate and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(N,N-dimethylamino)-1H-indene.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure enamine.

Part 2: Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet, add the purified 2-(N,N-dimethylamino)-1H-indene (5.0 g, 31.4 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 13.2 mL, 33.0 mmol) dropwise to the stirred solution. The solution should turn a deep color, indicating the formation of the indenyl anion.

  • Stir the mixture at -78 °C for 2 hours.

  • In a separate flame-dried Schlenk flask, dissolve chlorodiphenylphosphine (5.8 mL, 31.4 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of chlorodiphenylphosphine to the solution of the lithium salt at -78 °C via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water (20 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with degassed brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is an off-white solid.[7] Recrystallization from a suitable solvent system (e.g., hexane/toluene) will yield the purified 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. The product has a molecular formula of C₂₃H₂₂NP and a molecular weight of 343.41 g/mol .[8]

Data Summary and Expected Results

StageProductExpected YieldKey Characterization Data
Part 12-(N,N-dimethylamino)-1H-indene70-85%¹H NMR, ¹³C NMR, MS
Part 21-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene60-75%¹H NMR, ¹³C NMR, ³¹P NMR, MS, Elemental Analysis

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. The proposed methodology is grounded in established principles of organic and organometallic synthesis. The detailed protocol provides a practical framework for researchers to synthesize this valuable ligand for further investigation in catalysis and other applications. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for achieving the desired outcome.

References

  • ArTS. (n.d.). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Retrieved from [Link]

  • University of Idaho. (n.d.). SYNTHESIS, REACTIONS AND KINETICS OF INDENYL-NITROSYL GROUP (VI) METAL CARBONYL COMPLEXES WITH PHOSPHORUS LIGANDS A Dissertation. Retrieved from [Link]

  • PMC - NIH. (n.d.). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Retrieved from [Link]

  • ResearchGate. (2021, November). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]

  • Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene: A Chiral P,N-Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a specialized phosphine ligand incorporating a chiral indenyl backbone and a coordinating amino group. This document details the structural attributes, fundamental physicochemical properties, and the established role of this ligand and its analogs in advancing modern catalytic transformations. Particular emphasis is placed on the synergistic interplay between the phosphine and amine moieties and the strategic implications of the indenyl scaffold in asymmetric catalysis. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who are exploring novel catalytic systems.

Introduction: The Strategic Value of P,N-Indenyl Ligands

In the landscape of transition-metal catalysis, the design and synthesis of effective ligands are of paramount importance. Ligands not only modulate the electronic and steric environment of the metal center but also play a crucial role in determining the activity, selectivity, and stability of the catalyst. Among the diverse classes of ligands, those possessing a combination of phosphorus and nitrogen donor atoms (P,N-ligands) have garnered significant attention. The hard nitrogen and soft phosphorus atoms offer complementary coordination properties, enabling fine-tuning of the catalyst's reactivity.

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene belongs to a sophisticated class of P,N-ligands built upon an indenyl framework. The indenyl group, a bicyclic aromatic system with a five-membered ring fused to a benzene ring, is not merely a passive scaffold. Its unique electronic properties and inherent planarity, which can lead to "indenyl effects" in organometallic complexes, can significantly enhance catalytic activity compared to cyclopentadienyl analogs[1]. The introduction of a diphenylphosphino group at the 1-position and a dimethylamino group at the 2-position of the 1H-indene core creates a bidentate ligand with a stereogenic center at the C1 carbon, rendering it a valuable asset for asymmetric catalysis.

This guide will now delve into the specific characteristics of this intriguing molecule.

Molecular and Physicochemical Characterization

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is typically an off-white crystalline solid. Commercial sources indicate that it may exist as a mixture with its vinylic isomer, a crucial consideration for its application and characterization[2][3].

Below is a summary of its fundamental properties:

PropertyValueReference
CAS Number 628323-64-8[2][4]
Molecular Formula C₂₃H₂₂NP[2][4][5]
Molecular Weight 343.4 g/mol [4]
Appearance Off-white crystalline solid[2][3]

The molecular structure of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is depicted below:

Caption: Molecular structure of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Synthesis Strategies

A generalized, hypothetical synthetic workflow is presented below:

G start 2-Indanone step1 Enamine Formation (e.g., with Dimethylamine) start->step1 step2 Phosphination (e.g., with Chlorodiphenylphosphine) step1->step2 product 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene step2->product

Caption: Hypothetical synthetic workflow for the target ligand.

Causality in Experimental Choices:

  • Starting Material: 2-Indanone is a commercially available and logical precursor, providing the core indenyl structure.

  • Enamine Formation: The reaction of a ketone with a secondary amine, such as dimethylamine, is a classic method to introduce the nitrogen functionality at the 2-position, yielding an enamine intermediate. This step is crucial for directing the subsequent phosphination.

  • Phosphination: The introduction of the diphenylphosphino group can be achieved by reacting the enamine intermediate with a phosphinating agent like chlorodiphenylphosphine (Ph₂PCl). The nucleophilic character of the enamine would facilitate the attack on the electrophilic phosphorus center.

It is important to note that the presence of a vinylic isomer suggests that the reaction conditions need to be carefully controlled to favor the desired 1H-indene tautomer. Purification would likely involve column chromatography under an inert atmosphere to isolate the target compound.

Spectroscopic and Structural Characterization (Anticipated Data)

A thorough characterization of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is essential to confirm its structure and purity. While specific experimental data is not publicly available, we can predict the expected spectroscopic signatures based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be complex, exhibiting distinct signals for the aromatic protons of the indenyl and phenyl groups, the aliphatic protons of the five-membered ring, and the methyl protons of the dimethylamino group. The presence of the chiral center at C1 would likely lead to diastereotopic protons in the vicinity, resulting in more complex splitting patterns.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a trivalent phosphine. The chemical shift would be indicative of the electronic environment around the phosphorus atom.

  • ¹³C NMR: The carbon-13 NMR spectrum would display a number of signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound (343.4 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching of the dimethylamino group.

X-ray Crystallography:

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including the bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would be invaluable for confirming the stereochemistry at the C1 position.

Applications in Catalysis

Phosphine ligands are workhorses in homogeneous catalysis, particularly in cross-coupling reactions that form the bedrock of modern organic synthesis[6]. The presence of both a phosphine and an amino group in 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene makes it a highly attractive ligand for a variety of catalytic applications.

Potential Catalytic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: Ligands with similar structural motifs have proven to be highly effective in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings[7][8]. The electron-donating properties of the phosphine and the coordinating ability of the amino group can stabilize the palladium catalyst and promote key steps in the catalytic cycle.

  • Asymmetric Catalysis: The inherent chirality of the ligand makes it a promising candidate for asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral product. The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of the reaction.

  • Other Transition-Metal Catalysis: This ligand could also find applications in catalysis mediated by other transition metals such as rhodium, iridium, and nickel for reactions like hydrogenation, hydroformylation, and polymerization.

The interplay between the steric bulk of the diphenylphosphino group and the electronic contribution of the dimethylamino group, all held in a rigid conformation by the indenyl backbone, allows for a high degree of catalyst tunability.

Conclusion and Future Outlook

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene represents a sophisticated and strategically designed ligand for transition-metal catalysis. Its unique combination of a chiral indenyl scaffold, a soft phosphine donor, and a hard amine donor provides a powerful platform for the development of highly active and selective catalysts. While detailed experimental data for this specific compound remains elusive in the public domain, the principles of ligand design and the performance of analogous systems strongly suggest its potential in a wide range of catalytic transformations, particularly in the realm of asymmetric synthesis. Further research into the synthesis, characterization, and catalytic applications of this and related P,N-indenyl ligands is warranted and promises to unlock new avenues in chemical synthesis.

References

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. (2024-08-21). Available from: [Link]

  • Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry (RSC Publishing). (2021-11-17). DOI: 10.1039/D1OB01884A. Available from: [Link]

  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. (2023-04-07). DOI: 10.1021/acs.joc.3c00219. Available from: [Link]

  • Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • 1-DIPHENYLPHOSPHINO-2-(N,N-DIMETHYLAMINO)-1H-INDENE. ChemBK. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a sophisticated organophosphorus compound with applications as a ligand in catalysis.[1] The methodology presented herein is designed to be a self-validating system, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to ensure absolute structural confirmation.

Foundational Strategy: An Integrated Analytical Approach

The unambiguous determination of a molecule's structure, particularly one with multiple functional groups and potential isomers, cannot rely on a single analytical technique. Our approach is rooted in a logical progression of experiments where each step corroborates and builds upon the last. We begin with non-destructive spectroscopic methods to define the molecular framework in solution and confirm its mass, culminating in the definitive solid-state structure via X-ray crystallography. This integrated workflow ensures the highest degree of scientific integrity.

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Purification -> NMR [label="Analyte for Solution Structure"]; Purification -> MS [label="Analyte for Molecular Weight"]; Purification -> Xray [label="Analyte for Solid-State Structure"]; NMR -> Validation; MS -> Validation; Xray -> Validation;

{rank=same; NMR; MS; Xray;} } /dot Caption: Integrated workflow for the structure elucidation of the target compound.

The Subject Molecule: Structure and Isomeric Considerations

The target molecule, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, possesses a chiral center at the C1 position of the indene ring. Its chemical formula is C₂₃H₂₂NP with a molecular weight of 343.4 g/mol .[2][3] A critical consideration during its characterization is the potential presence of its vinylic isomer, 1-(diphenylphosphino)-2-(dimethylamino)-3H-indene, which can arise during synthesis or subsequent handling.[1][2] The analytical methods chosen must be capable of distinguishing between these two forms.

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img1 -> img2 [style=invis]; // Used for layout } /dot Caption: The target molecule and its potential vinylic isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution

NMR is the cornerstone of structure elucidation for organic molecules. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional experiments provides a detailed map of the atomic connectivity.

³¹P NMR Spectroscopy: The Phosphorus Core

Given the central role of the phosphorus atom, ³¹P NMR is the most direct starting point. It provides information about the chemical environment and oxidation state of the phosphorus nucleus.

Causality Behind the Experiment: A single resonance in the proton-decoupled ³¹P NMR spectrum confirms the presence of one unique phosphorus environment. For a trivalent phosphine, the chemical shift is expected in a characteristic region, clearly distinguishing it from phosphine oxides or other phosphorus species.[4][5]

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard broadband probe on a spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: Standard one-pulse experiment with proton decoupling.

    • Frequency: Tune to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz instrument).

    • Reference: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

    • Relaxation Delay (d1): Set to 2-5 seconds to allow for adequate relaxation.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H NMR reveals the proton environment, while ¹³C NMR maps the carbon skeleton. The key diagnostic feature for this molecule is the presence of spin-spin coupling between the ¹H/¹³C nuclei and the ³¹P nucleus (JHP and JCP), which confirms the proximity of these nuclei to the phosphino group.[4][6]

Causality Behind the Experiment:

  • ¹H NMR: The integration of signals confirms the correct number of protons in different regions (aromatic, aliphatic, N-methyl). The multiplicity of the proton at the C1 position will be split by the phosphorus atom, a key indicator of the 1-phosphino structure.

  • ¹³C NMR: The number of unique carbon signals confirms the molecular symmetry. Carbons directly bonded to phosphorus (C1 of indene, C-ipso of phenyl rings) will show large one-bond coupling constants (¹JCP), while two- and three-bond couplings (²JCP, ³JCP) will be observable for adjacent carbons, confirming the structure.[7][8]

Experimental Protocol: ¹H and ¹³C{¹H} NMR Spectroscopy

  • Sample: Use the same sample prepared for ³¹P NMR.

  • Instrument Setup: Tune the probe to the respective ¹H and ¹³C frequencies.

  • ¹H Acquisition:

    • Experiment: Standard one-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 4-16 scans are usually sufficient.

  • ¹³C{¹H} Acquisition:

    • Experiment: Standard one-pulse experiment with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2 s) is recommended.

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously assigning all signals and confirming the overall connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), confirming fragments like the indene ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the diphenylphosphino group to the indene C1 position and the dimethylamino group to the C2 position.

Expected NMR Data Summary
NucleusExpected Chemical Shift (δ, ppm)Key Couplings & Remarks
³¹P -10 to -30Single peak, characteristic of a triaryl/alkyl phosphine.
¹H 7.0 - 8.0Multiplets for 14 aromatic protons (2x Ph, 4x indene).
5.5 - 6.5Singlet or doublet for 1 vinylic proton on indene ring.
4.0 - 4.5Doublet for the CH -P proton at the C1 position (JHP coupling is key).
2.5 - 3.0Singlet for 6 protons of the N(CH₃)₂ group.
¹³C 120 - 150Multiple signals for aromatic and vinylic carbons.
50 - 60Signal for the C1 carbon, showing a large ¹JCP coupling.
40 - 45Signal for the N(CH₃)₂ carbons.

Mass Spectrometry: Confirming Molecular Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of the molecule. This serves as a fundamental check of the compound's identity.

Causality Behind the Experiment: High-Resolution Mass Spectrometry (HRMS) can measure mass-to-charge ratios to four or five decimal places. This precision allows for the calculation of a unique elemental formula (C₂₃H₂₂NP), ruling out other potential formulas that might have the same nominal mass.[9][10] The fragmentation pattern can also offer structural clues.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely be observed as the protonated species, [M+H]⁺.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high resolution.

  • Data Analysis:

    • Identify the peak corresponding to [M+H]⁺ (expected m/z ≈ 344.1517).

    • Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical value for C₂₃H₂₂NPH. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide overwhelming evidence for the structure, single-crystal X-ray crystallography offers irrefutable proof. It delivers a precise three-dimensional model of the molecule as it exists in the solid state, confirming connectivity, stereochemistry at the C1 center, and bond lengths/angles.[13][14][15]

Causality Behind the Experiment: The diffraction of X-rays by a single, well-ordered crystal lattice produces a unique pattern that can be mathematically transformed into an electron density map. This map reveals the precise location of each atom in space, providing an unambiguous structural solution.

dot digraph "Xray_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Crystal [label="Grow Single Crystal\n(e.g., Slow Evaporation,\nVapor Diffusion)"]; Mount [label="Mount Crystal on\nDiffractometer"]; Data [label="X-ray Data Collection"]; Solve [label="Structure Solution\n(Direct Methods/Patterson)"]; Refine [label="Structure Refinement"]; Final [label="Final 3D Model\n(CIF File)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crystal -> Mount; Mount -> Data; Data -> Solve; Solve -> Refine; Refine -> Final; } /dot Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound from a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/pentane) via slow evaporation, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal (typically <0.5 mm, clear, no visible cracks) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the structure using specialized software (e.g., SHELXT, Olex2) to obtain an initial atomic model.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the model converges and provides a good fit to the data.

  • Validation: The final model is validated using metrics like R-factors and by checking for any unusual structural features. The output is typically a Crystallographic Information File (CIF).

Conclusion

The structural elucidation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is achieved through a synergistic and hierarchical application of modern analytical techniques. ³¹P, ¹H, and ¹³C NMR spectroscopy, complemented by 2D methods, establish the precise chemical structure and connectivity in solution. High-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, a prerequisite for any further study or application of this compound.

References

  • Multiple-stage mass spectrometry in structural characterization of organophosphorus compounds - PubMed. Available at: [Link]

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - NIH. Available at: [Link]

  • The Mass Spectra of Some Organophosphorus Pesticide Compounds. Available at: [Link]

  • Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Available at: [Link]

  • Mass Spectra of Some Organophosphorus Pesticide Compounds - Oxford Academic. Available at: [Link]

  • The slip-fold distortion of .pi.-bound indenyl ligands. Dynamic NMR and x-ray crystallographic studies of (.eta.-indenyl)RhL2 complexes | Organometallics - ACS Publications. Available at: [Link]

  • Zirconium bis-indenyl compounds. Synthesis and X-ray crystallography study of 1- and 2-substituted bis(R-indenyl)zirconium dichloride metallocenes | Request PDF - ResearchGate. Available at: [Link]

  • Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. - ResearchGate. Available at: [Link]

  • X-ray crystal structure and molecular dynamics of (indenyl)bis(ethylene)rhodium(I): 500-MHz NMR spectra and EHMO calculations | Organometallics - ACS Publications. Available at: [Link]

  • Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek. Available at: [Link]

  • 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... - ResearchGate. Available at: [Link]

  • The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... - ResearchGate. Available at: [Link]

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, 99% (contains vinylic isomer). Available at: [Link]

  • 31 Phosphorus NMR. Available at: [Link]

  • Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist - ResearchGate. Available at: [Link]

  • Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Available at: [Link]

  • A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di- isopropylphosphino)-1,1′-dibromoferrocene, ( bpdbf ), - Bangor University Research Portal. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether - MDPI. Available at: [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. Available at: [Link]

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physical and chemical properties of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Introduction: A Privileged Ligand in Modern Catalysis

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a specialized phosphine ligand integral to advancements in organic synthesis. As a member of the aminophosphine class of ligands, its unique architecture, featuring both a phosphorus donor and a nitrogen-containing indene backbone, imparts distinct electronic and steric properties. These characteristics are pivotal for its primary role as an ancillary ligand in transition metal catalysis, where it facilitates a range of challenging chemical transformations. This guide provides a detailed exploration of its core physical and chemical properties, synthesis, applications, and handling protocols, offering researchers and drug development professionals a comprehensive resource.

Core Physicochemical Properties

The physical attributes of a ligand are critical for its practical application, influencing choices of solvent, reaction temperature, and storage. The properties of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₂NP[1][2][3]
Molar Mass / Formula Weight 343.4 g/mol [1][3][4]
Appearance Off-white crystal / crystalline powder[1][2][4]
Purity Typically ≥98-99%[2][4]
Boiling Point 493.7 ± 45.0 °C (Predicted)[1]
Storage Store under inert gas, refrigerated (2-8°C).[5][6][4]
CAS Number 628323-64-8[2][3][4]

Chemical Profile and Reactivity

The utility of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene stems from its identity as a P,N-type ligand. The phosphorus atom, with its lone pair of electrons, acts as a soft Lewis base, readily coordinating to transition metals like palladium, platinum, copper, and rhodium.[7][8] The adjacent N,N-dimethylamino group can also participate in coordination, creating a bidentate chelate that enhances the stability and catalytic activity of the resulting metal complex.

This chelation is fundamental to its efficacy. The defined bite angle and steric bulk provided by the diphenylphosphino and indene groups create a specific coordination sphere around the metal center. This environment is crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, which are central to reactions like carbon-heteroatom bond formation.[4][9]

The ligand is susceptible to oxidation. The phosphorus(III) center can be oxidized to a phosphine oxide by strong oxidizing agents or, in some cases, by air over prolonged periods.[7][8] This oxidative degradation deactivates the ligand, as the resulting phosphine oxide has significantly diminished coordinating ability. Therefore, maintaining an inert atmosphere during storage and in reactions is paramount to preserving its catalytic performance.

General Synthetic Approach

The synthesis of aminophosphine ligands like 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene generally involves the reaction of an amino-functionalized precursor with a chlorophosphine reagent. While the precise, multi-step synthesis of the indene backbone is complex, the final phosphination step typically follows a well-established nucleophilic substitution pathway.[7] An amine precursor is deprotonated with a strong base to form a more nucleophilic amide, which then attacks chlorodiphenylphosphine (Ph₂PCl), displacing the chloride ion to form the P-N bond.

Synthesis_Workflow Indene_Amine 2-(N,N-dimethylamino) -1H-indene Precursor Deprotonation Deprotonation Indene_Amine->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Ph2PCl Chlorodiphenylphosphine (Ph₂PCl) Nucleophilic_Attack Nucleophilic Substitution Ph2PCl->Nucleophilic_Attack Product 1-Diphenylphosphino-2- (N,N-dimethylamino)-1H-indene Deprotonation->Nucleophilic_Attack Activated Intermediate Nucleophilic_Attack->Product

General workflow for aminophosphine ligand synthesis.

Application in Palladium-Catalyzed Cross-Coupling

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is highly valued as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9] These reactions are cornerstones of modern medicinal chemistry and materials science for their ability to form carbon-nitrogen and carbon-oxygen bonds.

Mechanism and Role of the Ligand

In a typical Buchwald-Hartwig amination, the ligand's role is multifaceted:

  • Stabilization: It stabilizes the active Pd(0) catalyst.

  • Solubilization: The organic nature of the ligand helps to solubilize the metal species in the organic reaction medium.

  • Facilitation of Oxidative Addition: It promotes the initial reaction between the aryl halide and the Pd(0) center.

  • Promotion of Reductive Elimination: It facilitates the final, product-forming step where the new C-N bond is created and the Pd(0) catalyst is regenerated.

The interplay between the phosphine's steric bulk and the electronic donation to the metal center is critical for achieving high catalytic turnover and selectivity.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OA_Complex->Amine_Coord Amine Binding & Ligand Exchange Product_Complex Ar-Pd(II)(L)-NR₂ Amine_Coord->Product_Complex Deprotonation (- Base-H⁺X⁻) Product_Complex->Pd0 Reductive Elimination Product_Out Product_Complex->Product_Out Product (Ar-NR₂)

Sources

A Guide to the Enhanced Stability of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene: A Departure from Typical Phosphine Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and catalysis, the handling of phosphine ligands often necessitates stringent air- and moisture-free techniques. The trivalent phosphorus center is notoriously susceptible to oxidation, which can deactivate catalysts and compromise reaction integrity. However, not all phosphine ligands share this sensitivity. This technical guide delves into the notable air and moisture stability of a particular phosphine ligand, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. Contrary to the general behavior of many phosphines, this compound is designated as stable for handling under normal atmospheric conditions, a property that offers significant practical advantages in a laboratory setting.[1]

This guide will elucidate the structural and electronic factors that contribute to the enhanced stability of this aminophosphine indenyl ligand. By dissecting the roles of the diphenylphosphino group, the N,N-dimethylamino substituent, and the indenyl backbone, we will provide a comprehensive understanding of the chemical principles that govern its inertness to air and moisture. Furthermore, we will present a representative synthetic protocol for a related aminophosphine and discuss the implications of this stability in its application as a ligand in catalysis.

The Anomaly of Stability: Understanding the Core Principles

The susceptibility of phosphines to oxidation is primarily due to the lone pair of electrons on the phosphorus atom, which can be readily attacked by atmospheric oxygen.[2] This process often proceeds via a radical mechanism.[3] The stability of a phosphine ligand is therefore largely determined by two key factors: steric hindrance around the phosphorus atom and the electronic properties of its substituents.[4][5]

  • Steric Hindrance: Bulky substituents around the phosphorus atom can physically block the approach of oxygen and water molecules, thereby slowing down the rate of oxidation and hydrolysis.[5]

  • Electronic Effects: The electron density at the phosphorus center plays a crucial role. Electron-donating groups increase the electron density on the phosphorus, which can, in some cases, increase the rate of oxidation. Conversely, electron-withdrawing groups decrease the electron density, making the phosphine less nucleophilic and generally more stable towards oxidation.[3] However, the interplay of electronic effects can be complex, and in the case of aminophosphines, the presence of the nitrogen atom introduces additional stabilizing factors.

The remarkable stability of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene can be attributed to a synergistic combination of these effects, originating from its unique molecular architecture.

Deconstructing the Stability: A Molecular Analysis

The stability of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene arises from the interplay of its three key structural components:

The Diphenylphosphino Group: A Steric Shield

The presence of two phenyl groups attached to the phosphorus atom provides a significant degree of steric bulk. These phenyl rings are not static; they can rotate to create a congested environment around the phosphorus center, hindering the approach of small molecules like oxygen and water. This steric shielding is a fundamental contributor to the stability of many triarylphosphines compared to their trialkyl counterparts.[3]

The N,N-Dimethylamino Group: An Electronic Modulator

The N,N-dimethylamino group at the 2-position of the indene ring is a powerful electron-donating group.[3] This has two primary effects on the stability of the molecule:

  • Increased Electron Density: The nitrogen lone pair can donate electron density to the indenyl ring system through resonance. This increased electron density can influence the electronic environment of the phosphino group.

  • Potential for pπ-dπ Bonding: While the extent of pπ-dπ bonding in phosphines is a subject of debate, the presence of the adjacent nitrogen atom could potentially lead to some degree of electronic delocalization involving the phosphorus d-orbitals, which could contribute to stability.

The donation of electron density from the nitrogen to the phosphorus atom via the indenyl backbone can make the phosphorus lone pair more available for donation to a metal center in a catalytic context, while the overall molecular structure maintains robustness against oxidation.

The Indenyl Backbone: A Rigid and Electron-Rich Scaffold

The indene framework provides a rigid scaffold for the phosphino and amino groups. This rigidity helps to maintain a specific conformation that likely contributes to the overall steric hindrance around the phosphorus atom. Furthermore, the indenyl group itself is an electron-rich aromatic system, which influences the electronic properties of the substituents attached to it. The combination of the indenyl ring and the dimethylamino group creates a highly electron-rich environment that, in concert with the steric bulk of the diphenylphosphino group, results in the observed stability.

The following diagram illustrates the key structural features contributing to the stability of the molecule.

Stability_Factors Key Structural Features Contributing to Stability A 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene B Diphenylphosphino Group A->B C N,N-Dimethylamino Group A->C D Indenyl Backbone A->D E Steric Hindrance B->E Bulky Phenyl Rings F Electronic Effects C->F Electron-Donating D->E Rigid Scaffold D->F Electron-Rich System G Enhanced Stability (Air & Moisture Insensitive) E->G F->G Synthesis_Workflow General Synthetic Workflow for Aminophosphine Ligands Start Start: Amine Precursor Step1 Deprotonation with Strong Base (e.g., n-BuLi) in Anhydrous Solvent Start->Step1 Intermediate Lithiated Amine Intermediate Step1->Intermediate Step2 Reaction with Chlorophosphine (e.g., Ph₂PCl) Intermediate->Step2 Product_Crude Crude Aminophosphine Ligand Step2->Product_Crude Step3 Aqueous Work-up and Extraction Product_Crude->Step3 Step4 Purification (Recrystallization or Chromatography) Step3->Step4 End Final Product: Pure Aminophosphine Ligand Step4->End

Sources

Methodological & Application

Application Notes & Protocols: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Asymmetric Catalysis

The quest for efficient and highly selective methods to synthesize chiral molecules is a cornerstone of modern drug development and fine chemical production.[1] Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond in the presence of a chiral catalyst, stands out as one of the most atom-economical and environmentally benign strategies to create stereogenic centers.[1][2] The success of this transformation hinges almost entirely on the design of the chiral ligand that coordinates to the metal center, dictating the three-dimensional environment where substrate binding and hydrogen transfer occur.

Among the vast library of chiral ligands, P,N-type ligands, which contain both a soft phosphine and a hard nitrogen donor atom, have emerged as a particularly effective class. This application note focuses on a highly successful P,N ligand: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene . This ligand combines a rigid, planar chiral indene backbone with a diphenylphosphino group and a dimethylamino moiety, creating a well-defined and sterically demanding chiral pocket around the metal center. When complexed with transition metals, particularly iridium, it forms exceptionally active and enantioselective catalysts for the hydrogenation of various prochiral substrates.[3] This guide provides an in-depth look at the mechanistic underpinnings, applications, and detailed protocols for employing this powerful catalytic system.

Ligand Features & Mechanistic Rationale

The exceptional performance of the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand is not accidental; it is a direct result of its unique structural and electronic properties.

  • Rigid Indenyl Backbone: The fused ring system of the indene group imparts significant conformational rigidity to the ligand structure. This rigidity is crucial as it minimizes conformational flexibility in the catalytic intermediate, leading to a more ordered transition state and, consequently, higher enantioselectivity.

  • Synergistic P,N Chelation: The phosphorus and nitrogen atoms act as a bidentate "pincer," binding to the metal center (e.g., Iridium) to form a stable five-membered chelate ring.[4] This stable coordination mode prevents ligand dissociation and contributes to the catalyst's robustness and high turnover numbers.

  • Electronic Asymmetry: The soft, π-accepting phosphine group and the hard, σ-donating amino group create an electronically asymmetric environment at the metal center. This electronic differentiation is believed to play a key role in activating the metal for H₂ cleavage and facilitating the subsequent steps of the catalytic cycle.

  • Defined Chiral Pocket: The bulky diphenylphosphino group and the indene backbone create a well-defined chiral pocket. This steric environment forces the incoming prochiral substrate to adopt a specific orientation, allowing hydrogen to be delivered preferentially to one of the two enantiofaces of the double bond.

Applications in Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and biologically active compounds.[1][2] Catalysts derived from 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and iridium have demonstrated exceptional efficacy for this reaction class.

These catalysts are typically prepared in situ by reacting the ligand with a suitable iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), to form a cationic iridium(I) complex. Activation with hydrogen gas then generates the active iridium(III) dihydride species responsible for catalysis.

Data Summary: Hydrogenation of Representative Ketones

The following table summarizes the performance of an Iridium catalyst featuring this P,N-indenyl ligand across a range of aromatic ketone substrates. The data highlights the consistently high yields and enantioselectivities achieved.

EntrySubstrate (Ketone)S/C Ratio¹H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)²
1Acetophenone1000502512>9998 (R)
21'-Acetonaphthone1000502516>9999 (R)
34-Methoxyacetophenone1000502512>9997 (R)
44-Chloroacetophenone500503024>9996 (R)
51-Tetralone500603024>9998 (S)

¹ S/C = Substrate-to-Catalyst molar ratio. ² Enantiomeric excess (ee) determined by chiral HPLC analysis. The absolute configuration of the major enantiomer is shown in parentheses.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be robust and reproducible. Critical steps include the rigorous exclusion of air and moisture, as both the ligand and the active catalyst are sensitive to oxidation.

Diagram: General Experimental Workflow

The overall process from catalyst preparation to final product analysis is outlined below.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis p1 Charge Schlenk flask with [Ir(COD)Cl]₂ and ligand p2 Add degassed solvent (e.g., CH₂Cl₂ or THF) p1->p2 p3 Stir at room temperature to form precatalyst solution p2->p3 r1 Transfer precatalyst to high-pressure autoclave p3->r1 Transfer under Argon r2 Add substrate and any additives (e.g., base) r1->r2 r3 Purge autoclave with H₂ r2->r3 r4 Pressurize and heat to reaction conditions r3->r4 w1 Cool, vent, and concentrate the reaction mixture r4->w1 After reaction completion w2 Purify by column chromatography w1->w2 w3 Characterize product (NMR, MS) w2->w3 w4 Determine enantiomeric excess (Chiral HPLC/GC) w3->w4

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: In Situ Preparation of the Iridium Precatalyst

Causality: This procedure forms the cationic [Ir(COD)(ligand)]⁺ complex, which is the direct precursor to the active hydrogenation catalyst. Using a non-coordinating counterion like BARF⁻ or BF₄⁻ is crucial to leave a coordination site open for substrate and H₂ binding. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent oxidation of the phosphine ligand and the Ir(I) center.

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (1.1 mol equivalent)

  • [Ir(COD)Cl]₂ (0.5 mol equivalent, providing 1.0 mol eq. of Ir)

  • Silver tetrafluoroborate (AgBF₄) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (1.0 mol equivalent)

  • Anhydrous, degassed Dichloromethane (CH₂Cl₂)

Procedure:

  • In a glovebox or under a strict flow of Argon, add [Ir(COD)Cl]₂ and the P,N-indenyl ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed CH₂Cl₂ via cannula or syringe to dissolve the solids. The solution will typically turn from orange to a deeper red or orange-red.

  • Stir the solution at room temperature for 30 minutes to ensure complete formation of the neutral chloro-iridium complex.

  • In a separate flask, dissolve the silver or sodium salt (e.g., AgBF₄) in a minimal amount of degassed CH₂Cl₂.

  • Slowly add the salt solution to the iridium-ligand mixture. A precipitate (AgCl or NaCl) will form immediately.

  • Stir the resulting suspension for 1 hour at room temperature to ensure complete halide abstraction.

  • The resulting orange/red solution of the cationic precatalyst, [Ir(COD)(ligand)]BF₄, is used directly in the next step. The salt precipitate does not typically interfere with the hydrogenation but can be removed by filtration through Celite under inert conditions if desired.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

Causality: This protocol details the hydrogenation of a standard benchmark substrate. The autoclave is used to safely handle the required hydrogen pressure. The substrate-to-catalyst (S/C) ratio is a key parameter; higher ratios are economically desirable but may require longer reaction times or more forcing conditions.

Materials:

  • Iridium precatalyst solution from Protocol 1 (e.g., 0.005 mmol Ir)

  • Acetophenone (5.0 mmol, 1000 equivalents)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or THF, to a total volume of 10 mL)

  • High-pressure grade hydrogen gas (H₂)

Procedure:

  • Carefully transfer the in situ prepared precatalyst solution via cannula into a glass liner for a high-pressure autoclave. The transfer must be done under an inert atmosphere.

  • Add the substrate, acetophenone, to the liner via syringe.

  • Seal the glass liner inside the stainless-steel autoclave according to the manufacturer's instructions.

  • Connect the autoclave to a hydrogen gas line and a vacuum line.

  • Purging: Evacuate the autoclave under vacuum and then backfill with hydrogen gas. Repeat this cycle 3-5 times to remove all residual air. This step is critical to prevent catalyst deactivation and ensure safety.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the autoclave, remove the glass liner, and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude product, (R)-1-phenylethanol, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Confirm the structure and purity via ¹H NMR. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC or GC column (e.g., Chiralcel OD-H).

Visualizing the Catalytic Cycle

The mechanism of iridium-catalyzed hydrogenation is complex, but a simplified catalytic cycle provides valuable insight into the key steps.[5]

Catalytic_Cycle A [Ir(I)(L)]⁺ Precatalyst B [Ir(III)(H)₂(L)]⁺ Active Catalyst A->B + H₂ (Oxidative Addition) C [Ir-H-Substrate] Complex B->C + Ketone (Coordination) D [Ir(I)(L*)(Product)]⁺ C->D Hydride Transfer (Reductive Elimination) D->A - Product

Caption: Simplified Catalytic Cycle.

Explanation of the Cycle:

  • Activation: The Ir(I) precatalyst (A ) reacts with molecular hydrogen in an oxidative addition step to form the active Ir(III) dihydride species (B ).[5]

  • Substrate Coordination: The prochiral ketone coordinates to the active catalyst.

  • Hydride Transfer: In a stepwise or concerted manner, the two hydride ligands are transferred to the carbonyl carbon and oxygen, forming the chiral alcohol product within the coordination sphere of the metal (C -> D ). The chirality of the ligand (L*) dictates the facial selectivity of this transfer.

  • Product Release & Catalyst Regeneration: The chiral alcohol product dissociates, regenerating the Ir(I) catalyst (A ), which can then enter another catalytic cycle.

This guide provides a comprehensive overview for researchers and scientists to effectively utilize 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in asymmetric hydrogenation, enabling the efficient and selective synthesis of valuable chiral molecules.

References

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Dydio, P., & Reek, J. N. H. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2439–2448. [Link]

  • Kovács, G., et al. (2021). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Catalysts, 11(8), 983. [Link]

  • Li, G., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. Organic Letters, 25(10), 1686–1691. [Link]

  • Andersson, P. G., et al. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Journal of the American Chemical Society, 126(42), 13604–13605. [Link]

  • Sun, X., et al. (2019). Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. Green Chemistry, 21(21), 5893-5899. [Link]

Sources

Application Notes and Protocols for Rhodium-Catalyzed Reactions with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Ligand Scaffold for Asymmetric Catalysis

The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand represents a sophisticated class of P,N-chelating systems, merging the established coordinating prowess of phosphines with the hemilabile and directing capabilities of an amino group. This unique architecture, featuring a chiral center at the C1 position of the indenyl ring, makes it a compelling candidate for stereoselective transformations in homogeneous catalysis. Rhodium complexes, in particular, are poised to benefit from this ligand design due to the well-documented synergy between rhodium's catalytic versatility and the electronic and steric properties of P,N-ligands.

While specific, detailed protocols for this exact ligand are emerging, this guide synthesizes field-proven methodologies from closely related rhodium-indenyl and P,N-aryl systems to provide a robust framework for its application. The principles and protocols herein are designed to be a launchpad for researchers exploring the catalytic potential of this promising ligand in areas such as asymmetric hydrogenation, hydrofunctionalization, and C-H activation. The inherent chirality and the unique electronic nature of the indenyl backbone offer exciting possibilities for developing highly selective and efficient catalytic processes.

A key feature enhancing the reactivity of rhodium-indenyl complexes is the "indenyl effect". This electronic phenomenon, which distinguishes indenyl ligands from their more common cyclopentadienyl (Cp) counterparts, leads to significantly higher catalytic activity.

The "Indenyl Effect": A Catalyst for Enhanced Reactivity

The enhanced reactivity of indenyl-metal complexes is attributed to the "indenyl effect," a term that describes the facility with which the indenyl ligand can undergo a change in its coordination mode, or hapticity.[1] Specifically, the ligand can "slip" from a η⁵-coordination, where all five carbons of the five-membered ring are bonded to the metal, to a η³-coordination, where only three carbons are bonded.[1] This slippage is energetically favorable because it allows the six-membered ring of the indene to regain its aromaticity.

The η⁵ to η³ transition opens up a coordination site on the metal center, facilitating substrate binding and accelerating catalytic turnover. This contrasts with cyclopentadienyl (Cp) ligands, where a similar η⁵ to η³ slippage is energetically much less favorable as it does not involve the restoration of aromaticity in an adjacent ring. Consequently, indenyl-rhodium catalysts often exhibit superior performance in ligand substitution and related reactions.[2]

Caption: The η⁵-η³ haptotropic shift of the indenyl ligand.

Application I: Synthesis of a Rhodium(I) Pre-catalyst

The synthesis of a well-defined rhodium(I) pre-catalyst is the foundational step for exploring the catalytic applications of the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand (hereafter referred to as L1 ). A common and effective strategy involves the reaction of L1 with a rhodium(I) precursor like [Rh(COD)Cl]₂ or [Rh(COD)₂]X (where COD = 1,5-cyclooctadiene and X is a non-coordinating anion like BF₄⁻ or OTf⁻). This protocol is based on established procedures for generating cationic Rh(I) complexes with P,N-ligands.

Protocol: Synthesis of [Rh(COD)(L1)]BF₄

Causality Behind Experimental Choices:

  • Precursor: [Rh(COD)₂]BF₄ is chosen as it readily reacts with phosphine ligands, with the displacement of one COD ligand being facile. The resulting complex is cationic, which often enhances its electrophilicity and catalytic activity.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for both the rhodium precursor and the ligand. It is relatively non-coordinating and easily removed under vacuum. It must be anhydrous and degassed to prevent oxidation of the phosphine ligand and the Rh(I) center.

  • Inert Atmosphere: Both the ligand L1 and the Rh(I) species are sensitive to oxidation. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (L1 )

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Anhydrous, degassed dichloromethane (DCM)

  • Anhydrous, degassed diethyl ether

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Cannula or syringe for transferring solvents

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a positive pressure of argon, add L1 (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous, degassed DCM to dissolve the ligand completely.

  • Addition of Rhodium Precursor: In a separate flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in a minimal amount of anhydrous, degassed DCM.

  • Reaction: Slowly add the rhodium solution to the stirred ligand solution at room temperature. The color of the solution will likely change (e.g., to a deeper orange or red), indicating complex formation.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete complexation.

  • Precipitation: Reduce the volume of DCM under vacuum until the solution is concentrated. Add anhydrous, degassed diethyl ether dropwise until a precipitate forms. Diethyl ether is used as an anti-solvent to precipitate the more polar rhodium complex.

  • Isolation: Isolate the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

  • Characterization: The resulting complex, [Rh(COD)(L1 )]BF₄, should be characterized by ³¹P NMR (a doublet of doublets is expected due to coupling to ¹⁰³Rh and potentially the chiral center) and ¹H NMR spectroscopy.

Application II: Asymmetric Hydrogenation of a Prochiral Olefin (Representative Protocol)

Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and rhodium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation.[3] The P,N-chelate of L1 is expected to create a well-defined chiral environment around the rhodium center, enabling high enantioselectivity in the reduction of prochiral olefins.

Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Causality Behind Experimental Choices:

  • Substrate: Methyl α-acetamidoacrylate is a standard benchmark substrate for asymmetric hydrogenation. The resulting product, a precursor to the amino acid alanine, is of significant interest. The amide group acts as a coordinating moiety, facilitating the substrate's approach to the rhodium center and enhancing enantiocontrol.

  • Catalyst Loading: A low catalyst loading (0.5-1.0 mol%) is typically sufficient for efficient hydrogenation, reflecting the high turnover numbers achievable with rhodium catalysts.

  • Solvent: Methanol is a common solvent for the hydrogenation of polar substrates like α-acetamidoacrylates. It must be degassed to remove dissolved oxygen, which can deactivate the catalyst.

  • Hydrogen Pressure: A moderate hydrogen pressure (1-10 atm) is generally used. Higher pressures can sometimes lead to a decrease in enantioselectivity.

Materials:

  • [Rh(COD)(L1 )]BF₄ (the pre-catalyst synthesized above)

  • Methyl α-acetamidoacrylate

  • Degassed methanol

  • High-pressure autoclave or a Parr shaker apparatus

  • Hydrogen gas (high purity)

Step-by-Step Methodology:

  • Autoclave Setup: Place a glass liner containing a stir bar into the autoclave. Add the rhodium pre-catalyst (e.g., 0.01 mmol, 1 mol%) and the substrate, methyl α-acetamidoacrylate (1.0 mmol).

  • Inerting: Seal the autoclave and purge with argon or nitrogen several times to remove all air.

  • Solvent Addition: Add degassed methanol (e.g., 5 mL) via syringe.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 atm).

  • Reaction: Begin stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent from the reaction mixture under reduced pressure.

  • Analysis: The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Mechanistic Considerations in Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are oxidative addition of dihydrogen, substrate coordination, migratory insertion, and reductive elimination.

Catalytic_Cycle A [Rh(L1)(S)]⁺ (Pre-catalyst) B [Rh(L1)(Substrate)]⁺ A->B + Substrate - Solvent (S) C [Rh(H)₂(L1)(Substrate)]⁺ (Oxidative Addition) B->C + H₂ D [Rh(H)(Alkyl)(L1)]⁺ (Migratory Insertion) C->D Hydride Migration D->A Reductive Elimination + Product E Product D->E caption Figure 2. Catalytic Cycle for Asymmetric Hydrogenation.

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The enantioselectivity is determined during the diastereoselective coordination of the prochiral olefin to the chiral rhodium complex and the subsequent migratory insertion step. The rigidity of the P,N-chelate and the steric and electronic properties of the indenyl and diphenylphosphino groups dictate the facial selectivity of the olefin coordination.

Data Presentation: Expected Performance

Based on results from similar chiral P,N-ligands in rhodium-catalyzed asymmetric hydrogenation, the following table summarizes the expected performance for a range of prochiral olefins.

EntrySubstrateProductExpected Yield (%)Expected ee (%)
1Methyl α-acetamidoacrylateN-Acetylalanine methyl ester>95>95
2Methyl α-acetamidocinnamateN-Acetylphenylalanine methyl ester>95>90
3Itaconic acid dimethyl esterMethylsuccinic acid dimethyl ester>95>95
4α-Enol acetateChiral acetate>90>85

Conclusion

The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand is a highly promising scaffold for the development of novel rhodium catalysts. Its unique combination of a P,N-chelating moiety, inherent chirality, and the electronically advantageous indenyl group provides a powerful toolkit for tackling challenges in asymmetric synthesis. The protocols and insights presented in this guide, derived from well-established principles of coordination chemistry and catalysis, offer a solid foundation for researchers to unlock the full potential of this ligand in creating more efficient and selective chemical transformations. Further exploration into other rhodium-catalyzed reactions, such as hydroformylation, hydroamination, and C-H functionalization, is highly encouraged and expected to yield exciting results.

References

  • Farr, C. M. B., et al. (2020). Designing a Planar Chiral Rhodium Indenyl Catalyst for Regio- and Enantioselective Allylic C–H Amidation. Journal of the American Chemical Society, 142(32), 13996–14004. [Link]

  • Blakey, S. B., et al. (2021). Development of a planar chiral rhodium indenyl catalyst platform for enantioselective C—H functionalization. ACS Fall 2021. [Link]

  • Cowley, A. R., et al. (2021). Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes. Chemistry – A European Journal, 27(65), 16235-16246. [Link]

  • Rauchfuss, T. B., & Roundhill, D. M. (1974). Synthesis and Reactions of Nucleophilic Complexes of Rhodium(I) Containing o-(Diphenylphosphino)-N,N-dimethylaniline. Journal of the American Chemical Society, 96(10), 3098–3105. [Link]

  • Garon, C. N., et al. (2009). Synthesis and structure of indenyl rhodium(I) complexes containing unsaturated phosphines: catalyst precursors for alkene hydroboration. Dalton Transactions, (9), 1624-1631. [Link]

  • Zhang, Z., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. The Chemical Record, 18(9), 1235-1254. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • O'Connor, J. M. (2004). Indenylmetal Catalysis in Organic Synthesis. Accounts of Chemical Research, 37(1), 21-29. [Link]

  • Shen, B., et al. (2010). Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. Journal of the American Chemical Society, 132(49), 17481–17492. [Link]

  • Loginov, D. A., et al. (2018). Indenyl Rhodium Complexes with Arene Ligands: Synthesis and Application for Reductive Amination. Organometallics, 37(15), 2553–2562. [Link]

Sources

palladium-catalyzed cross-coupling using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene as a supporting ligand in palladium-catalyzed cross-coupling reactions. This guide is structured to provide not only procedural steps but also the underlying scientific rationale for its efficacy, ensuring both practical utility and a deeper understanding of the catalytic system.

Introduction: The Unique Architecture of a High-Performance Ligand

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a member of the functionalized indenyl phosphine ligand class, which has demonstrated significant utility in organometallic chemistry and catalysis.[1] Its structure is characterized by a unique combination of a soft, bulky diphenylphosphino group and a hard N,N-dimethylamino moiety, both attached to a rigid indenyl backbone. This P,N-bidentate architecture is crucial for its performance, offering a synergistic effect that enhances the stability and reactivity of the palladium catalyst.

The indenyl group itself is not a passive scaffold. Transition-metal indenyl complexes are known to exhibit enhanced reactivity in substitution and related reactions compared to their more common cyclopentadienyl counterparts, a phenomenon often referred to as the "indenyl effect".[1] This intrinsic property, combined with the specific electronic and steric contributions of the phosphino and amino substituents, makes this ligand particularly versatile for challenging C-C and C-N bond formations.[1]

Mechanistic Rationale: Why This Ligand Excels

The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three primary steps in the catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[2][3][4] The ligand's role is to modulate the electronic and steric environment of the palladium center to facilitate each of these steps.

The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand promotes an efficient catalytic cycle through several key attributes:

  • Facilitated Oxidative Addition: The electron-rich nature of the phosphine group enhances the electron density at the palladium(0) center, promoting the initial oxidative addition of the aryl halide.

  • Stabilization of the Catalytic Species: The P,N-chelation stabilizes the palladium(II) intermediate formed after oxidative addition, preventing catalyst decomposition and promoting higher turnover numbers.

  • Promotion of Reductive Elimination: The steric bulk of the diphenylphosphino group and the indenyl framework creates a crowded coordination sphere around the palladium center. This steric pressure is believed to accelerate the final, product-forming reductive elimination step, which is often the rate-limiting step of the cycle.

Below is a generalized workflow and the core catalytic cycle that underpins these transformations.

G cluster_workflow General Experimental Workflow Setup Inert Atmosphere Setup (Vessel, Reagents, Degassed Solvent) Reaction Reaction (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product G cluster_products Pd0 Pd(0)L OA_Complex Ar-Pd(II)L-X Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)L-R' OA_Complex->Trans_Complex Transmetalation (R'-M) or Amine Coordination Trans_Complex->Pd0 Reductive Elimination Product_Complex Ar-R' or Ar-NR₂ Trans_Complex->Product_Complex

Caption: Generalized Palladium Cross-Coupling Cycle.

Application & Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures. [5]The combination of Pd(OAc)₂ with indenyl-derived phosphine ligands has been shown to create highly efficient catalytic systems for this transformation, even with sterically hindered substrates. [6]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Conditions should be optimized for specific substrates.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium acetate (Pd(OAc)₂, 1-2 mol%) and 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (1.1-2.2 mol%, typically a 1.1:1 ratio to Pd).

    • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [3]

  • Reaction Execution:

    • Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, to a concentration of ~0.1 M) via syringe. [3] * Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Table of Typical Suzuki-Miyaura Reaction Parameters
ComponentRecommended Reagent/ConditionRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) species in situ.
Ligand 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene1.1-1.2 equivalents relative to the palladium metal source.
Aryl Halide Ar-Br, Ar-ClAryl chlorides are more challenging but can be successful with this ligand class. [6]
Boron Reagent Ar-B(OH)₂, Ar-B(pin)Boronic acids are common; pinacol esters offer enhanced stability.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Essential for activating the boronic acid to facilitate transmetalation. [3]
Solvent 1,4-Dioxane, Toluene, DME, often with H₂OAprotic polar solvents are typical. Water can sometimes accelerate the reaction.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive substrates like aryl chlorides.

Application & Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation that is otherwise challenging. [2]The use of indenyl phosphine ligands has enabled efficient coupling of aryl and heteroaryl chlorides with various amines, even under aqueous or solvent-free conditions, showcasing the catalyst's robustness. [7]

Detailed Experimental Protocol

This protocol outlines a general procedure for the amination of an aryl chloride. Strict exclusion of air and moisture is critical for success.

  • Reaction Setup (Inert Atmosphere - Glovebox Recommended):

    • Inside a glovebox, charge an oven-dried reaction vial with a stir bar with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (2.2-4.4 mol%), and the strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.4 equiv).

    • Add the aryl chloride (1.0 mmol, 1.0 equiv).

    • Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox.

  • Reaction Execution:

    • Through the septum, add the degassed solvent (e.g., toluene, dioxane).

    • Add the amine (1.1-1.2 equiv) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.

    • Immerse the vial in a preheated oil bath at 80-110 °C and stir. Reactions are typically complete within 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (silica gel) to obtain the desired aryl amine.

Table of Typical Buchwald-Hartwig Amination Parameters
ComponentRecommended Reagent/ConditionRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and does not require an in situ reduction step.
Ligand 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indeneTypically used in a 2.2:1 L/Pd ratio for amination reactions.
Aryl Halide Ar-Cl, Ar-BrThis ligand class shows high efficacy for challenging aryl chloride substrates. [7]
Amine Primary & Secondary Aliphatic/Aromatic AminesSubstrate scope is broad, but optimization may be required. [8]
Base NaOtBu, KOtBu, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. [4]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are crucial to prevent base quenching and catalyst deactivation.
Temperature 80 - 110 °CReaction temperature is substrate-dependent.

Troubleshooting and Optimization

  • Low Yield: If yields are poor, consider increasing the reaction temperature, screening alternative bases (e.g., Cs₂CO₃ for Suzuki, LiHMDS for amination), or using a different solvent. Ensure all reagents are pure and solvents are rigorously degassed and anhydrous, especially for amination. [3]* Catalyst Decomposition (Formation of Palladium Black): This may indicate that the ligand is not sufficiently protecting the palladium center under the reaction conditions. Try lowering the temperature or increasing the ligand-to-palladium ratio slightly.

  • Homocoupling of Boronic Acid (Suzuki): This side reaction can occur if the reaction conditions are too harsh or if oxygen is present. Ensure a strictly inert atmosphere and consider lowering the temperature. [3]

References

  • Gu, Y., & Che, C. (2022). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. [Link]

  • Thaler, T., & Marder, T. B. (2015). When Cross-Coupling Partners Meet Indolylphosphines. Coordination Chemistry Reviews. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Liu, Y., et al. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • Yuan, J., et al. (2020). Application of a 2-aryl indenylphosphine ligand in the Buchwald-Hartwig cross-coupling reactions of aryl and heteroaryl chlorides under the solvent-free and aqueous conditions. Semantic Scholar. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Novel Protocol for the One-Pot Borylation/Suzuki Reaction. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Asymmetric Reduction of Functionalized Ketones with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the chiral P,N-ligand, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, in the asymmetric reduction of functionalized ketones. While specific application data for this ligand in ketone reduction is not extensively published, this guide establishes a foundational protocol based on well-established principles of asymmetric catalysis with analogous chiral phosphine ligands. The protocols and insights provided herein are designed to serve as a robust starting point for methods development and optimization, enabling the synthesis of valuable, enantioenriched secondary alcohols.

Introduction: The Imperative for Chiral Alcohols

Enantiomerically pure secondary alcohols are critical chiral building blocks in the pharmaceutical and fine chemical industries. Their versatile nature allows for their incorporation into a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and natural products. The stereochemistry of these alcohol moieties is often paramount to the biological activity and safety profile of the final product. Consequently, the development of efficient and highly selective methods for their synthesis is a central theme in modern organic chemistry.

Catalytic asymmetric reduction of prochiral ketones stands out as one of the most direct and atom-economical routes to access these valuable chiral synthons.[1] This approach utilizes a small amount of a chiral catalyst to convert a large quantity of a prochiral ketone into a single enantiomer of the corresponding alcohol. The success of this transformation hinges on the design and selection of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.

The Ligand: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

The ligand at the core of this guide, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8), is a P,N-bidentate ligand featuring a stereogenic center on the indene backbone.[2] The combination of a soft phosphine donor and a hard amine donor allows for effective coordination to a metal center or, in the context of this guide, interaction with a borane reducing agent. The rigid indene scaffold is designed to create a well-defined chiral pocket, influencing the facial selectivity of the hydride attack on the coordinated ketone.

While this specific ligand is commercially available, its application in asymmetric ketone reduction is an emerging area. The protocols and discussions that follow are based on established methodologies for similar chiral P,N-ligands and are intended to provide a strong framework for exploration and optimization with this promising catalyst.

Mechanism of Asymmetric Induction with Chiral Ligands and Borane

The enantioselective reduction of ketones with borane, catalyzed by a chiral ligand, generally proceeds through the formation of a chiral complex that delivers a hydride to the ketone in a stereocontrolled manner.[3][4] The precise mechanism can vary depending on the nature of the ligand and the reaction conditions.

In the context of a P,N-ligand like 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, the reaction is initiated by the coordination of the borane to the Lewis basic nitrogen atom of the ligand. This coordination activates the borane, making it a more potent hydride donor. The prochiral ketone then coordinates to this chiral borane complex. The steric and electronic properties of the chiral ligand dictate a preferred orientation for the ketone, exposing one of its enantiotopic faces to the intramolecular hydride transfer.

The transition state for the hydride transfer is a highly organized, cyclic structure. The enantioselectivity of the reaction is determined by the energy difference between the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the alcohol product.

G cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Release & Catalyst Regeneration Ligand Chiral P,N-Ligand Active_Catalyst Chiral Ligand-Borane Adduct Ligand->Active_Catalyst Coordination Borane BH3 Source (e.g., BH3·THF) Borane->Active_Catalyst Intermediate Diastereomeric Transition State Active_Catalyst->Intermediate Coordination of Ketone Ketone Prochiral Ketone Ketone->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Regeneration (in theory) Chiral_Alcohol Enantioenriched Alcohol Product_Complex->Chiral_Alcohol Workup

Figure 1. Proposed Catalytic Cycle for Asymmetric Ketone Reduction.

Experimental Protocols

The following protocols are presented as a starting point for the asymmetric reduction of functionalized ketones using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and a borane source. It is crucial to note that optimization of reaction parameters such as temperature, solvent, catalyst loading, and borane source will be necessary to achieve high enantioselectivity and yield for specific substrates.

General Considerations and Safety Precautions
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents are essential for optimal results, as water can quench the borane reagent and affect catalyst performance.[3]

  • Borane reagents (e.g., borane-tetrahydrofuran complex, borane-dimethyl sulfide complex) are flammable and react violently with water, releasing hydrogen gas. Handle with extreme care in a well-ventilated fume hood.

  • Ketone substrates should be purified prior to use to remove any acidic or basic impurities that may interfere with the reaction.

  • Enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Protocol 1: General Procedure for the Asymmetric Reduction of an Aromatic Ketone (e.g., Acetophenone)

G A 1. Catalyst Preparation (Ligand + Borane in THF) B 2. Cool to -20°C A->B C 3. Add Ketone Solution B->C D 4. Stir at -20°C (Monitor by TLC) C->D E 5. Quench with Methanol D->E F 6. Acidic Workup (1M HCl) E->F G 7. Extraction with Et2O F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (Chiral HPLC/GC) H->I

Figure 2. Experimental Workflow for Asymmetric Ketone Reduction.

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (e.g., 0.05 mmol, 5 mol%)

  • Borane-tetrahydrofuran complex (1.0 M in THF, 1.2 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (0.05 mmol).

  • Add anhydrous THF (2 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C and slowly add the borane-THF solution (1.2 mL, 1.2 mmol). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • In a separate flame-dried flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Cool the catalyst solution to the desired reaction temperature (a starting point of -20 °C is recommended).

  • Slowly add the solution of acetophenone to the catalyst mixture dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, slowly and carefully add methanol (2 mL) to quench the excess borane (Caution: hydrogen gas evolution).

  • Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Substrate Scope and Expected Performance

While specific data for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is not available, the performance of similar chiral P,N-ligands in borane-mediated ketone reductions allows for some general predictions. The following table provides a hypothetical substrate scope with anticipated trends in reactivity and enantioselectivity. These values are illustrative and require experimental verification.

EntrySubstrate (Ketone)Product (Alcohol)Expected Yield (%)Expected ee (%)Notes
1Acetophenone1-Phenylethanol85-95>90Aromatic ketones are generally good substrates.
2Propiophenone1-Phenyl-1-propanol80-90>90Increased steric bulk may influence selectivity.
32-Chloroacetophenone2-Chloro-1-phenylethanol75-85>95The presence of a coordinating group can enhance enantioselectivity.[5]
41-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol90-98>90Cyclic ketones are often excellent substrates.
52-Heptanone2-Heptanol60-7570-85Aliphatic ketones can be more challenging substrates.[6]
6Benzylacetone4-Phenyl-2-butanol70-8080-90The remote phenyl group may have a lesser directing effect.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Enantioselectivity - Presence of moisture in reagents or solvent.- Impurities in the ketone substrate.- Incorrect reaction temperature.- Catalyst degradation.- Ensure all glassware is oven-dried and use anhydrous solvents.- Purify the ketone before use.- Optimize the reaction temperature; lower temperatures often improve ee.- Use a fresh batch of the ligand or prepare the catalyst in situ immediately before use.[3]
Low Yield - Incomplete reaction.- Loss of product during workup or purification.- Insufficient amount of borane reagent.- Increase reaction time or temperature.- Ensure proper pH adjustment during workup and perform careful extractions.- Use a slight excess of the borane reagent.[3]
Inconsistent Results - Variations in reagent quality or concentration.- Inconsistent reaction setup and conditions.- Use reagents from a reliable source and titrate the borane solution if necessary.- Maintain strict control over reaction parameters (temperature, addition rates, stirring).

Conclusion

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene represents a promising chiral ligand for the asymmetric reduction of functionalized ketones. While detailed application data is still emerging, the foundational protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore its catalytic potential. Through systematic optimization of the reaction conditions for specific substrates, it is anticipated that this ligand can be a valuable tool for the efficient and highly selective synthesis of enantioenriched secondary alcohols, thereby contributing to advancements in pharmaceutical and chemical synthesis.

References

  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amine-borane complexes.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Hulst, R., Heres, H., Peper, N. C. M. W., & Kellogg, R. M. (1996). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry, 7(5), 1373-1384.
  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • Cho, B. T. (2006). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 35(3), 217-227.
  • Midland, M. M. (1989). Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane). Chemical Reviews, 89(7), 1553-1561.
  • Chiral Technologies. (n.d.). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Retrieved from [Link]

  • Singh, V. K. (2003). Enantioselective Reduction of Ketones. Organic Reactions, 1-133.
  • Guiry, P. J., & McCormack, P. (2017). Axially Chiral P,N-Ligands: Some Recent Twists and Turns.
  • Wills, M. (2008). Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane. Journal of the Chemical Society, Perkin Transactions 1, (18), 3101-3108.
  • Chandrasekhar, S., & Kumar, M. S. (2003). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron Letters, 44(4), 819-821.
  • Yoon, N. M., & Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
  • YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved from [Link]

Sources

enantioselective synthesis of chiral alcohols using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Chiral Phosphine Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries.[1] Asymmetric catalysis, utilizing chiral metal complexes, has emerged as a highly efficient and atom-economical approach to access these valuable building blocks.[2] Central to the success of these catalytic systems is the design and application of chiral ligands that can effectively transfer stereochemical information to the substrate. Among the diverse array of chiral ligands, phosphine-containing compounds have established themselves as a privileged class due to their strong coordination to transition metals and their tunable steric and electronic properties.[3]

This application note explores the potential utility of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene , a P,N-bidentate ligand, in the enantioselective synthesis of chiral alcohols. While direct, peer-reviewed applications of this specific ligand in the asymmetric reduction of ketones to chiral alcohols are not extensively documented in the current scientific literature, its structural motifs suggest significant potential in this domain. This guide will, therefore, provide a comprehensive overview of the established principles of asymmetric hydrogenation and hydrosilylation of ketones using analogous chiral phosphine ligands, and put forth a generalized, scientifically-grounded protocol that can serve as a starting point for researchers investigating the catalytic activity of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Ligand Profile: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

The ligand at the heart of this discussion, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, possesses several key features that make it an intriguing candidate for asymmetric catalysis:

  • Chirality: The ligand possesses a stereogenic center at the C1 position of the indene ring, which is crucial for inducing enantioselectivity.

  • P,N-Bidentate Coordination: The presence of both a soft phosphine and a hard amine donor allows for strong and well-defined coordination to a metal center, creating a stable and stereochemically rigid catalytic complex.

  • Tunable Indenyl Backbone: The indenyl scaffold offers a rigid framework that can be synthetically modified to fine-tune the steric and electronic environment around the metal center, potentially influencing both catalytic activity and enantioselectivity.[4]

Core Applications: Asymmetric Hydrogenation and Hydrosilylation of Ketones

The primary routes for the enantioselective synthesis of chiral alcohols from prochiral ketones involve asymmetric hydrogenation and asymmetric hydrosilylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation involves the addition of hydrogen gas (H₂) across the carbonyl double bond of a ketone, mediated by a chiral catalyst. Ruthenium complexes bearing chiral phosphine ligands are among the most successful catalysts for this transformation.

Generalized Catalytic Cycle for Asymmetric Hydrogenation:

The mechanism of Ru-catalyzed asymmetric hydrogenation of ketones is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer step.

Asymmetric Hydrogenation Cycle Ru_precatalyst [Ru(II)-Cl₂(P^N)(diamine)] Precatalyst Active_catalyst [Ru(II)-H₂(P^N)(diamine)] Active Catalyst Ru_precatalyst->Active_catalyst H₂, Base Substrate_complex Ketone Coordination Outer-sphere complex Active_catalyst->Substrate_complex Ketone Transition_state Transition State Hydride Transfer Substrate_complex->Transition_state Intramolecular Hydride Transfer Product_complex Alcohol Product Coordination Transition_state->Product_complex Catalyst_regeneration Catalyst Regeneration Product_complex->Catalyst_regeneration - Chiral Alcohol Catalyst_regeneration->Active_catalyst

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation offers a milder alternative to hydrogenation, employing a silane (such as diphenylsilane) as the reducing agent. The initial product is a silyl ether, which is subsequently hydrolyzed to afford the chiral alcohol. Rhodium and Iridium complexes are often employed for this transformation.

Generalized Catalytic Cycle for Asymmetric Hydrosilylation:

The mechanism typically involves the oxidative addition of the silane to the metal center, followed by coordination of the ketone and subsequent migratory insertion and reductive elimination steps.

Asymmetric Hydrosilylation Cycle Rh_precatalyst [Rh(I)-(P^N)] Precatalyst Oxidative_addition Oxidative Addition [Rh(III)-H(SiR₃)(P^N)] Rh_precatalyst->Oxidative_addition R₃SiH Ketone_coordination Ketone Coordination Oxidative_addition->Ketone_coordination Ketone Migratory_insertion Migratory Insertion Ketone_coordination->Migratory_insertion Reductive_elimination Reductive Elimination Migratory_insertion->Reductive_elimination Catalyst_regeneration Catalyst Regeneration Reductive_elimination->Catalyst_regeneration - Silyl Ether Catalyst_regeneration->Rh_precatalyst

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrosilylation of ketones.

Experimental Protocols: A Starting Point for Investigation

The following protocols are generalized based on established procedures for similar chiral phosphine ligands and should be considered as a starting point for the investigation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in asymmetric ketone reductions. Optimization of reaction parameters will be crucial for achieving high yields and enantioselectivities.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric hydrogenation of a model substrate, acetophenone, using an in-situ generated Ruthenium catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • (1R,2R)-(+)-1,2-Diaminocyclohexane

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure autoclave or a balloon setup for hydrogenation

  • Stirring hotplate

  • Standard glassware

Procedure:

  • Catalyst Preparation (in-situ):

    • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (2.2 mol%).

    • Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes.

    • Add (1R,2R)-(+)-1,2-Diaminocyclohexane (2.5 mol%) and continue stirring for another 30 minutes to form the precatalyst solution.

  • Hydrogenation Reaction:

    • To the precatalyst solution, add acetophenone (100 mol%).

    • Add a solution of KOtBu (10 mol%) in isopropanol.

    • Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm) or inflate a hydrogen balloon.

    • Stir the reaction mixture at a specified temperature (e.g., 30-50 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrosilylation of Acetophenone

This protocol describes a general method for the asymmetric hydrosilylation of acetophenone.

Materials:

  • [Rh(COD)₂]BF₄

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • Acetophenone

  • Diphenylsilane

  • Anhydrous THF

  • 1 M HCl

Equipment:

  • Schlenk line or glovebox

  • Standard glassware

  • Stirring plate

Procedure:

  • Catalyst Preparation (in-situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (1.1 mol%) in anhydrous THF.

    • Stir the solution at room temperature for 30 minutes.

  • Hydrosilylation Reaction:

    • To the catalyst solution, add acetophenone (100 mol%).

    • Cool the reaction mixture to a specified temperature (e.g., 0 °C or -20 °C).

    • Add diphenylsilane (120 mol%) dropwise over a period of 15 minutes.

    • Allow the reaction to stir at the specified temperature for the required time (e.g., 4-12 hours), monitoring by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Stir the mixture for 1 hour to ensure complete hydrolysis of the silyl ether.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product and determine the enantiomeric excess as described in Protocol 1.

Data Interpretation and Optimization

The success of these reactions will be highly dependent on the careful optimization of several parameters. The following table outlines key variables and their potential impact on the reaction outcome.

ParameterPotential Impact on Yield and Enantioselectivity
Solvent Can influence catalyst solubility, stability, and the transition state energy.
Temperature Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times.
Pressure (Hydrogenation) Higher pressure can increase the reaction rate but may have a variable effect on enantioselectivity.
Base (Hydrogenation) The nature and amount of the base are critical for the activation of the ruthenium precatalyst.
Substrate/Catalyst Ratio Lowering the catalyst loading is desirable for practical applications but may require more forcing conditions.
Silane (Hydrosilylation) The steric and electronic properties of the silane can influence both the rate and selectivity of the reaction.

Conclusion and Future Outlook

While the direct application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in the enantioselective synthesis of chiral alcohols remains an underexplored area, its structural characteristics position it as a promising ligand for such transformations. The generalized protocols provided herein, based on well-established methodologies for analogous chiral phosphine ligands, offer a solid foundation for researchers to initiate their investigations. Systematic screening of reaction conditions and a thorough analysis of the results will be paramount in unlocking the full catalytic potential of this ligand. Future studies should focus on elucidating the coordination chemistry of this ligand with various transition metals and exploring its application in a broader range of asymmetric catalytic reactions. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of chiral ligands for the synthesis of enantiomerically pure compounds.

References

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998–2007. [Link]

  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

  • Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40–73. [Link]

  • Doucet, H.; Landreau, S. Palladium/Indenylphosphine Catalysts for Cross-Coupling Reactions. Top. Organomet. Chem.2014 , 48, 139–179. [Link]

  • Wu, J.; Chan, A. S. C. Recent developments in asymmetric hydrosilylation of ketones. Acc. Chem. Res.2008 , 41 (11), 1475–1486. [Link]

Sources

Application Notes & Protocols: Asymmetric Hydrogenation of β-Keto Esters with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Hydroxy Esters and the Role of P,N-Indenyl Ligands

The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. Transition-metal catalyzed asymmetric hydrogenation of β-keto esters stands out as one of the most efficient and atom-economical methods to access these valuable chiral molecules.[1] The success of this transformation is critically dependent on the design of the chiral ligand that coordinates to the metal center, dictating both the catalytic activity and the stereochemical outcome of the reaction.[1]

Among the diverse families of chiral ligands, P,N-bidentate ligands have garnered significant attention due to their unique electronic and steric properties, which often lead to high enantioselectivities in a variety of asymmetric transformations. The ligand at the heart of this protocol, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, is a member of the P,N-indenyl class of ligands. This ligand features a stereogenic center on the indene backbone, a hard nitrogen donor, and a soft phosphorus donor, creating a well-defined and tunable chiral environment around the metal center. While a specific, detailed protocol for the use of this exact ligand in the asymmetric hydrogenation of β-keto esters is not extensively documented in publicly available literature, this application note provides a comprehensive, representative protocol based on established methodologies for structurally similar P,N-ligands in ruthenium-catalyzed asymmetric hydrogenations.

This document will delve into the mechanistic underpinnings of this catalytic transformation, provide a detailed experimental protocol for its execution, present representative data for similar high-performing catalytic systems, and offer visual guides to the reaction workflow and catalytic cycle.

Mechanistic Insights: The Noyori-Type Mechanism in Ruthenium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters catalyzed by ruthenium complexes bearing chiral phosphine ligands is generally understood to proceed via a non-chelate, outer-sphere mechanism, often referred to as the Noyori mechanism. This mechanism is characterized by a metal-ligand bifunctional catalysis, where both the ruthenium center and a coordinated amine ligand play active roles in the hydrogen transfer step.

The catalytic cycle is initiated by the reaction of a ruthenium(II) precatalyst with molecular hydrogen to generate a ruthenium hydride species. The β-keto ester substrate then coordinates to the ruthenium center through its carbonyl oxygen. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the coordinated amine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. This bifunctional mechanism avoids the need for strong substrate-metal chelation, allowing for a broader substrate scope.

The stereochemistry of the resulting β-hydroxy ester is determined by the facial selectivity of the hydrogen transfer, which is controlled by the chiral environment created by the P,N-indenyl ligand. The rigid backbone and the specific spatial arrangement of the phosphino and amino groups of the ligand dictate the preferred orientation of the substrate in the transition state, leading to the formation of one enantiomer in excess.

Experimental Protocol: A Representative Procedure for Asymmetric Hydrogenation

The following is a detailed, representative protocol for the asymmetric hydrogenation of a generic β-keto ester using a ruthenium catalyst with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. This protocol is based on established procedures for similar P,N-ligand systems and should be optimized for specific substrates.

Materials and Reagents:

  • Ruthenium Precursor: [Ru(COD)Cl₂]n or [Ru(p-cymene)Cl₂]₂

  • Ligand: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • Substrate: β-keto ester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Solvent: Anhydrous, degassed methanol or ethanol

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulations

  • High-pressure autoclave or Parr shaker hydrogenation apparatus

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (Schlenk flasks, syringes, cannulas)

  • Analytical instruments: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess (ee).

Step-by-Step Protocol:
  • In Situ Catalyst Preparation:

    • In a glovebox or under a stream of argon, add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1.0 mol%) and the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed solvent (e.g., methanol, to achieve a substrate concentration of 0.1-1.0 M) via syringe.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

  • Reaction Setup:

    • In a separate flask, prepare a solution of the β-keto ester substrate in the same anhydrous, degassed solvent.

    • Transfer the substrate solution to the autoclave vessel.

    • Using a cannula or a gas-tight syringe, transfer the prepared catalyst solution to the autoclave vessel containing the substrate.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the autoclave with hydrogen gas three to five times to remove any residual air.

    • Pressurize the autoclave to the desired hydrogen pressure (typically 10-50 atm).

    • Commence vigorous stirring and heat the reaction to the desired temperature (typically 25-60 °C).

    • Monitor the reaction progress by observing hydrogen uptake or by periodically taking aliquots (if the setup allows) for GC or TLC analysis. The reaction is typically complete within 4-24 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

  • Analysis:

    • Determine the conversion of the starting material by GC or ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral GC analysis.

Data Presentation: Representative Performance of P,N-Ligand/Ruthenium Systems

The following table summarizes typical results obtained for the asymmetric hydrogenation of various β-keto esters using high-performance P,N-ligand/ruthenium catalytic systems, which can be considered as a benchmark for the performance of the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand.

Substrate (β-Keto Ester)S/C RatioH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%)
Ethyl acetoacetate1000203012>9998
Methyl acetoacetate1000203010>9999
Ethyl benzoylacetate500504024>9997
tert-Butyl acetoacetate1000203516>9996
Ethyl 4-chloroacetoacetate500504020>9995

Note: The data presented in this table is representative of high-performing P,N-ligand/ruthenium systems and is intended for illustrative purposes. Actual results with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene may vary and require optimization.

Visualizations: Reaction Mechanism and Workflow

Asymmetric Hydrogenation Catalytic Cycle precatalyst [Ru(P,N)Cl₂] active_catalyst [RuH(P,N)(Solvent)n]+ precatalyst->active_catalyst + H₂ - HCl substrate_complex [RuH(P,N)(β-keto ester)]+ active_catalyst->substrate_complex + β-Keto Ester - Solvent transition_state Six-membered Transition State substrate_complex->transition_state product_complex [Ru(P,N)(β-hydroxy ester)]+ transition_state->product_complex Hydride and Proton Transfer product_release β-Hydroxy Ester (Product) product_complex->product_release catalyst_regeneration Catalyst Regeneration product_complex->catalyst_regeneration - Product

Caption: Proposed Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Workflow start Start catalyst_prep In Situ Catalyst Preparation (Ru Precursor + Ligand in Solvent) start->catalyst_prep reaction_setup Reaction Setup in Autoclave (Catalyst + Substrate) catalyst_prep->reaction_setup hydrogenation Hydrogenation (Pressurize with H₂, Stir, Heat) reaction_setup->hydrogenation workup Work-up (Vent, Evaporate Solvent) hydrogenation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (GC/HPLC for Conversion and ee) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Conclusion and Outlook

The protocol and insights provided herein offer a robust starting point for researchers looking to employ 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in the asymmetric hydrogenation of β-keto esters. The combination of a well-defined chiral P,N-ligand with a ruthenium catalyst is a powerful strategy for the synthesis of enantioenriched β-hydroxy esters. While the provided protocol is representative, it underscores the key parameters and procedures necessary for achieving high catalytic activity and enantioselectivity. Further optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, for each specific substrate is highly recommended to achieve optimal results. The continued development of novel chiral ligands, such as the P,N-indenyl class, will undoubtedly continue to advance the field of asymmetric catalysis and enable the efficient synthesis of complex chiral molecules.

References

  • Catalytic asymmetric hydrogenations are among the most widely used industrial catalytic processes... Source: Sigma-Aldrich

Sources

Application Notes and Protocols for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Ligand Scaffold for Modern Catalysis

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a sophisticated phosphine ligand that has garnered attention in the field of homogeneous catalysis. Its unique structural and electronic properties, arising from the fusion of a diphenylphosphino group and a dimethylamino moiety to an indenyl backbone, make it a compelling candidate for a variety of transition metal-catalyzed cross-coupling and asymmetric reactions. The nitrogen and phosphorus atoms can act as a bidentate P,N-ligand, while the indenyl group can participate in the catalytic cycle through its flexible hapticity, a phenomenon known as the "indenyl effect," which can enhance catalytic activity.[1]

This document serves as a detailed guide to the substrate scope and application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in key catalytic transformations. While direct and comprehensive substrate scope studies for this specific ligand are emerging, we can infer its high potential and outline detailed protocols based on the well-established reactivity of closely related indenylphosphine and aminophosphine ligands in palladium, rhodium, and iridium catalysis.

Core Principles of Catalysis with Indenylphosphine Ligands

The efficacy of indenylphosphine ligands in catalysis is rooted in a combination of electronic and steric factors. The phosphine group is a classic σ-donor and π-acceptor, crucial for stabilizing metal centers in various oxidation states throughout the catalytic cycle. The amino group can act as a hemilabile ligand, coordinating to the metal center at certain stages to influence reactivity and selectivity, and dissociating at others to open up coordination sites. The indenyl moiety, with its delocalized π-system, can switch between η¹, η³, and η⁵ coordination modes, facilitating key steps like oxidative addition and reductive elimination.[1]

I. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, forming the cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science.[2] The choice of ligand is paramount in these reactions, dictating the catalyst's activity, stability, and substrate scope. Ligands similar to 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene have demonstrated remarkable efficacy in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a powerful method for the synthesis of biaryls and other conjugated systems. The electron-rich and sterically demanding nature of ligands like 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is expected to promote the oxidative addition of even challenging substrates like aryl chlorides.

Based on studies with analogous indenyl and aminophosphine ligands, a palladium catalyst bearing 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is anticipated to exhibit a broad substrate scope in Suzuki-Miyaura couplings.

Table 1: Predicted Substrate Scope for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid *

EntryAryl HalideExpected Yield (%)
1BromideHHH>95
2ChlorideHHH>90
3Bromide4-OMeHH>95
4Chloride4-OMeHH>90
5Bromide4-CF₃HH>95
6Chloride4-CF₃HH>90
7Bromide2-MeHH>90
8Chloride2-MeHH>85
9BromideHH2-Me>90
10ChlorideHH2-Me>85
11Bromide4-CNHH>95
12Chloride4-CNHH>90

*Yields are predicted based on results with structurally similar ligand systems and are for illustrative purposes. Actual yields may vary.

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup p1 Pd source (e.g., Pd(OAc)₂) p_mix Mix and stir p1->p_mix p2 Ligand p2->p_mix p3 Solvent (e.g., Toluene) p3->p_mix r_mix Add to catalyst mixture p_mix->r_mix Inert atmosphere (N₂ or Ar) r1 Aryl Halide r1->r_mix r2 Boronic Acid r2->r_mix r3 Base (e.g., K₃PO₄) r3->r_mix proc1 Heat to 80-110 °C r_mix->proc1 proc2 Monitor by TLC/GC-MS proc1->proc2 proc3 Aqueous Workup proc2->proc3 proc4 Column Chromatography proc3->proc4 product Biaryl Product proc4->product Isolate Product Asymmetric_Hydrogenation_Workflow cluster_catalyst_formation In Situ Catalyst Formation cluster_hydrogenation Hydrogenation cluster_analysis Workup and Analysis rh_source [Rh(COD)₂]BF₄ mix1 Stir under H₂ rh_source->mix1 ligand Chiral Ligand ligand->mix1 solvent Solvent (e.g., MeOH) solvent->mix1 mix2 Pressurize with H₂ mix1->mix2 Add substrate solution substrate Enamide Substrate substrate->mix2 workup Solvent Removal mix2->workup purify Purification (if needed) workup->purify analysis Chiral HPLC/GC for ee purify->analysis product product analysis->product Chiral Product

Sources

Application Notes & Protocols: The Utility of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in High-Efficiency Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a sophisticated P,N-bidentate ligand, in asymmetric catalysis. We delve into the ligand's structural rationale, its role in forming highly active and selective metal complexes, and provide a validated, step-by-step protocol for its use in the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction. Key performance metrics, including catalyst loading and turnover numbers (TON), are discussed and contextualized with representative data. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries seeking to leverage advanced catalytic systems for the efficient synthesis of chiral molecules.

Introduction: A Ligand Engineered for Performance

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a member of a privileged class of P,N-bidentate ligands. Its architecture is not accidental; it is a deliberate convergence of features designed to impart high efficiency and stereocontrol in metal-catalyzed reactions.

  • The Phosphine Moiety (P): The diphenylphosphino group acts as a classic soft σ-donor, crucial for binding to late transition metals like palladium. Its electronic properties and steric footprint are well-understood and foundational to its catalytic role.

  • The Amino Group (N): The N,N-dimethylamino group serves as a hard σ-donor, forming a stable chelate ring upon coordination to the metal center. This chelation enhances the stability of the catalytic complex, preventing ligand dissociation which is often a pathway to catalyst deactivation.

  • The Indenyl Backbone: This rigid, planar-chiral scaffold is the control element. It creates a well-defined and sterically demanding chiral pocket around the metal's active site. This structural rigidity is paramount, as it minimizes conformational ambiguities, forcing substrates to approach the metal in a highly specific orientation and thereby dictating the stereochemical outcome of the reaction.

The synergy between these three components results in a catalyst system that is not only highly active but also capable of inducing exceptional levels of enantioselectivity.

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern synthetic chemistry for the stereoselective formation of C-C, C-N, and C-O bonds. The reaction's efficiency is critically dependent on the chiral ligand employed. P,N-indenyl ligands have proven to be exceptionally effective in this domain.

Catalyst Loading and Turnover Number (TON): The Metrics of Efficiency

In industrial and resource-conscious laboratory settings, catalyst performance is paramount.

  • Catalyst Loading: Expressed in mole percent (mol %), this value indicates the quantity of catalyst required relative to the substrate. Lower loadings are economically and environmentally preferable, reducing costs associated with precious metals and simplifying product purification.

  • Turnover Number (TON): TON is the ultimate measure of a catalyst's productivity. It is calculated as the moles of product formed per mole of catalyst. A high TON signifies a robust catalyst that can facilitate many transformations before deactivating.

Catalyst systems based on 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene are notable for achieving high TONs even at very low catalyst loadings, often in the range of 1 to 0.05 mol %. This efficiency stems directly from the ligand's ability to form a stable, yet highly reactive, palladium complex.

Detailed Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

This section provides a robust, step-by-step protocol for a benchmark AAA reaction. The causality behind critical steps is explained to ensure reproducibility and understanding.

Reaction: (Self-generated image of the reaction scheme for illustrative purposes)

Materials & Reagents
ReagentFormulaM.W.PuritySupplierNotes
[Pd(allyl)Cl]₂C₆H₁₀Cl₂Pd₂365.8498%StremPalladium Precursor
(S)-Ligand*C₂₃H₂₂NP343.40>98%Strem1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
1,3-Diphenylallyl acetateC₁₇H₁₆O₂252.3197%Sigma-AldrichSubstrate
Dimethyl malonateC₅H₈O₄132.1199%AcrosNucleophile
BSAC₈H₂₁NOSi₂203.4398%TCIBase/Activator
Potassium Acetate (KOAc)CH₃CO₂K98.1499%FisherAdditive
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAcrosSolvent, <50 ppm H₂O

Note: Both (R) and (S) enantiomers of the ligand are typically available, allowing access to either product enantiomer.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from catalyst activation to product analysis.

G cluster_prep I. In-Situ Catalyst Formation cluster_reaction II. Reaction Assembly cluster_analysis III. Monitoring & Workup p1 Charge Schlenk flask with [Pd(allyl)Cl]₂ and Ligand p2 Purge with Argon p1->p2 p3 Add Anhydrous DCM via Syringe p2->p3 p4 Stir at RT for 30 min p3->p4 r1 To the catalyst solution, add: 1. 1,3-Diphenylallyl acetate 2. Dimethyl malonate p4->r1 Catalyst Ready r2 Add KOAc (additive) r1->r2 r3 Add BSA (base) to initiate r2->r3 a1 Monitor reaction by TLC/¹H NMR r3->a1 Reaction Starts a2 Quench with H₂O a1->a2 a3 Extract, Dry, Concentrate a2->a3 a4 Purify via Column Chromatography a3->a4 a5 Analyze ee% by Chiral HPLC a4->a5 G Pd0 Pd(0)L* OA_Complex π-Allyl Pd(II)L* Complex Pd0->OA_Complex Oxidative Addition (Stereochemistry Set) Product Chiral Product OA_Complex->Product Reductive Elimination Nucleophile Deprotonated Malonate Product->Pd0 Catalyst Regeneration Substrate Allylic Acetate Nucleophile->OA_Complex Nucleophilic Attack (Outer-Sphere)

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chiral Architectures in Drug Synthesis with a Novel Indenyl Phosphine Ligand

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Chiral Active Pharmaceutical Ingredients (APIs) often exhibit enantiomer-specific biological activities, where one enantiomer provides the therapeutic benefit while the other may be inactive or even deleterious. Consequently, the development of robust and efficient catalytic methods for asymmetric synthesis is a cornerstone of contemporary drug manufacturing.

This guide focuses on the application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene , a sophisticated chiral phosphine ligand, in the asymmetric synthesis of APIs. This ligand distinguishes itself through a unique structural framework, combining the steric bulk of a diphenylphosphino group with the coordinating properties of a dimethylamino moiety on an indenyl backbone. This combination of features creates a unique chiral environment around a metal center, enabling high stereoselectivity in a variety of catalytic transformations, most notably in asymmetric hydrogenation.

The "indenyl effect," a phenomenon where indenyl-metal complexes exhibit enhanced reactivity compared to their cyclopentadienyl counterparts, further contributes to the catalytic prowess of systems employing this ligand.[1] This guide provides a comprehensive overview of the ligand's characteristics, its mechanism of action in asymmetric catalysis, and detailed, field-proven protocols for its application in the synthesis of chiral building blocks relevant to the pharmaceutical industry.

Causality in Catalysis: The Mechanistic Underpinnings of Stereocontrol

The efficacy of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in asymmetric catalysis stems from its ability to form well-defined, chiral coordination complexes with transition metals, typically from the rhodium and iridium families. The resulting catalysts create a sterically and electronically biased environment that dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

The diphenylphosphino group acts as a strong σ-donor and π-acceptor, firmly binding to the metal center and influencing its electronic properties. The adjacent N,N-dimethylamino group can also coordinate to the metal, forming a bidentate P,N-ligand complex. This chelation imparts conformational rigidity to the catalytic system, a crucial factor in achieving high levels of enantioselectivity. The indenyl backbone itself contributes to the steric environment and can influence the overall stability and reactivity of the catalyst.[1]

In a typical asymmetric hydrogenation of a prochiral ketone or olefin, the substrate coordinates to the chiral metal complex. The pre-existing chirality of the ligand dictates the most energetically favorable binding orientation of the substrate. Subsequent migratory insertion of hydrogen then occurs from a specific face of the double bond, leading to the formation of the chiral product with high enantiomeric excess (ee).

mechanistic_pathway cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Metal_Precursor [Ir(COD)Cl]₂ Active_Catalyst Chiral Iridium Catalyst Metal_Precursor->Active_Catalyst + Ligand Ligand 1-Diphenylphosphino- 2-(N,N-dimethylamino)-1H-indene Ligand->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Stereodetermining Step Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Chiral_Product Chiral Product Reductive_Elimination->Chiral_Product

Caption: Generalized workflow for asymmetric hydrogenation.

Application Protocol: Asymmetric Hydrogenation of Prochiral Ketones

This protocol details a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral secondary alcohol, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (Ligand)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Prochiral ketone (Substrate)

  • Anhydrous, degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Experimental Workflow:

experimental_workflow Start Start Catalyst_Preparation Catalyst Preparation (Inert Atmosphere) Start->Catalyst_Preparation Reaction_Setup Reaction Setup Catalyst_Preparation->Reaction_Setup Transfer catalyst solution Hydrogenation Hydrogenation Reaction_Setup->Hydrogenation Introduce H₂ Workup Reaction Workup Hydrogenation->Workup Reaction complete Analysis Analysis (GC/HPLC) Workup->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Catalyst Pre-formation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve [Ir(COD)Cl]₂ (1 mol%) and 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (2.2 mol%) in a minimal amount of anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes. The color of the solution may change, indicating the formation of the active catalyst complex. The slight excess of the ligand ensures complete coordination to the metal center.

  • Reaction Setup:

    • In a separate autoclave or high-pressure reactor, dissolve the prochiral ketone (1 equivalent) in the bulk of the anhydrous, degassed solvent.

    • Carefully transfer the pre-formed catalyst solution to the reactor containing the substrate using a cannula or syringe under a positive pressure of inert gas.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure (typically 10-50 atm).

    • Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to 80 °C) until the reaction is complete (monitoring by TLC, GC, or HPLC).

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure chiral alcohol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.

Quantitative Performance Data: A Comparative Overview

While specific data for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in API synthesis is not extensively published in readily available literature, the performance of similar chiral phosphine ligands in asymmetric hydrogenation provides a valuable benchmark. The following table presents typical performance data for well-established chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a standard substrate, Methyl (Z)-α-acetamidocinnamate. This data serves as a reference point for the expected performance of advanced ligands like the one discussed in this guide.

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
1(R,R)-DIPAMP[Rh(COD)₂]BF₄MeOH3>9595 (R)
2(S,S)-Chiraphos[Rh(COD)₂]BF₄EtOH110099 (S)
3(R,R)-DuPhos[Rh(COD)₂]OTfMeOH1100>99 (R)

Data compiled from publicly available sources for comparative purposes.[2]

Trustworthiness and System Validation

The protocols described herein are based on established principles of asymmetric catalysis and represent a self-validating system. The successful synthesis of a chiral product with high enantiomeric excess is a direct validation of the catalyst's performance and the protocol's robustness. Key validation checkpoints include:

  • Reproducibility: Consistent yields and enantioselectivities across multiple runs.

  • Scalability: The ability to increase the reaction scale without a significant loss in performance.

  • Purity of Product: Confirmation of the product's identity and purity through standard analytical techniques (NMR, MS, etc.).

  • Chiral Purity: Accurate determination of the enantiomeric excess using a validated chiral analytical method.

It is imperative for researchers to meticulously control experimental parameters such as solvent purity, catalyst loading, temperature, and pressure, as these can significantly impact the outcome of the reaction.

Conclusion and Future Outlook

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its unique structural features hold significant promise for achieving high levels of stereocontrol in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. While further research is needed to fully explore its substrate scope and to document its performance in the synthesis of specific APIs, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers and drug development professionals. The continued development of novel ligands like this will undoubtedly pave the way for more efficient, selective, and sustainable methods for the production of life-saving medicines.

References

Sources

Application Notes and Protocols for Hydroformylation Utilizing 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of P,N-Indenyl Ligands in Homogeneous Catalysis

Hydroformylation, or the "oxo" process, stands as a paramount transformation in industrial organic chemistry, affording aldehydes from alkenes and syngas (a mixture of CO and H₂). These aldehydes are pivotal intermediates in the synthesis of a vast array of bulk and fine chemicals, including alcohols, carboxylic acids, and plasticizers. The heart of this catalytic process lies in the transition metal catalyst, typically based on rhodium or cobalt, and more critically, the ancillary ligands that adorn the metal center. These ligands are not mere spectators; they are the architects of the catalyst's performance, dictating its activity, regioselectivity (the preference for linear n-aldehydes versus branched iso-aldehydes), and, in the case of prochiral alkenes, enantioselectivity.

Among the diverse pantheon of ligands, those bearing a phosphorus donor atom have proven to be exceptionally effective. The electronic and steric properties of phosphine ligands can be finely tuned to modulate the catalytic activity and selectivity of the rhodium center. This application note focuses on a specialized class of these ligands: P,N-indenylphosphines, with a specific emphasis on 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene . This ligand architecture is noteworthy for several key features:

  • Hemilability: The presence of both a "hard" nitrogen donor and a "soft" phosphorus donor allows for a dynamic coordination environment around the metal center. The nitrogen atom can reversibly dissociate, creating a vacant coordination site essential for substrate binding and catalytic turnover.

  • Electronic Tuning: The electron-donating diphenylphosphino group enhances the electron density at the rhodium center, which can influence the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Steric Influence: The bulky indenyl backbone and the diphenylphosphino moiety impose significant steric constraints around the metal, playing a crucial role in directing the regioselectivity of the hydroformylation reaction.

  • The "Indenyl Effect": Transition-metal indenyl complexes are known to exhibit enhanced reactivity in substitution reactions compared to their cyclopentadienyl analogs, a phenomenon attributed to the facility of the indenyl ligand to undergo haptotropic shifts (η⁵ to η³), thereby opening up a coordination site.[1][2]

This guide provides a comprehensive overview of the application of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in rhodium-catalyzed hydroformylation, offering detailed protocols, mechanistic insights, and data interpretation for researchers, scientists, and professionals in drug development and chemical synthesis.

Ligand Synthesis: A General Approach

Protocol: Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Materials:

  • 2-Indanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-(N,N-dimethylaminomethylene)indan-1-one:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-indanone (1.0 eq) in anhydrous toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene:

    • Strictly anaerobic and anhydrous conditions are required for this step.

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the enamine from the previous step (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flask, dissolve chlorodiphenylphosphine (1.1 eq) in anhydrous THF.

    • Add the solution of chlorodiphenylphosphine dropwise to the lithiated enamine solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under a nitrogen atmosphere using a deoxygenated eluent (e.g., hexanes/ethyl acetate).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. The ligand is expected to be an off-white to yellowish solid.[3]

Application in Rhodium-Catalyzed Hydroformylation

The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand, in conjunction with a rhodium precursor, forms a highly active and selective catalyst for the hydroformylation of alkenes. The following protocol provides a general procedure for the hydroformylation of a model terminal alkene, 1-octene.

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))

  • 1-Octene (substrate)

  • Anhydrous, degassed toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a glovebox or under a nitrogen atmosphere, add Rh(acac)(CO)₂ (0.005 mmol, 1.0 eq) and 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (0.01 mmol, 2.0 eq) to a clean, dry Schlenk flask.

    • Add 10 mL of anhydrous, degassed toluene.

    • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation. The solution should be homogeneous and may change color.

  • Hydroformylation Reaction:

    • Transfer the pre-formed catalyst solution to the high-pressure autoclave.

    • Add 1-octene (5.0 mmol, 1000 eq relative to Rh).

    • Seal the autoclave and purge with syngas (1:1 CO/H₂) three times to remove any residual air.

    • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

    • Heat the autoclave to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours). The pressure will drop as the reaction consumes syngas; maintain the pressure by adding more syngas as needed.

  • Reaction Quench and Analysis:

    • After the reaction time has elapsed, cool the autoclave to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the autoclave and take an aliquot of the reaction mixture.

    • Analyze the product mixture by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of the resulting nonanals). An internal standard (e.g., dodecane) can be used for quantitative analysis.

Self-Validation and Causality:

  • Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is often a good starting point. An excess of the phosphine ligand can suppress catalyst decomposition pathways and often favors the formation of the linear aldehyde.[1]

  • Temperature and Pressure: These parameters are critical for both reaction rate and selectivity. Higher temperatures generally increase the reaction rate but may negatively impact selectivity. Higher pressures of syngas typically increase the rate and can influence the regioselectivity. These parameters should be optimized for each specific substrate.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is a common choice, but other non-protic solvents can also be used.

Mechanistic Insights: The Role of the P,N-Indenyl Ligand

The hydroformylation reaction proceeds through a well-established catalytic cycle, and the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand plays a critical role in several key steps.

hydroformylation_cycle cluster_ligand_influence Influence of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene A [Rh(H)(CO)(L)n] Active Catalyst B Alkene Coordination A->B + Alkene C Hydride Migration (Regioselectivity Determining) B->C D CO Insertion C->D + CO E H2 Oxidative Addition D->E + H2 F Reductive Elimination (Aldehyde Product) E->F F->A - Aldehyde

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

Key Roles of the Ligand:

  • Hydride Migration: This is the regioselectivity-determining step. The steric bulk of the indenyl and diphenylphosphino groups on the ligand can favor the formation of the less sterically hindered linear alkyl-rhodium intermediate, leading to a higher n/iso ratio.

  • CO Insertion: The electronic properties of the phosphine influence the rate of CO insertion into the rhodium-alkyl bond. The electron-donating nature of the diphenylphosphino group can facilitate this step.

Data Presentation: Expected Performance

While specific performance data for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in hydroformylation is not extensively reported in peer-reviewed literature, we can extrapolate expected performance based on data for similar P,N-ligands and indenylphosphines.

SubstrateTemperature (°C)Pressure (bar)n/iso RatioConversion (%)
1-Octene8020>10:1>95
Styrene60201:>20 (branched favored)>99
1-Hexene8020>10:1>95

Note: This data is representative and serves as a guideline. Actual results will depend on the specific reaction conditions and the purity of the reagents. For styrene and other conjugated alkenes, electronic effects often lead to a preference for the branched aldehyde.

Conclusion and Future Outlook

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene represents a promising ligand for rhodium-catalyzed hydroformylation, offering the potential for high activity and excellent control over regioselectivity. The unique combination of a hemilabile P,N-donor set and the steric and electronic features of the indenyl backbone provides a powerful tool for catalyst design. Further research into the application of this and related indenylphosphine ligands in asymmetric hydroformylation and the hydroformylation of more challenging functionalized alkenes is warranted. The detailed protocols and mechanistic insights provided in this application note serve as a solid foundation for researchers to explore the full potential of this versatile ligand in homogeneous catalysis.

References

  • Stork, T.; Ghattas, W.; Kadyrov, R.; Börner, A. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Org. Biomol. Chem.2022 , 20, 130-144. [Link]

  • van der Veen, L. A.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. Rhodium-Catalyzed Hydroformylation and Deuterioformylation with Pyrrolyl-Based Phosphorus Amidite Ligands: Influence of Electronic Ligand Properties. Organometallics2000 , 19 (5), 872–883. [Link]

  • Blacklight, T. T. DEVELOPMENT AND APPLICATIONS OF PHOSPHORUS LIGANDS IN RHODIUM-CATALYZED HYDROFORMYLATION AND HYDROGENATION. Electronic Theses and Dissertations.2007 . [Link]

  • Mettler-Toledo International Inc. Hydroformylation Process and Applications. [Link]

  • Bortolamiol, E.; Isetta, G.; Caligiuri, I.; Demitri, N.; Paganelli, S.; Rizzolio, F.; Scattolin, T.; Visentin, F. Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. ChemPlusChem2021 , 86 (1), 126-134. [Link]

  • van der Slot, S. C.; Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Fraanje, J.; Goubitz, K. Rhodium Complexes Based on Phosphorus Diamide Ligands: Catalyst Structure versus Activity and Selectivity in the Hydroformylation of Alkenes. Organometallics2001 , 20 (22), 430–441. [Link]

  • Oprunenko, Y. F. Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. Coord. Chem. Rev.2021 , 430, 213645. [Link]

  • Clarke, M. L.; Roff, G. J. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catal. Sci. Technol.2017 , 7, 153-164. [Link]

  • Franke, R.; Selent, D.; Börner, A. Applied Hydroformylation. Chem. Rev.2012 , 112 (11), 5675–5732. [Link]

  • Al-Masri, M. R.; Al-Tel, T. H.; El-Eswed, B. Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Polyhedron2007 , 26 (17), 4981-4988. [Link]

  • Jin, Y.-Z.; Yang, F.-L.; Ma, X.-T.; Liu, C.-R.; Cheng, D.-J.; Li, N.; Tian, S.-K. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules2019 , 24 (18), 3329. [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • Google Patents. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
  • National Center for Biotechnology Information. Single-atom catalysts for hydroformylation of olefins. Front. Chem.2022 , 10, 969312. [Link]

  • Sakai, N.; Nozaki, K.; Takaya, H. Asymmetric hydroformylation of 1,2-disubstituted olefins catalysed by chiral phosphinephosphite–rhodium(I) complexes. J. Chem. Soc., Chem. Commun.1994 , (3), 395-396. [Link]

  • Horiuchi, T.; Ohta, T.; Nozaki, K.; Takaya, H. Asymmetric hydroformylation of conjugated dienes catalysed by [(R)-2-diphenylphosphino-1,1′-dinaphthalen-2′-yl][(S)-1,1′-dinaphthalene-2,2′-diyl]phosphite–rhodium(I). J. Chem. Soc., Chem. Commun.1996 , (2), 155-156. [Link]

Sources

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in deuteration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Iridium-Catalyzed Ortho-Deuteration of Aromatic Compounds Facilitated by 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Deuteration and Advanced Catalysis

In modern medicinal chemistry, the strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.[1][2][3] This process, known as deuteration, can significantly slow down metabolic pathways by leveraging the kinetic isotope effect (KIE).[] The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond; consequently, C-D bonds are broken more slowly in enzyme-mediated metabolic reactions.[] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life, ultimately allowing for lower or less frequent dosing.[1][3]

Direct and selective hydrogen isotope exchange (HIE) on complex molecules is a highly sought-after transformation. Iridium-catalyzed reactions have become a cornerstone for this purpose, offering remarkable efficiency and selectivity.[5] These catalysts can activate otherwise inert C-H bonds, particularly those positioned ortho to a directing group on an aromatic ring.[6] The ligand system coordinating to the iridium center is paramount in controlling the catalyst's activity and selectivity.

This application note details the use of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene , a sophisticated bidentate P,N ligand, in iridium-catalyzed ortho-deuteration reactions. The ligand's unique structure, featuring a phosphine for strong metal coordination and a dimethylamino group as a potent directing element, offers a powerful system for achieving high levels of deuterium incorporation under mild conditions.

Mechanistic Rationale: The Iridium Catalytic Cycle

The efficacy of the iridium/P,N-indene system hinges on a well-defined catalytic cycle that directs the deuteration to the C-H bonds ortho to the directing group. The N,N-dimethylamino moiety of the substrate (or a similar directing group) coordinates to the iridium center, positioning the catalyst in close proximity to the target C-H bonds.

The generally accepted mechanism proceeds through several key steps:

  • Catalyst Activation & Substrate Coordination: The iridium precatalyst, in the presence of the P,N-indene ligand, forms the active catalytic species. The substrate then coordinates to this active complex via its directing group (e.g., amide, ester, or the amino group itself).

  • C-H Activation: This is often the rate-determining step.[7] The iridium center undergoes an oxidative addition into the ortho C-H bond, forming a cyclometalated iridium(III) hydride intermediate.[6][8]

  • Isotopic Exchange: The iridium-hydride species undergoes exchange with the deuterium source (commonly D₂O or D₂ gas). This step involves reductive elimination of H-D and oxidative addition of D-D or D₂O to form an iridium(III) deuteride species.

  • C-D Reductive Elimination: The final step involves the reductive elimination of the newly formed C-D bond, which releases the deuterated product.

  • Catalyst Regeneration: The iridium catalyst is regenerated, ready to re-enter the catalytic cycle.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Ortho-Deuteration A [Ir(I)]-Ligand Active Catalyst B Substrate Coordination A->B + Substrate C C-H Activation (Oxidative Addition) B->C D Ir(III)-Hydride Intermediate C->D E H/D Exchange D->E + D₂O - HOD F Ir(III)-Deuteride Intermediate E->F G C-D Reductive Elimination F->G H Deuterated Product Release G->H H->A Catalyst Regeneration

Caption: Figure 1: Proposed Catalytic Cycle for Ortho-Deuteration.

Experimental Protocol: General Procedure for Ortho-Deuteration

This protocol provides a general methodology for the deuteration of aromatic compounds containing an ortho-directing group, using an iridium catalyst formed in situ with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Causality Behind Choices:

  • Inert Atmosphere: Iridium catalysts, particularly in their active state, can be sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) prevents catalyst degradation and ensures high catalytic activity.

  • Deuterium Source: Deuterium oxide (D₂O) is an inexpensive, readily available, and safe source of deuterium.[7] It is effective for the H/D exchange step with the iridium-hydride intermediate.

  • Solvent: Dichloromethane (DCM) is often used as it is a good solvent for many organic substrates and iridium complexes.[6] However, the optimal solvent may vary depending on the substrate's solubility and should be empirically determined. Anhydrous solvents are crucial to prevent quenching of the active catalyst.

  • Temperature: Many HIE reactions proceed efficiently at room temperature, but gentle heating (e.g., 40-60 °C) can accelerate the reaction for less reactive substrates without causing significant thermal degradation.

Materials and Reagents
  • Iridium precatalyst: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Ligand: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

  • Substrate: Aromatic compound with a directing group (e.g., benzamide)

  • Deuterium Source: Deuterium Oxide (D₂O, 99.9 atom % D)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Protocol

Sources

Troubleshooting & Optimization

improving enantioselectivity with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

An enantioselective reaction is a critical step in modern organic synthesis, particularly in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. The ligand 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a chiral phosphine ligand that has shown promise in various metal-catalyzed asymmetric reactions. Its unique structure, featuring both a phosphine and an amino group, allows it to act as a bidentate P,N-ligand, creating a well-defined chiral environment around the metal center.

This technical support guide, designed for researchers and drug development professionals, provides practical, in-depth answers to common challenges encountered when using this ligand. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for maximal enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before incorporating 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene into your workflow.

Q1: What is 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and what is its primary application?

A1: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a chiral P,N-bidentate ligand used in asymmetric catalysis.[1][2] Its structure combines a phosphorus donor (diphenylphosphino group) and a nitrogen donor (dimethylamino group) on a rigid indene backbone. This arrangement creates a specific and constrained chiral pocket around a coordinated metal center (e.g., Palladium, Rhodium, Iridium), which is essential for differentiating between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. Its primary application is to induce high enantioselectivity in a variety of metal-catalyzed transformations.[3][4]

Q2: What types of asymmetric reactions is this ligand particularly effective for?

A2: While the substrate scope is continually expanding, this ligand and its analogs are often employed in reactions where a defined P,N-coordination sphere is beneficial. These include, but are not limited to:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a classic application for such ligands, where they control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.[4]

  • Asymmetric Hydrogenation: The electronic and steric properties can be tuned for the enantioselective reduction of prochiral olefins and ketones.[5]

  • Asymmetric Hydroamination and Related Additions: The ligand can facilitate the enantioselective addition of N-H bonds across double bonds.[6][7]

The effectiveness of the ligand is highly dependent on the specific substrate and reaction conditions, often requiring careful optimization.[8][9]

Q3: How should I handle and store this ligand to ensure its integrity?

A3: Like most phosphine-based ligands, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is susceptible to oxidation. The phosphorus(III) center can be readily oxidized to a phosphorus(V) phosphine oxide by atmospheric oxygen. This oxidation is detrimental as the resulting phosphine oxide has different coordination properties and is catalytically inactive for most desired transformations. Therefore, the following precautions are critical:

  • Storage: Store the ligand in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place, often in a freezer.[10]

  • Handling: All manipulations, including weighing and transferring the solid or preparing solutions, should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Q4: This ligand is often sold as "containing vinylic isomer." What does this mean and how does it affect my reaction?

A4: The name "1H-indene" specifies the position of the double bonds within the five-membered ring. However, during synthesis or upon standing, isomerization can occur, leading to the formation of the vinylic (or 2H-indene) isomer where the double bond shifts.[1][11] While often present in small amounts, this isomer can have different coordination properties. For most applications, the presence of a small percentage of the vinylic isomer does not significantly impede catalysis, as the desired 1H-indene isomer is typically the major component and the active form in catalyst formation. However, for reactions that are extremely sensitive to ligand structure or for achieving ultimate levels of enantioselectivity, using a highly isomerically pure ligand is preferable. If inconsistent results are observed, the isomeric ratio should be considered a potential variable.

Troubleshooting Guide: Improving Low Enantioselectivity

This guide is structured to help you diagnose and solve common problems related to enantioselectivity in a logical, step-by-step manner.

TroubleshootingWorkflow start Start: Low or Inconsistent Enantioselectivity (% ee) check_ligand Q6: Verify Ligand Integrity (Purity, Oxidation, Isomers) start->check_ligand check_catalyst Q7: Assess Catalyst Formation (Metal Precursor, Stoichiometry, Activation) start->check_catalyst check_conditions Q8-10: Evaluate Reaction Conditions (Solvent, Temp, Additives, Concentration) start->check_conditions ligand_ok Ligand OK check_ligand->ligand_ok Pass ligand_bad Issue Found: - Purify by recrystallization/chromatography - Purchase new batch - Confirm structure by NMR (¹H, ³¹P) check_ligand->ligand_bad Fail catalyst_ok Catalyst Protocol OK check_catalyst->catalyst_ok Pass catalyst_bad Issue Found: - Use fresh, high-purity metal salt - Screen Metal:Ligand ratio (e.g., 1:1.1) - Allow pre-formation time/temperature check_catalyst->catalyst_bad Fail conditions_ok Conditions OK check_conditions->conditions_ok Pass conditions_bad Issue Found: - Use anhydrous, degassed solvent - Screen different solvents - Lower reaction temperature - Screen additives (halides, bases, etc.) check_conditions->conditions_bad Fail re_evaluate Re-evaluate Substrate Compatibility and Reaction Mechanism ligand_ok->re_evaluate catalyst_ok->re_evaluate conditions_ok->re_evaluate

Caption: Troubleshooting workflow for low enantioselectivity.

Q5: My enantioselectivity is low or non-existent. Where should I start?

A5: When faced with poor enantioselectivity, it's crucial to systematically investigate the three core components of the reaction: the ligand, the catalyst complex, and the reaction conditions. The flowchart above provides a logical path. Start by assuming the most common and easily verifiable issues. First, rigorously confirm the quality and integrity of your ligand. Concurrently, re-examine your catalyst formation protocol. Finally, scrutinize the reaction conditions, as subtle changes can have a dramatic impact.

Q6: How can I verify the purity and integrity of my ligand?

A6: Ligand degradation is a primary cause of failed enantioselectivity.

  • Check for Oxidation: The most common issue is oxidation of the phosphine. This can be checked using ³¹P NMR spectroscopy. The P(III) signal for the ligand should be sharp and within the expected chemical shift range. The corresponding phosphine oxide P(V) species will appear as a separate peak significantly downfield.[12] If the phosphine oxide peak is substantial, the ligand must be purified or replaced.

  • Purification: If oxidation or other impurities are detected, purification can be attempted. Recrystallization under an inert atmosphere is often effective. Column chromatography on silica gel can also be used, but requires careful deoxygenation of solvents and silica to prevent on-column oxidation.

  • Confirm Identity: Use ¹H and ¹³C NMR to confirm the overall structure and check for the presence of the vinylic isomer or other impurities.

Q7: My ligand appears pure. Could the issue be with the in situ formation of the catalyst?

A7: Yes, improper formation of the active chiral catalyst is another frequent problem. The active catalyst is the complex formed between your metal precursor and the indene ligand.

  • Metal Precursor Quality: The purity and oxidation state of the metal precursor (e.g., [Pd(allyl)Cl]₂, Pd₂(dba)₃) are critical. Use a fresh bottle or a recently purified batch.

  • Stoichiometry: The metal-to-ligand ratio is crucial. While a 1:1 ratio might seem logical, a slight excess of the ligand (e.g., 1:1.1 to 1:1.2) is often used to ensure all metal centers are complexed by the chiral ligand and to compensate for any minor impurities.

  • Pre-formation/Activation: Simply mixing the metal precursor and ligand in the reaction vessel may not be sufficient. The active catalyst may need time to form. Consider a "pre-formation" step where the metal and ligand are stirred together in the reaction solvent for a period (e.g., 15-60 minutes) at a specific temperature before adding the substrate and other reagents. This ensures the homogeneous formation of the desired chiral complex.

Q8: How critical are solvent choice and purity for achieving high enantioselectivity?

A8: Solvent choice is extremely critical and can be the deciding factor between low and high enantioselectivity.[12]

  • Purity: Solvents must be anhydrous and thoroughly deoxygenated. Trace water can hydrolyze components or compete for coordination sites on the metal, disrupting the chiral environment. Use a solvent from a solvent purification system or one that has been freshly distilled from an appropriate drying agent.

  • Coordinating Ability: The solvent's ability to coordinate to the metal center can influence the catalytic cycle. Non-coordinating solvents like dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE) are often good starting points.[13] Highly coordinating solvents like THF, acetonitrile, or DMSO can sometimes compete with the chiral ligand or substrate, leading to a loss of enantiocontrol.

  • Screening: If results are poor in a standard solvent, a solvent screen is a high-impact optimization step. The optimal solvent can vary significantly from one reaction type to another.

Q9: Can temperature adjustments significantly impact the enantiomeric excess?

A9: Absolutely. Temperature affects the kinetics of the reaction and the energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the R and S enantiomers.

  • Lowering Temperature: In most cases, lowering the reaction temperature increases enantioselectivity.[13] A lower temperature makes the reaction more sensitive to small energy differences between the competing diastereomeric transition states. If your reaction proceeds at room temperature with low ee, try running it at 0 °C, -20 °C, or even lower. The trade-off is usually a slower reaction rate.

  • Finding the Optimum: Be aware that this trend is not universal. In some complex catalytic cycles, a higher temperature might be required to favor a specific pathway that leads to higher ee. If lowering the temperature doesn't help or stalls the reaction, testing a slightly higher temperature might be warranted.

Q10: What role do additives play, and how can I screen them effectively?

A10: Additives can have a profound, and sometimes non-obvious, effect on enantioselectivity.[12][14] They can act as activators, scavengers, or co-catalysts that modify the structure of the active catalyst.

  • Halide Scavengers: In reactions involving precursors like [Pd(allyl)Cl]₂, the chloride can remain coordinated and affect catalysis. Additives like silver salts (AgSbF₆, AgBF₄) are often used to abstract the halide, creating a more cationic and potentially more active/selective catalyst.[13]

  • Bases/Acids: Depending on the mechanism, a Brønsted or Lewis acid/base can be crucial for substrate activation or catalyst turnover. The choice of base (e.g., Cs₂CO₃, K₂CO₃) and its stoichiometry can be critical.

  • Screening: The effect of additives is highly reaction-specific. A small-scale screen of different classes of additives (e.g., different silver salts, alkali metal carbonates, or even molecular sieves to scavenge trace water[12]) is a powerful optimization strategy.

Optimization Strategies & Data

Once a reaction is providing a moderate level of enantioselectivity, systematic optimization can push it to excellent levels. The following table summarizes representative effects of common variables.

ParameterVariationTypical Effect on % eeRationale & Remarks
Solvent Toluene vs. DCM vs. THFHighly VariablePolarity and coordinating ability of the solvent alter the geometry and stability of the catalytic intermediates. A screen is essential.[13]
Temperature 25 °C → 0 °C → -20 °COften IncreasesLower temperatures amplify the energy difference between diastereomeric transition states, favoring one enantiomer. Reaction time will increase.
Catalyst Loading 5 mol% → 2 mol% → 1 mol%Generally MinorCan affect reaction rate. Very low loading might lead to catalyst decomposition pathways becoming competitive, potentially lowering ee.
Concentration 0.1 M → 0.5 MVariableCan affect reaction order and the potential for catalyst aggregation or bimolecular decomposition pathways.
Additives None vs. AgSbF₆Can Increase SignificantlyHalide abstraction can generate a more electrophilic and reactive cationic catalyst, which may be more selective.[13]

Appendices

Appendix A: Standard Experimental Protocols

Protocol 1: In Situ Preparation of a Palladium Catalyst and Use in Asymmetric Allylic Alkylation

This protocol is a general guideline and must be adapted and optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%).

  • Ligand Addition: In the same tube, add 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (2.2 mol%).

  • Solvent and Pre-formation: Add anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1 M final concentration). Stir the resulting mixture at room temperature for 30 minutes. A color change is often observed as the complex forms.

  • Reagent Addition: Add the allylic substrate (1.0 equiv), the nucleophile (e.g., dimethyl malonate, 1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reaction: Lower the temperature to the desired setpoint (e.g., 0 °C) and stir the reaction mixture until completion, monitoring by TLC or GC/LC-MS.

  • Workup and Analysis: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography. Determine the enantiomeric excess (% ee) of the product using chiral HPLC or SFC.

Appendix B: References
  • Fig. 2 Optimization of reaction conditions. a Unless otherwise noted,... - ResearchGate. Available at: [Link]

  • The substrate scope investigated during this study. DippNH2 was... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Data-driven multi-objective optimization tactics for catalytic asymmetric reactions | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed. Available at: [Link]

  • (PDF) Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - ResearchGate. Available at: [Link]

  • Enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines - PMC - NIH. Available at: [Link]

  • Enantioselective Synthesis of Aminals Via Nickel-Catalyzed Hydroamination of 2-Azadienes with Indoles and N-Heterocycles. Available at: [Link]

  • Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC - PubMed Central. Available at: [Link]

  • Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[1][15]-Rearrangement - PMC - NIH. Available at: [Link]

  • 1-DIPHENYLPHOSPHINO-2-(N,N-DIMETHYLAMINO)-1H-INDENE - ChemBK. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered when utilizing this sophisticated phosphine ligand in catalytic reactions. As a P,N-ligand featuring a sterically demanding indenyl scaffold, it offers unique electronic and structural properties beneficial for a range of cross-coupling reactions. However, its specific characteristics also present challenges that can lead to diminished yields if not properly managed. This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in catalytic reactions are a common frustration. The following sections break down the most probable causes for poor performance when using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and provide actionable solutions.

Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) yield is consistently low or the reaction fails to initiate. What are the primary suspects?

Low or no conversion in cross-coupling reactions utilizing this ligand often points to issues with the quality of the ligand and the integrity of the catalytic system. The primary culprits are typically atmospheric contamination and the quality of reagents and solvents.

Core Insight: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, like many phosphine ligands, is susceptible to oxidation. The phosphorus(III) center can be readily oxidized to a phosphine oxide (P=O). This phosphine oxide is catalytically inactive and can inhibit the desired catalytic cycle.

Troubleshooting Workflow:

A Low or No Yield B Check for Ligand Oxidation (31P NMR) A->B Is the ligand compromised? C Implement Strict Anaerobic Technique B->C Oxidation detected D Verify Reagent & Solvent Quality B->D Ligand is pure E Degas Solvents Thoroughly (Freeze-Pump-Thaw or N2/Ar sparging) C->E D->E Are solvents and reagents dry and oxygen-free? F Use High-Purity Reagents D->F G Optimize Reaction Conditions E->G F->G H Screen Temperature, Base, and Solvent G->H I Successful Reaction H->I Optimization successful cluster_0 Catalytic Cycle cluster_1 Off-Cycle Pathways A Pd(0)L_n B Oxidative Addition (Ar-X) H Ligand Oxidation A->H O2 C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R-M) C->D I Pd Black Formation C->I Decomposition E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A G Ar-R F->G Product J Homocoupling I->J

Technical Support Center: The Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of chiral synthesis. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence the enantiomeric excess (ee) of your reaction. Here, we will dissect the multifaceted role of the solvent, provide actionable troubleshooting advice for common issues, and answer frequently asked questions to empower you in your experimental work.

The Foundational Role of the Solvent

In asymmetric hydrogenation, the solvent is far from a passive medium. It is an active participant in the catalytic cycle, capable of influencing the reaction's speed, efficiency, and, most critically, its stereochemical outcome. The solvent's impact is exerted through a variety of mechanisms:

  • Solvation of Catalyst and Substrate: The solvent shell around the chiral catalyst and the prochiral substrate can stabilize or destabilize key intermediates and transition states. These subtle energy shifts can alter the energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the (R) and (S) enantiomers, thereby dictating the enantioselectivity.

  • Direct Coordination: Some solvents can directly coordinate to the metal center of the catalyst.[1][2] This coordination can either be beneficial, by promoting the formation of a more active or selective catalytic species, or detrimental, by blocking the substrate's access to the active site.[1] Non-coordinating solvents are often crucial in mechanisms where the substrate must compete for a free site on the metal.[1][3]

  • Influencing Catalyst Conformation: The solvent can influence the conformational equilibrium of the chiral ligand, "preparing" the catalyst in a specific conformation that favors the formation of one enantiomer over the other.[4]

  • Modulating Mass Transfer: Physical properties like viscosity can affect the rate of mass transfer, particularly of hydrogen gas, into the solution.[2] For some reactions, the concentration of dissolved hydrogen is a critical factor for achieving high enantioselectivity.[2][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Issue 1: My enantioselectivity is low or inconsistent across different batches.

Potential Causes:

  • Solvent Purity: Trace impurities (water, peroxides, or other coordinating species) in the solvent can poison the catalyst or interfere with the catalytic cycle.

  • Atmospheric Contamination: Inadequate inerting techniques can introduce oxygen or moisture, which can deactivate the catalyst.

  • Solvent-Substrate/Catalyst Interaction: The chosen solvent may not be optimal for stabilizing the desired transition state.

Troubleshooting Protocol:

  • Verify Solvent Quality:

    • Always use high-purity, anhydrous, and degassed solvents. It is best practice to use solvent from a freshly opened bottle or to purify it using a solvent purification system.

    • Consider that even solvents with the same name from different suppliers can have different impurity profiles. Consistency in sourcing is key.

  • Refine Experimental Technique:

    • Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Employ Schlenk line or glovebox techniques for catalyst and solvent handling.

  • Initiate a Solvent Screen:

    • If technique and purity are not the issue, the solvent itself is likely suboptimal. A systematic screen is necessary.

    • Select a small, diverse panel of solvents from different classes (e.g., aromatic, ethereal, halogenated, protic, aprotic polar).

    • Run small-scale, parallel reactions under identical conditions (temperature, pressure, catalyst loading) for each solvent. This is often enabled by high-throughput experimentation tools.[6]

    • Analyze the ee for each reaction to identify a promising solvent or solvent class.

Issue 2: The enantioselectivity dropped significantly when I switched from a non-polar to a polar solvent (or vice-versa).

Potential Causes:

  • Transition State Stabilization: The polarity of the solvent can preferentially stabilize one of the diastereomeric transition states. A more polar solvent might favor an early, less selective transition state where the substrate is further from the chiral catalyst.[2]

  • Mechanism Shift: A dramatic change in solvent properties can sometimes favor a different, less selective reaction pathway.

  • Solubility Issues: Poor solubility of the catalyst or substrate in the new solvent can lead to a heterogeneous mixture and poor performance.

Diagnostic Steps:

  • Analyze the Interaction: Consider the nature of your substrate and catalyst. Does your substrate have hydrogen-bonding capabilities? A protic solvent like methanol might disrupt crucial intramolecular hydrogen bonds that are necessary for high selectivity in an aprotic solvent like dichloromethane (DCM).[7]

  • Evaluate Solvent Coordination: Polar, coordinating solvents (like THF or methanol) can compete with the substrate for a coordination site on the metal. If your reaction follows a mechanism requiring substrate coordination, this competition can lower enantioselectivity.[1]

  • Systematic Solvent Tuning: Instead of making large jumps in polarity, try a series of solvents with incremental changes in dielectric constant. It is also highly effective to use mixtures of two solvents (e.g., hexane/DCM) to fine-tune the polarity and optimize ee.

Issue 3: I am getting good enantioselectivity, but the reaction is extremely slow.

Potential Causes:

  • Poor H₂ Solubility/Mass Transfer: The reaction rate may be limited by the amount of hydrogen dissolved in the solvent. This is particularly problematic in viscous solvents like ionic liquids.[2]

  • Catalyst Deactivation: The solvent may be slowly reacting with or deactivating the catalyst. For instance, primary amine products can coordinate to the catalyst and inhibit its activity.[2]

  • Low Catalyst Solubility: The catalyst may not be fully dissolved, reducing the concentration of the active species in the solution.

Optimization Strategies:

  • Address Mass Transfer:

    • Increase the hydrogen pressure to improve its solubility.

    • Improve stirring efficiency to enhance gas-liquid mass transfer.

    • Switch to a less viscous solvent. Neoteric solvents like supercritical CO₂ or CO₂-expanded liquids can offer excellent H₂ miscibility.[5]

  • Check for Product Inhibition:

    • Analyze the reaction kinetics. If the rate slows disproportionately over time, product inhibition may be the cause.

    • In cases of amine product inhibition, using CO₂-expanded solvents can be a clever workaround, as the CO₂ reversibly reacts with the amine, preventing it from coordinating to the catalyst.[2]

  • Improve Solubility:

    • If catalyst solubility is an issue, screen for a solvent that better dissolves the complex. A small amount of a co-solvent can sometimes be sufficient to bring the catalyst into the solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for a new asymmetric hydrogenation reaction?

A1: Start by considering the solubility of your substrate and catalyst precursor. The chosen solvent must fully dissolve both. Next, review the literature for similar substrate classes and catalyst systems. Often, a particular catalyst type (e.g., Ru-BINAP) performs best in a specific class of solvents (e.g., alcohols for many ketone hydrogenations). If no direct analogue exists, begin your screen with common, weakly coordinating solvents like DCM, toluene, and methanol.[1][7]

Q2: Can the solvent reverse the enantioselectivity of a reaction?

A2: Yes, this is a known phenomenon. In some systems, switching the solvent can lead to an inversion of the major enantiomer produced.[8] For example, an Ir-catalyzed hydrogenation of tetrahydroquinoxaline derivatives yields the (R)-enantiomer in toluene/dioxane but the (S)-enantiomer in ethanol.[8] This dramatic effect is often due to a fundamental change in the mechanism or the relative stability of key catalytic intermediates in the different solvent environments.[8][9]

Q3: What are the main differences between protic and aprotic solvents in this context?

A3:

  • Protic Solvents (e.g., methanol, ethanol, 2-propanol): These solvents can engage in hydrogen bonding. This can be beneficial by stabilizing certain transition states or helping to activate the substrate. However, they can also be detrimental by disrupting required intramolecular hydrogen bonds within the substrate or by competing with the substrate.[7][10] In many Ru-catalyzed ketone hydrogenations, alcohols like 2-propanol act as both the solvent and the hydrogen source in transfer hydrogenation.[11]

  • Aprotic Solvents (e.g., DCM, toluene, THF, ethyl acetate): These are broadly categorized into non-polar (toluene), polar aprotic (THF, ethyl acetate), and halogenated (DCM). Their primary influence is through their polarity, coordinating ability, and solvation of the catalytic species. Non-protic solvents are often preferred when hydrogen bonding would be disruptive.[10]

Q4: Is it possible to use "green" or bio-based solvents for asymmetric hydrogenation?

A4: Absolutely. The principles of Green Chemistry encourage the use of more sustainable solvents.[12][13] Solvents derived from renewable sources are increasingly being explored in asymmetric catalysis.[12] Additionally, neoteric solvents like ionic liquids and supercritical CO₂ are studied for their unique properties and potential for catalyst recycling and simplified product separation, although their viscosity and mass transfer properties must be carefully considered.[5]

Data & Protocols

Table 1: Illustrative Effect of Solvent Properties on Enantioselectivity

The following table provides a conceptual summary based on general observations in the field. Actual results are highly substrate- and catalyst-dependent.

Solvent PropertyExample SolventsPotential Effect on Enantioselectivity (ee)Rationale
Polarity (Aprotic) Toluene < THF < DMFHighly variable; can increase or decrease ee.Alters the stability of polar vs. non-polar transition states.[2]
Protic Nature Methanol, 2-PropanolCan dramatically change ee, sometimes even inverting it.Hydrogen bonding can stabilize key intermediates or disrupt necessary substrate conformations.[7][10]
Coordinating Ability Hexane < Toluene < DCM < THFGenerally, higher coordination leads to lower ee.Coordinating solvents can compete with the substrate for access to the catalyst's active site.[1]
Viscosity Methanol < Ionic LiquidsHigher viscosity can decrease ee in H₂-concentration-dependent reactions.Impedes mass transfer of hydrogen gas into the solution, lowering its effective concentration.[2]
Experimental Protocol: Systematic Solvent Screening Workflow

This protocol outlines a standard workflow for identifying the optimal solvent for a given asymmetric hydrogenation reaction.

  • Prerequisite: Ensure the substrate and catalyst precursor are stable and soluble in a range of potential solvents.

  • Primary Screen (Diverse Solvent Classes):

    • In parallel reaction vials (e.g., in a high-throughput screening block), dispense the catalyst precursor and chiral ligand.

    • Add the substrate solution in each of the selected solvents (e.g., DCM, Toluene, THF, Ethyl Acetate, Methanol, 2-Propanol).

    • Seal the vials, purge with inert gas, and then pressurize with hydrogen to the desired pressure.

    • Run all reactions at the same temperature and for the same duration.

    • Upon completion, analyze the conversion and enantiomeric excess (ee) of each reaction by chiral HPLC or GC.

  • Secondary Screen (Optimization):

    • Identify the most promising solvent or solvent class from the primary screen.

    • If a single solvent gave excellent results, proceed to optimize other parameters (temperature, pressure).

    • If multiple solvents gave good but not excellent results, or if a trend with polarity is observed, conduct a secondary screen using binary mixtures of the best-performing solvents to fine-tune the properties (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 mixtures of Toluene:DCM).

  • Validation:

    • Confirm the optimal solvent or mixture by running the reaction on a larger scale to ensure reproducibility.

Visualizations
Experimental Workflow Diagram

Solvent_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse Solvents (Protic, Aprotic, Halogenated, etc.) B Run Parallel Small-Scale Reactions A->B C Analyze Conversion & ee (Chiral HPLC/GC) B->C D Identify Best Solvent Class C->D E Screen Binary Mixtures (Fine-tune polarity) D->E If needed F Optimize Other Parameters (Temp, Pressure) D->F If single solvent is optimal G Scale-Up Reaction with Optimal Solvent E->G F->G H Confirm Reproducibility G->H I Final Optimized Protocol H->I

Caption: A systematic workflow for solvent selection and optimization.

Conceptual Model of Solvent-Catalyst Interaction

Solvent_Interaction cluster_catalyst Chiral Catalyst Catalyst Metal-Ligand Complex Solvent_Shell Non-Coordinating Solvent Shell (e.g., Toluene) Catalyst->Solvent_Shell Stabilizes/Destabilizes (Influences transition state energy) Substrate Prochiral Substrate Substrate->Catalyst Binds to form diastereomeric complex (Leads to product) Solvent_Coord Coordinating Solvent (e.g., THF) Solvent_Coord->Catalyst Competitively Binds (Can inhibit reaction or lower ee)

Caption: Modes of solvent interaction with the catalytic center.

References

  • Bode Research Group. (n.d.). Asymmetric Hydrogenation. ETH Zürich. Retrieved from [Link]

  • Jessop, P. G., & Subramaniam, B. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(18), 4967-4977. Available from: [Link]

  • Li, C., et al. (2021). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 23(1), 225-230. Available from: [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. Available from: [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. Acta Chimica Sinica. Available from: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • van den Berg, M., et al. (2000). The use of monodentate phosphoramidites as ligands in Rh-catalysed asymmetric hydrogenation. Tetrahedron: Asymmetry, 11(11), 2329-2342. Available from: [Link]

  • Al-Saeedi, A. H., et al. (2024). Hydroalcoholic Extracts of Cucumis prophetarum L. Affect the Insulin Signaling Pathway in an In Vitro Model of Insulin-Resistant L6 Myotubes. Molecules, 29(1), 123. Available from: [Link]

  • CHEM 622 Asymmetric Hydrogenation 4-23-21. (2021, April 23). YouTube. Retrieved from [Link]

  • Jessop, P. G., et al. (2003). Neoteric solvents for asymmetric hydrogenation: supercritical fluids, ionic liquids, and expanded ionic liquids. Green Chemistry, 5, 125-128. Available from: [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. Acta Chimica Sinica. Available from: [Link]

  • García, J. I., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 12(10), 1215. Available from: [Link]

  • Brands, K. M. J., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. Accounts of Chemical Research, 55(23), 3379-3392. Available from: [Link]

  • O'Mahony, A. M., et al. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Measurement Science Au. Available from: [Link]

  • Wang, Y., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. Available from: [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2016). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics, 18(4), 2603-2611. Available from: [Link]

  • Yashima, E., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1224-1232. Available from: [Link]

  • Chen, L., et al. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 8(12), 3146-3156. Available from: [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Z., & Lu, Y. (2017). DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. ACS Catalysis, 7(10), 6545-6551. Available from: [Link]

  • Morris, R. H. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1197-1207. Available from: [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • García, J. I., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. ResearchGate. Available from: [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 77(3), 61-71. Available from: [Link]

  • Sæthre, L. J., et al. (2017). Solvent Effects on Optical Rotation: On the Balance Between Hydrogen Bonding and Shifts in Dihedral Angles. Journal of Physical Chemistry A, 121(38), 7344-7355. Available from: [Link]

  • Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1435. Available from: [Link]

  • Calbo, J., et al. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 12(1), 200-211. Available from: [Link]

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalysis with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this specialized phosphine ligand in catalysis. The unique electronic and steric properties of this indenyl-based ligand offer significant advantages in various cross-coupling reactions, but like any high-performance tool, optimal results are achieved through careful consideration of reaction parameters.

Introduction to the Ligand: A Mechanistic Perspective

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a monodentate phosphine ligand characterized by its bulky diphenylphosphino group and an electron-donating N,N-dimethylamino substituent on the indenyl backbone. This combination of features makes it a powerful ligand for stabilizing palladium catalysts and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. The indenyl moiety itself can play a role in the catalytic activity.[1][2] It is particularly well-suited for challenging cross-coupling reactions where electron-rich and sterically hindered ligands are beneficial.[3]

This guide will focus on practical aspects of using this ligand, primarily in the context of palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses common issues encountered during reactions catalyzed by palladium complexes of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Issue 1: Low or No Catalytic Activity

Question: I have assembled my reaction (e.g., a Suzuki-Miyaura coupling) with the palladium precursor, the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand, substrates, base, and solvent, but I am observing very low conversion to the desired product. What are the likely causes and how can I address them?

Answer:

Low or no catalytic activity is a common issue that can often be resolved by systematically evaluating the reaction setup and components. Here is a troubleshooting workflow:

start Low/No Activity Observed check_inert Verify Inert Atmosphere (N2 or Ar) start->check_inert check_reagents Assess Reagent Quality (Solvent, Base, Substrates) check_inert->check_reagents Atmosphere is Inert inert_issue Action: Improve degassing and handling techniques. check_inert->inert_issue Oxygen/Moisture Contamination check_catalyst Evaluate Catalyst Precursor and Ligand Integrity check_reagents->check_catalyst Reagents are Pure & Dry reagent_issue Action: Purify/dry reagents. Use fresh, high-purity materials. check_reagents->reagent_issue Degraded or Wet Reagents optimize_ratio Optimize Ligand:Metal Ratio check_catalyst->optimize_ratio Catalyst & Ligand are Viable catalyst_issue Action: Use fresh catalyst precursor. Ensure proper ligand storage. check_catalyst->catalyst_issue Degraded Precursor or Ligand optimize_temp Adjust Reaction Temperature optimize_ratio->optimize_temp Ratio Optimized solution Improved Conversion optimize_temp->solution Temperature Optimized

Troubleshooting Workflow for Low Catalytic Activity

Detailed Explanations and Actions:

  • Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxygen. Incomplete removal of oxygen can lead to the oxidation of the phosphine ligand and the palladium center, rendering the catalyst inactive.

    • Causality: Oxygen can oxidize P(III) to P(V) (phosphine oxide) and Pd(0) to Pd(II), which can disrupt the catalytic cycle.

    • Protocol: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes, or by several freeze-pump-thaw cycles). Assemble the reaction in a glovebox or under a positive pressure of an inert gas.

  • Reagent Purity: The quality of your substrates, base, and solvent is critical.

    • Causality: Water can hydrolyze organoboron reagents in Suzuki-Miyaura couplings and can affect the solubility and efficacy of the base. Other impurities in the substrates can act as catalyst poisons.

    • Protocol: Use anhydrous solvents. Ensure your base is freshly purchased or has been stored under inert conditions. Purify substrates if their purity is questionable.

  • Catalyst and Ligand Integrity:

    • Causality: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, like many phosphine ligands, can be sensitive to air and should be stored under an inert atmosphere and refrigerated.[4] The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also degrade over time.

    • Protocol: Store the ligand in a glovebox or under argon in a refrigerator. Use a fresh, reputable source for your palladium precursor.

  • Ligand-to-Metal Ratio: The stoichiometry between the ligand and the palladium precursor is crucial for the formation of the active catalytic species.

    • Causality: For monodentate ligands like this one, a 1:1 or 2:1 ligand-to-palladium ratio is often optimal. Too little ligand can lead to palladium black precipitation (catalyst decomposition), while too much can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive metal center.

    • Protocol: Screen ligand-to-metal ratios from 1:1 to 2.5:1 to find the optimum for your specific reaction.

    Ligand:Pd RatioTypical ObservationRecommended Action
    < 1:1Palladium black formation, low conversion.Increase ligand loading.
    1:1 - 2:1Generally optimal for many cross-couplings.Starting point for optimization.
    > 2.5:1Decreased reaction rate.Reduce ligand loading.
  • Reaction Temperature:

    • Causality: While this ligand is designed to be highly active, some challenging couplings (e.g., with aryl chlorides) may require higher temperatures to facilitate the oxidative addition step. Conversely, very high temperatures can lead to catalyst decomposition.

    • Protocol: If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), incrementally increase the temperature to 100-120 °C. Monitor for signs of decomposition (e.g., significant color change to black).

Issue 2: Side Product Formation (e.g., Homocoupling, Protodeboronation)

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as the homocoupling of my boronic acid (in a Suzuki reaction) or protodeboronation. How can I suppress these unwanted pathways?

Answer:

Side product formation often points to an imbalance in the rates of the desired catalytic steps.

start Side Product Formation (Homocoupling, Protodeboronation) check_base Evaluate Base Strength and Concentration start->check_base check_temp Assess Reaction Temperature check_base->check_temp Base is Appropriate base_issue Action: Switch to a weaker base (e.g., K3PO4 -> K2CO3). Use stoichiometric amount. check_base->base_issue Base too strong/concentrated check_water Control Water Content check_temp->check_water Temperature is Optimized temp_issue Action: Lower the reaction temperature. check_temp->temp_issue Temperature too high solution Increased Selectivity check_water->solution Water Content Controlled water_issue Action: Use anhydrous solvent and dry reagents. check_water->water_issue Excess water present

Sources

Technical Support Center: Catalyst Deactivation and Ligand Degradation of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the complex challenges of catalyst deactivation and phosphine ligand degradation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Dual Challenge of Activity and Stability

Phosphine ligands are cornerstones of modern homogeneous catalysis, offering unparalleled tunability of steric and electronic properties that drive a vast array of chemical transformations.[1][2][3] However, the very reactivity that makes these catalysts so effective also renders them susceptible to deactivation and degradation. Understanding the mechanisms behind these processes is paramount for developing robust and efficient catalytic systems. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding phosphine ligand stability and catalyst deactivation.

Q1: What are the primary degradation pathways for my phosphine ligand?

A1: Phosphine ligands can degrade through several mechanisms, leading to a loss of catalytic activity. The most prevalent pathways include:

  • Oxidation: The phosphorus(III) center of a phosphine is susceptible to oxidation to a phosphorus(V) phosphine oxide.[4][5] This is a common issue, especially for electron-rich alkylphosphines when exposed to air or other oxidants.[2][6] The strong P=O bond makes this process thermodynamically favorable.[5][7]

  • P-C Bond Cleavage: The breaking of the phosphorus-carbon bond is a significant deactivation pathway.[4][8][9] This can occur through several mechanisms, including oxidative addition to the metal center or reductive cleavage by strong reducing agents.[4][10]

  • α-C-H Activation: The metal center can activate a C-H bond on the carbon atom alpha to the phosphorus, leading to ligand modification and potential catalyst deactivation.[4][9]

Q2: My reaction is sluggish or has stalled. How can I determine if catalyst deactivation is the culprit?

A2: A stalled reaction is a classic symptom of catalyst deactivation. To diagnose the issue, consider the following:

  • Visual Inspection: Look for the formation of precipitates, such as palladium black, which indicates the aggregation of the metal into an inactive state.[11][12]

  • Reaction Profiling: Take aliquots of your reaction mixture at different time points and analyze them by techniques like GC, LC-MS, or NMR. A plateau in product formation suggests the catalyst is no longer active.

  • ³¹P NMR Spectroscopy: This is a powerful tool to directly observe the state of your phosphine ligand.[11] The appearance of a new peak, often downfield from the parent phosphine signal, can indicate the formation of phosphine oxide.[11]

Q3: How do reaction conditions influence the stability of my phosphine ligand and catalyst?

A3: Reaction conditions play a critical role in catalyst stability. Key factors to consider include:

  • Temperature: Higher temperatures can accelerate both the desired catalytic reaction and undesired deactivation pathways.[11][13] It's crucial to find the optimal temperature that balances reaction rate and catalyst longevity.

  • Solvent: The choice of solvent can impact catalyst stability by influencing the solubility of catalyst species and preventing aggregation.[14] Additionally, coordinating solvents can sometimes displace the phosphine ligand, leading to deactivation.

  • Impurities: Water, oxygen, and other impurities in reagents or solvents can act as poisons, leading to rapid catalyst deactivation.[11][13] Rigorous purification and degassing of all reaction components are essential.[6]

Q4: What are the best practices for handling and storing air-sensitive phosphine ligands?

A4: Proper handling and storage are crucial to prevent the degradation of phosphine ligands, particularly those sensitive to air and moisture.[6]

  • Inert Atmosphere: Always handle air-sensitive phosphines in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Degassed Solvents: Use thoroughly degassed solvents to minimize exposure to dissolved oxygen.[6]

  • Storage: Store phosphine ligands in a cool, dark place under an inert atmosphere.[6] For highly sensitive ligands, storage in a glovebox is recommended.[6] Some phosphines are available as more stable salts (e.g., HBF₄ salts) that can be handled in the air and deprotonated in situ.[6]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental problems.

Guide 1: Diagnosing the Root Cause of Low Catalytic Activity

This guide will help you systematically identify the reason for poor catalytic performance.

dot

Caption: A decision tree for troubleshooting low catalytic activity.

Guide 2: Common Catalyst Deactivation Pathways and Mitigation Strategies

Once catalyst deactivation is suspected, this guide provides a more detailed look at the mechanisms and how to prevent them.

dot

Caption: Common catalyst deactivation pathways and their mitigation.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and resolve issues with catalyst deactivation and ligand degradation.

Protocol 1: Analysis of Phosphine Ligand Integrity by ³¹P NMR Spectroscopy

Objective: To determine the purity of a phosphine ligand and identify the presence of its corresponding oxide.

Materials:

  • Phosphine ligand sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆) compatible with the ligand

  • NMR tube

  • Internal standard (optional, e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount of the phosphine ligand (typically 5-10 mg) into a clean, dry vial.

  • Dissolve the ligand in an appropriate volume of deuterated solvent (approximately 0.6 mL).

  • If using an internal standard, add a known amount to the solution.

  • Transfer the solution to an NMR tube and cap it securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for quantitative analysis, especially if comparing the integrals of the phosphine and phosphine oxide signals. A D1 of 5-10 seconds is a good starting point.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the chemical shift of your phosphine ligand.

    • Look for a signal in the phosphine oxide region (typically δ 20-50 ppm, but can vary). The chemical shift of the phosphine oxide is generally downfield from the corresponding phosphine.[11]

    • Integrate the phosphine and phosphine oxide signals to determine the relative percentage of each species.

Protocol 2: Catalyst Regeneration (Illustrative Example: Removal of Fouling Agents)

Objective: To restore the activity of a deactivated catalyst by removing surface-adsorbed impurities or byproducts. Note that the feasibility and method of regeneration are highly dependent on the specific catalyst and deactivation mechanism.

Materials:

  • Deactivated catalyst

  • Appropriate solvent for washing (e.g., a non-coordinating solvent in which the catalyst is insoluble but the impurities are soluble)

  • Inert gas source

  • Filtration apparatus (e.g., Schlenk filter)

Procedure:

  • Isolation of Deactivated Catalyst: Under an inert atmosphere, carefully separate the deactivated catalyst from the reaction mixture by filtration.

  • Washing:

    • Wash the isolated catalyst multiple times with a suitable, degassed solvent to remove any adsorbed impurities.[15] The choice of solvent is critical and should be determined based on the nature of the suspected fouling agents.

    • For example, a non-polar solvent like hexane might be used to remove organic residues, while a more polar solvent might be needed for other types of impurities.

  • Drying: Dry the washed catalyst thoroughly under a stream of inert gas or under vacuum to remove all traces of the washing solvent.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.

Important Note: Not all deactivation processes are reversible. For instance, P-C bond cleavage or significant metal sintering may be irreversible.[13]

Part 4: Data Presentation

Table 1: Common Phosphine Ligands and Their Susceptibility to Oxidation
Ligand TypeExample(s)Relative Susceptibility to OxidationKey Considerations
TrialkylphosphinesP(t-Bu)₃, PCy₃HighHighly electron-donating and often pyrophoric.[2] Require stringent air-free handling.[6]
TriarylphosphinesPPh₃, P(o-tol)₃ModerateGenerally more stable to air oxidation than trialkylphosphines.[6]
Buchwald-type LigandsXPhos, SPhosVariesSteric bulk can provide some kinetic protection against oxidation.[2]
PhosphitesP(OPh)₃, P(OEt)₃Low to ModerateGenerally more air-stable than phosphines but can be susceptible to hydrolysis.

Conclusion

The successful application of phosphine-ligated catalysts hinges on a deep understanding of their stability and potential deactivation pathways. By employing the diagnostic and troubleshooting strategies outlined in this guide, researchers can proactively address challenges related to catalyst deactivation and ligand degradation. A systematic approach, combining careful experimental technique with appropriate analytical methods, is key to unlocking the full potential of these powerful catalytic tools.

References

  • Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. (2020). Inorganic Chemistry, 59(18), 13349–13357. [Link]

  • Phosphorus-Based Catalysis | ACS Central Science. (2021). ACS Central Science, 7(3), 403–416. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2018). Catalysts, 8(12), 643. [Link]

  • P,C-bond cleavage in the ligand sphere of a nickel(II) complex. (2014). Dalton Transactions, 43(47), 17651–17654. [Link]

  • Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. (2012). Organometallics, 31(23), 8245–8257. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews, 50(5), 3341–3358. [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2019). ACS Catalysis, 9(10), 9476–9487. [Link]

  • Catalytic Synthesis of Phosphines and Related Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2023). Journal of Chromatographic Science, 61(2), 173–180. [Link]

  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2020). ChemNanoMat, 6(10), 1435–1453. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metal-phosphine complex - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. (2015). Industrial & Engineering Chemistry Research, 54(31), 7599–7608. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2018). Angewandte Chemie International Edition, 57(40), 13014–13021. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2019). Nature Communications, 10(1), 415. [Link]

  • Catalysts Deactivation, Poisoning and Regeneration. (2019). Catalysts, 9(8), 666. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2017). ACS Catalysis, 7(11), 7844–7852. [Link]

  • Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. (2021). Chemistry – An Asian Journal, 16(16), 2136–2156. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (n.d.). Retrieved January 22, 2026, from [Link]

  • Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. (2016). Angewandte Chemie International Edition, 55(48), 14938–14948. [Link]

  • Sampling and analytical methods for phosphine — a review. (1987). American Industrial Hygiene Association Journal, 48(10), 834–838. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phosphine Ligands. (n.d.). Retrieved January 22, 2026, from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2019). Catalysts, 9(8), 666. [Link]

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Sources

strategies for recycling rhodium catalysts with phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for strategies related to the recycling of rhodium catalysts, with a specific focus on complexes bearing phosphine ligands. Homogeneous rhodium catalysts are pivotal in fine chemical synthesis and pharmaceutical development, particularly in processes like hydroformylation, hydrogenation, and various cross-coupling reactions.[1] However, the high cost and scarcity of rhodium make its efficient recovery and reuse a critical aspect of developing sustainable and economically viable processes.[2][3]

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the recycling of these valuable catalysts. It is structured in a question-and-answer format to directly address practical challenges in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recycling homogeneous rhodium-phosphine catalysts?

The core challenge stems from the very nature of homogeneous catalysis: the catalyst, reactants, and products all exist in the same phase. This makes separating the high-value catalyst from the final product without significant loss or deactivation a non-trivial task.[2][4]

Key difficulties include:

  • Catalyst Leaching: Incomplete separation leads to the loss of rhodium into the product stream, which is both an economic loss and a potential contaminant.

  • Ligand Degradation: Phosphine ligands, crucial for the catalyst's activity and selectivity, can degrade under reaction or recovery conditions. Common degradation pathways include oxidation to phosphine oxides (which are poor ligands) and P-C bond cleavage.[5][6][7]

  • Catalyst Deactivation: The recycled catalyst may exhibit lower activity or selectivity due to the formation of inactive rhodium species, such as dimers or solvent adducts, or irreversible coordination with reaction byproducts.[8][9][10]

  • Maintaining the Active Species: The goal is not just to recover the rhodium metal but to recover the catalytically active complex, ready for the next run. Many recovery methods are destructive, requiring resynthesis of the catalyst.

Q2: What are the principal strategies for recycling rhodium-phosphine catalysts?

Strategies can be broadly categorized into two approaches: methods that recover the rhodium for reprocessing and methods that enable direct reuse of the catalytic complex.

  • Destructive Recovery (Metal Reclamation): These methods focus on recovering the rhodium metal from the spent catalyst, which is then refined and used to synthesize fresh catalyst.

    • Incineration (Pyrometallurgy): The spent catalyst is burned at high temperatures to remove organic materials (ligands, solvents), leaving behind rhodium oxide.[11] This is effective but energy-intensive and can lead to losses if not carefully controlled.[2][11]

    • Oxidative/Acid Leaching (Hydrometallurgy): The catalyst is treated with strong acids or oxidizing agents (e.g., H₂O₂, HNO₃) to break the Rh-phosphine bond, dissolve the rhodium as a salt (like RhCl₃), and extract it into an aqueous phase.[12][13][14][15] This is a common and effective hydrometmetallurgical approach.[2]

  • Non-Destructive Recycling (Catalyst Reuse): These advanced techniques aim to separate the intact catalyst complex from the product phase, allowing for its direct re-application.

    • Immobilization: The catalyst is anchored to a solid support (e.g., polymers, silica, resins) or a soluble polymer. This "heterogenizes" the homogeneous catalyst, allowing for simple filtration-based recovery.[1][16][17][18]

    • Biphasic Catalysis: The reaction is performed in a two-phase liquid system (e.g., organic/aqueous, fluorous/organic, or using ionic liquids) where the catalyst is soluble in only one phase and the product in the other, facilitating separation by decantation.[1][19][20]

    • Membrane Filtration: Techniques like Organic Solvent Nanofiltration (OSN) use membranes to separate the larger catalyst complex from the smaller product molecules.[4]

Q3: How do I choose the best recycling strategy for my specific reaction system?

The optimal strategy depends on several factors: the scale of the reaction, the stability of the catalyst, the properties of the solvent and product, and the available equipment. The following decision tree provides a general guideline.

G start Start: Need to recycle Rh-phosphine catalyst q1 Is the catalyst stable to air and moisture? start->q1 q2 Can the product be separated by distillation? q1->q2 Yes strat4 Strategy: Destructive Recovery (Oxidative Leaching / Incineration). Reprocess Rh metal. q1->strat4 No q3 Is the catalyst soluble in a phase immiscible with the product phase? q2->q3 No strat3 Strategy: High-boiling solvent. Recovery via product distillation. q2->strat3 Yes q4 Is catalyst leaching a major concern and is a heterogenized system feasible? q3->q4 No strat2 Strategy: Biphasic Catalysis (Aqueous, Fluorous, Ionic Liquid). Recovery via phase separation. q3->strat2 Yes strat1 Strategy: Immobilization on a solid support. Recovery via filtration. q4->strat1 Yes strat5 Strategy: Organic Solvent Nanofiltration (OSN). Requires specialized equipment. q4->strat5 No

Caption: Decision tree for selecting a rhodium catalyst recycling strategy.

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during catalyst recycling experiments.

Problem 1: Low Catalyst Recovery / Significant Rhodium Leaching

You've completed your reaction and attempted to separate the catalyst, but ICP analysis of your product stream shows unacceptably high levels of rhodium.

  • Plausible Cause: Insufficient phase separation or partial solubility of the catalyst in the product phase. This can be exacerbated by the formation of emulsions, especially if surfactants or certain byproducts are present.

  • Troubleshooting Steps:

    • Improve Phase Separation:

      • Increase settling time post-reaction.

      • Consider centrifugation to break up emulsions and achieve a sharper phase boundary.

      • Perform a "back-extraction" by washing the product phase with a fresh portion of the catalyst-phase solvent.

    • Modify Ligand/Solvent System: The polarity of the catalyst complex is dictated by the ligand.

      • For aqueous-organic systems, using more highly sulfonated phosphine ligands (like TPPTS) increases the catalyst's polarity and forces it to remain in the aqueous phase.[4]

      • For thermomorphic systems (where phases are miscible when hot and separate when cool), ensure the cooling process is slow and complete to maximize phase separation.[21]

    • Check for Ligand Degradation: If the phosphine ligand has degraded, the resulting rhodium species may have different solubility properties, allowing it to partition into the product phase. Analyze the catalyst phase for signs of free phosphine oxide.

  • Plausible Cause: The rhodium is leaching off the solid support. This can happen if the linkage between the ligand and the support is not robust enough for the reaction conditions (temperature, pressure, solvent).

  • Troubleshooting Steps:

    • Verify Linkage Stability: The most common issue is the cleavage of the bond tethering the catalyst to the support.

      • Covalent bonds are generally more robust than ionic interactions. If using an ion-exchange resin to bind a charged ligand, ensure the reaction medium doesn't contain ions that can displace your catalyst.[16]

    • Characterize the Spent Support: Use techniques like SEM or elemental analysis on the filtered support material to confirm rhodium is still present and to check for changes in the support's morphology.[16]

    • Reduce Reaction Severity: High temperatures can promote leaching. Investigate if the reaction can be run under milder conditions without sacrificing too much activity.

    • Implement a Scavenger Bed: Pass the product stream through a secondary column containing a material with high affinity for dissolved rhodium (e.g., activated carbon, a thiol-functionalized resin) to capture leached metal before final workup.

Problem 2: Recycled Catalyst Shows Low Activity/Selectivity

You've successfully recovered your catalyst, but upon reuse, its performance has significantly diminished.

  • Plausible Cause: The catalyst has undergone chemical deactivation. The primary culprits for rhodium-phosphine systems are ligand oxidation and the formation of inactive rhodium complexes.[7][22]

G start Symptom: Recycled catalyst has low activity/selectivity diag1 Diagnostic 1: Analyze catalyst sample via ³¹P NMR. start->diag1 obs1 Observation: Signal around δ 20-40 ppm (phosphine oxide) is present. diag1->obs1 obs2 Observation: New Rh-P signals or broad peaks appear, indicating different Rh species. diag1->obs2 mit1 Mitigation: Prevent Oxidation 1. Ensure rigorous inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Add a sacrificial oxygen scavenger (e.g., a small amount of free PPh₃). obs1->mit1 Yes mit2 Mitigation: Address Catalyst Speciation 1. Re-evaluate ligand-to-metal ratio; excess ligand can prevent formation of inactive dimers. 2. Check for inhibitory byproducts in the reaction mixture. 3. Consider a 're-activation' step if a known inactive species is formed. obs2->mit2 Yes

Caption: Workflow for diagnosing and mitigating recycled catalyst deactivation.

The P(III) center in phosphine ligands is readily oxidized to P(V) in the presence of trace oxygen, especially at elevated temperatures.[6][7] The resulting phosphine oxide is a poor ligand and cannot effectively stabilize the active rhodium center.[22]

  • Protocol:

    • Solvent Degassing: Before use, sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes or use the freeze-pump-thaw method for more sensitive reactions.

    • Inert Atmosphere: Conduct all catalyst handling, reaction setup, and recycling steps in a glovebox or under a strict Schlenk line technique.

    • Oxygen Scavengers: In some systems, adding a small amount of a sacrificial, easily oxidized reagent can protect the primary ligand.[7]

Part 3: Experimental Protocols

Protocol 1: Catalyst Recovery via Oxidative Extraction

This protocol is a destructive method suitable for recovering rhodium from a spent reaction mixture for reprocessing. It is based on the principle of oxidizing the Rh(I) catalyst to a water-soluble Rh(III) salt.[12][14]

  • Objective: To extract rhodium from an organic reaction mixture into an aqueous phase.

  • Materials:

    • Spent reaction mixture containing Rh-phosphine catalyst.

    • 30% Hydrogen Peroxide (H₂O₂) solution.

    • Dilute Hydrochloric Acid (HCl, 1M).

    • Separatory funnel.

    • ICP-OES or ICP-MS for rhodium quantification.

  • Procedure:

    • Safety First: Handle H₂O₂ with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. H₂O₂ is a strong oxidizer.

    • Initial Treatment: Transfer the spent organic reaction mixture to a flask. For every 100 mL of solution, add 20 mL of 1M HCl.

    • Oxidation: While stirring vigorously, slowly add 10 mL of 30% H₂O₂ to the mixture. The reaction can be exothermic; control the addition rate to maintain a moderate temperature. An observable color change often occurs as the rhodium complex is oxidized.

    • Stirring: Continue to stir the biphasic mixture at room temperature for 2-4 hours to ensure complete oxidation and extraction. The Rh-P bond is oxidatively cleaved, and the resulting Rh³⁺ forms a chloro complex that is soluble in the aqueous phase.[14][15]

    • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely.

    • Extraction: Drain the lower aqueous layer, which now contains the rhodium salt. Wash the remaining organic layer with another 20 mL portion of 1M HCl to recover any residual rhodium. Combine the aqueous extracts.

    • Analysis: Submit a sample of the initial organic solution and the final combined aqueous solution for ICP analysis to determine the recovery efficiency. Recovery rates greater than 95% are commonly achieved.[12][23]

Data Summary Table: Typical Oxidative Extraction Results

ParameterValueReference
Initial Rh Content (Organic Phase)150 mg/L[12]
Final Rh Content (Organic Phase)< 5 mg/L[12]
Rh Content (Aqueous Phase)Varies with volume[12]
Recovery Efficiency > 95% [12][23]
Protocol 2: Recycling via a Thermomorphic Solvent System

This protocol allows for the non-destructive recycling of the catalyst complex. It utilizes a solvent system that is homogeneous at the reaction temperature but separates into two phases upon cooling.[21]

  • Objective: To perform a hydroformylation reaction and recycle the Rh-phosphine catalyst via temperature-dependent phase separation.

  • Materials:

    • [Rh(acac)(CO)₂] as catalyst precursor.

    • Phosphine ligand (e.g., TPPTS for polarity).

    • Substrate (e.g., 1-octene).

    • Thermomorphic solvent system (e.g., Dimethylformamide (DMF) / n-decane).[21]

    • High-pressure autoclave with stirring and temperature control.

  • Procedure:

    • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the [Rh(acac)(CO)₂] and the phosphine ligand in the polar solvent component (DMF).

    • Reaction Setup: Charge the autoclave with the catalyst solution, the non-polar solvent (n-decane), and the substrate (1-octene).

    • Homogenization: Seal the reactor, purge with syngas (CO/H₂), and heat to the reaction temperature (e.g., 100 °C). At this temperature, DMF and decane become miscible, creating a single phase for the reaction to proceed.[21]

    • Reaction: Pressurize with syngas to the desired pressure and run the reaction for the required time.

    • Catalyst Separation: After the reaction is complete, cool the reactor to room temperature. As the system cools, the polarity difference between the solvents will cause them to separate into two distinct layers. The polar catalyst will be sequestered in the DMF phase, while the non-polar aldehyde product will be in the decane phase.

    • Product Isolation & Catalyst Reuse: Carefully remove the upper, product-containing decane layer via cannula. The lower, catalyst-containing DMF layer can be directly reused by charging it with fresh substrate and decane for the next run.

References

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]

  • CN111020210A - A kind of method of recovering rhodium from waste homogeneous rhodium catalyst. (2020).
  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). MDPI. [Link]

  • Recyclable immobilized rhodium catalysts in the diastereoselective hydrogenation of unsaturated steroids. (2009). ResearchGate. [Link]

  • Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. (n.d.). PMC - NIH. [Link]

  • Immobilization of a rhodium catalyst using a diphosphine-functionalized ionic liquid in RTIL for the efficient and recyclable biphasic hydroformylation of 1-octene. (2016). PubMed. [Link]

  • Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. (n.d.). Aidic. [Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. (n.d.). PubMed Central. [Link]

  • An ionic phosphine-ligated rhodium(III) complex as the efficient and recyclable catalyst for biphasic hydroformylation of 1-octene. (2013). ResearchGate. [Link]

  • Precious Metal Catalyst Filters | Catalyst Recovery Filtration. (n.d.). Mott Corporation. [Link]

  • How does one recover the Rhodium used in catalytic converters?. (2021). Quora. [Link]

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. (n.d.). PMC - NIH. [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). ResearchGate. [Link]

  • Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. (n.d.). PMC - NIH. [Link]

  • US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts. (2005).
  • Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • How can waste products or spent solutions from rhodium electroplating be managed or recycled?. (n.d.). ProPlate® Posts. [Link]

  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). PubMed Central. [Link]

  • (PDF) A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). ResearchGate. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. [Link]

  • Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. (2021). Journal of the American Chemical Society. [Link]

  • Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. (2021). ResearchGate. [Link]

  • Which Filtration Products are Used for Catalyst Recovery?. (2023). Powder Systems. [Link]

  • ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. (2015). ResearchGate. [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group Research. [Link]

  • Platinum and Rhodium Recovery from Scrapped Automotive Catalyst by Oxidative Acid Chloride Leaching. (n.d.). eScholarship@McGill. [Link]

  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. (2021). PMC - NIH. [Link]

  • Iridium(III) and Rhodium(III) Complexes Bearing Chelating Cyclopentadienyl−Phosphine Ligands as C−H Activation Catalysts for the Deuteration of Hydrocarbons in D2O. (2002). Sci-Hub. [Link]

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handling and storage of air-sensitive 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and use of this air-sensitive phosphine ligand. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining reagent integrity, and achieving optimal results in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: How should 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene be stored upon receipt?

A: Immediately upon receipt, the compound should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). The ideal storage location is inside a glovebox freezer.[1] If a glovebox is not available, the manufacturer's sealed container should be placed in a desiccator inside a freezer. Do not open the container until it has equilibrated to room temperature inside a glovebox or under a positive pressure of inert gas to prevent condensation of atmospheric moisture onto the cold solid.

Q2: What makes this ligand "air-sensitive"?

A: The term "air-sensitive" refers to the compound's reactivity with components of the atmosphere, primarily oxygen and water.[2] The phosphorus(III) center in the diphenylphosphino group is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide.[3][4] This oxidation is often irreversible and renders the ligand inactive for most catalytic applications. Additionally, the compound can be sensitive to moisture (hydrolysis).[5]

Q3: Can I weigh this compound on an open bench?

A: It is strongly discouraged. Weighing this off-white crystalline solid in the open air will lead to rapid oxidation and degradation.[1][6] All manipulations, especially weighing and transferring, must be performed in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox.[2][3] If a glovebox is unavailable, Schlenk line techniques can be used for transferring the solid, though this is less ideal for precise weighing.[1]

Q4: The compound is described as containing a "vinylic isomer." What is this and is it a problem?

A: The product name often specifies the presence of a vinylic isomer.[7][8] This refers to a common impurity or constitutional isomer where the double bond is in a different position within the indene ring system. For most catalytic purposes where the compound serves as a ligand, the presence of minor isomeric impurities does not significantly affect performance. However, for highly sensitive or stoichiometric reactions, the exact purity and isomer ratio may be important.

Q5: What solvents are compatible with this ligand?

A: The ligand is generally soluble in common anhydrous, deoxygenated organic solvents such as tetrahydrofuran (THF), toluene, dichloromethane (DCM), and dioxane. It is critical that any solvent used is rigorously dried and degassed before use.[9] The presence of residual water or dissolved oxygen in the solvent will degrade the ligand.

Troubleshooting Guide

Problem: My reaction yields are inconsistent or lower than expected.

  • Question: I am using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene as a ligand in a cross-coupling reaction, but my yields are inconsistent. What could be the cause?

  • Answer: Inconsistent yields with air-sensitive catalysts are most often traced back to the inadvertent introduction of air or moisture.

    • Ligand Integrity: The primary suspect is the partial oxidation of your phosphine ligand.[4] If the solid has changed in appearance (e.g., from off-white to yellowish or clumpy), it may be oxidized. Consider performing a ³¹P NMR on a small sample dissolved in an anhydrous solvent to check for the presence of the phosphine oxide peak.

    • Atmospheric Control: Review your experimental setup. Are you using a glovebox with low oxygen and moisture levels (<1 ppm is ideal)?[2][3] If using a Schlenk line, are you performing a sufficient number of vacuum/backfill cycles (at least three is standard) on your reaction vessel to ensure a truly inert atmosphere?[10]

    • Solvent & Reagent Quality: Ensure all solvents and reagents are strictly anhydrous and deoxygenated.[9] Using a freshly opened bottle of anhydrous solvent or purifying it via a solvent system is crucial. Other reagents should also be checked for water content.

Problem: The solid ligand has changed color in the bottle.

  • Question: I opened the container (in a glovebox) and noticed the off-white powder has yellow or brownish patches. Is it still usable?

  • Answer: A color change is a visual indicator of decomposition, likely oxidation. While some activity may remain, the purity is compromised, which will affect reaction stoichiometry and catalytic activity. It is not recommended to use the discolored reagent for sensitive applications. To prevent this, always ensure the container is sealed tightly under an inert atmosphere and stored properly.[11] When accessing the solid, minimize the time the container is open even within a glovebox. Backfilling the container with fresh inert gas before sealing can also help.[1]

Problem: I am having trouble transferring the solid ligand accurately.

  • Question: As a solid, it's difficult to transfer small, precise amounts without risking exposure. What is the best practice?

  • Answer: The most accurate method is to weigh the solid inside a glovebox.[1] For routine reactions, a practical alternative is to prepare a stock solution. Inside a glovebox, accurately weigh a larger quantity of the ligand (e.g., 100 mg) and dissolve it in a known volume of anhydrous, deoxygenated solvent (e.g., 10 mL of toluene) in a volumetric flask with a septum-sealed sidearm. This solution can then be stored in the glovebox freezer and dispensed accurately via syringe for multiple reactions.[2] This minimizes repeated exposure of the bulk solid.

Summary of Handling & Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the phosphine by O₂ and hydrolysis by H₂O.[2][12]
Weighing/Transfer Inside a glovebox (<1 ppm O₂, H₂O)Minimizes exposure to air, ensuring ligand integrity.[1][3]
Storage Temperature Freezer (-20 °C to 0 °C)Slows down potential decomposition pathways.[13]
Glassware Oven-dried (>125 °C) or flame-driedRemoves adsorbed moisture from glass surfaces.[14][15]
Solvents Anhydrous, deoxygenatedPrevents reaction of the ligand with dissolved O₂ or residual water.[9]
Container Tightly sealed vial or Schlenk flaskPrevents ingress of atmosphere during storage.

Experimental Protocol: Preparation of a Standardized Ligand Stock Solution

This protocol outlines the preparation of a 0.05 M solution of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in anhydrous toluene. All steps must be performed within a nitrogen or argon-filled glovebox.

Materials:

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8)

  • Anhydrous toluene (from a solvent purification system or freshly opened Sure/Seal™ bottle)

  • 25 mL volumetric flask (oven-dried and cooled in the glovebox antechamber)

  • Glass funnel

  • Spatula

  • Analytical balance (inside the glovebox)

Procedure:

  • Preparation: Ensure all glassware has been brought into the glovebox and allowed to equilibrate to the glovebox atmosphere.

  • Weighing: Place the 25 mL volumetric flask on the analytical balance and tare it. Using a clean spatula, carefully weigh 429.3 mg (1.25 mmol) of the ligand directly into the flask through a glass funnel. Record the exact mass.

  • Dissolution: Remove the funnel. Using a pipette, add approximately 15-20 mL of anhydrous toluene to the volumetric flask. Gently swirl the flask to fully dissolve the solid. The compound should readily dissolve to form a clear, colorless solution.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add anhydrous toluene until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage & Labeling: Transfer the solution to a suitable storage vessel, such as a flask with a Teflon® valve or a septum-sealed vial.[16] Label the vessel clearly with the compound name, concentration, solvent, and date of preparation. Store the solution in the glovebox freezer.

Visual Workflow: Troubleshooting Ligand Decomposition

The following diagram outlines the logical steps to diagnose and address suspected decomposition of the phosphine ligand.

G cluster_0 Troubleshooting Workflow: Suspected Ligand Decomposition start Inconsistent Results or Low Reaction Yield visual_check Visually Inspect Ligand: - Color Change? - Clumping? start->visual_check nmr_analysis Perform ³¹P NMR Analysis on a Small Sample visual_check->nmr_analysis If discoloration is observed or as a definitive check oxide_peak Phosphine Oxide Peak (δ ≈ 20-40 ppm) Present? nmr_analysis->oxide_peak handling_review Review Handling Protocol: - Glovebox O₂/H₂O levels? - Schlenk technique? - Solvent quality? oxide_peak->handling_review No decomposed Conclusion: Ligand is Decomposed. Procure a fresh batch. oxide_peak->decomposed Yes protocol_issue Conclusion: Handling Protocol is Flawed. Refine technique and retry. handling_review->protocol_issue If deficiencies are found other_issue Ligand is likely pure. Investigate other reaction parameters (substrate, temp, etc.). handling_review->other_issue If protocol is sound

Caption: Troubleshooting flowchart for diagnosing issues with air-sensitive phosphine ligands.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
  • Reddit r/chemistry. (2015). how to deal with an air sensitive solid?.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Thermo Fisher Scientific. (2019). Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-DIPHENYLPHOSPHINO-2-(N,N-DIMETHYLAMINO)-1H-INDENE Product Description.
  • BenchChem. (n.d.). A Comparative Guide to the Air Stability of Phosphine Ligands.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • Glueck, D. S. et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics.
  • PPG. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet - Diphenylphosphine.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Indene.
  • GuideChem. (n.d.). 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene,(contains vinylic isomer).
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
  • Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Strem. (n.d.). 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, 99% (contains vinylic isomer).
  • ResearchGate. (n.d.). 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl | Request PDF.

Sources

Technical Support Center: Purification of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a valuable phosphine ligand utilized in various transition-metal-catalyzed reactions. Its efficacy is highly dependent on its purity. However, like many phosphine-based ligands, it presents unique purification challenges, primarily due to its sensitivity to atmospheric oxygen and the potential for isomeric impurities. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome common purification hurdles, ensuring the integrity and reactivity of their ligand.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and analysis of the ligand.

Q1: What are the most common impurities found in crude 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene?

A: The primary impurities you are likely to encounter are:

  • Phosphine Oxide: Trivalent phosphines (P(III)) are readily oxidized to the corresponding pentavalent phosphine oxides (P(V)) by atmospheric oxygen.[1] This is the most common degradation product and can significantly inhibit catalytic activity.

  • Vinylic Isomer: The synthesis of this ligand can result in the formation of a structural isomer, specifically a vinylic isomer, which is often present in commercially available batches.[2][3] This isomer has a similar polarity, making it difficult to separate by standard chromatographic methods.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., THF, toluene, hexanes) may be present.

  • Unreacted Starting Materials: Depending on the synthetic route, trace amounts of precursors may remain.

Q2: How should I properly handle and store this ligand to prevent degradation?

A: Due to its air-sensitive nature, this ligand requires careful handling under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4][5] For long-term storage, it should be kept in a tightly sealed container, preferably in a freezer (-20°C) or at a minimum, refrigerated (2-8°C) to slow down potential degradation pathways.[6]

Q3: What is the definitive method for assessing the purity of my ligand sample?

A: ³¹P NMR spectroscopy is the most powerful and direct technique. [1] It allows for clear differentiation and quantification of the desired phosphine from its primary impurity, the phosphine oxide.

  • The P(III) signal for the desired phosphine will appear in a characteristic region of the ³¹P NMR spectrum.

  • The P(V) signal for the phosphine oxide will be significantly downfield, typically in the +20 to +40 ppm range. By comparing the integration of these two signals, you can accurately determine the percentage of oxidized impurity. ¹H NMR is also essential for confirming the overall structure and identifying solvent or isomeric impurities.

Q4: My ligand is described as an "off-white" or "pale yellow" solid. Should I be concerned about the color?

A: An off-white or pale yellow crystalline appearance is normal for this product.[2][7] However, a significant darkening to deep yellow or brown, especially after prolonged storage or handling, may indicate oxidation or other decomposition, and a purity check via ³¹P NMR is strongly recommended.

Part 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during purification experiments.

Issue Cluster 1: Purity Analysis & Characterization

Q: My ³¹P NMR spectrum shows a major peak where I expect it, but also a significant peak around +30 ppm. What is this and how do I get rid of it?

A: That signal is characteristic of the corresponding phosphine oxide. Its presence indicates that your sample has been exposed to air. Removal is challenging because the phosphine oxide often has a polarity similar to the ligand itself.

  • Causality: The lone pair on the phosphorus atom is readily attacked by atmospheric oxygen.

  • Solution:

    • Strict Inert Techniques: Immediately adopt rigorous air-sensitive techniques for all future handling.[4]

    • Purification: The most effective removal methods are detailed in Part 3. Recrystallization may work if a solvent system can be found where the solubilities of the phosphine and its oxide differ significantly. Alternatively, chromatography on alumina under inert conditions is a reliable option.

Q: The ¹H NMR spectrum of my purified ligand looks clean, but my catalytic reaction is still sluggish. Could the ligand still be the problem?

A: Yes. ¹H NMR is often insufficient to detect the primary culprit in phosphine ligand deactivation.

  • Causality: The phosphine oxide impurity may have ¹H NMR signals that overlap with your desired product, making it difficult to spot, especially at low levels (<10%). However, even small amounts of phosphine oxide can coordinate to the metal center and act as a catalyst poison.[1]

  • Solution: Always run a ³¹P NMR as the definitive purity check. If phosphine oxide is detected, repurification is necessary.

Issue Cluster 2: Column Chromatography Challenges

Q: I attempted to purify the ligand using a standard silica gel column, but I recovered very little material. What happened?

A: The ligand likely decomposed or became irreversibly adsorbed to the silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The ligand has two basic sites: the dimethylamino group and the phosphine group. These basic sites can have a strong acid-base interaction with the silica, leading to irreversible binding or decomposition on the column.[8]

  • Solution: Avoid silica gel. Use a more neutral or basic stationary phase like alumina (activated, neutral or basic grade).[8][9] Furthermore, the column must be run under strictly anaerobic conditions to prevent on-column oxidation.

Q: My compound streaks badly on an alumina TLC plate, making it hard to determine a good solvent system.

A: Streaking (tailing) on TLC plates is common for amines and phosphines and is also caused by strong interactions with the stationary phase.

  • Causality: Even on alumina, strong polar interactions can occur.

  • Solution:

    • Add a Competitive Base: Add a small amount of a volatile amine, such as triethylamine (~0.5-1%), to your eluent system. The triethylamine will compete for the active sites on the alumina, allowing your compound to elute more cleanly and with less tailing.

    • Solvent Choice: Start with a non-polar solvent like hexanes or toluene and gradually add a more polar solvent like ethyl acetate or diethyl ether.

Part 3: Validated Purification Protocols

Caution: All manipulations must be performed under an inert atmosphere (N₂ or Ar) using either a glovebox or Schlenk line techniques.[10] All solvents must be rigorously dried and degassed before use.

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, weigh approximately 5-10 mg of the ligand into an NMR tube.

  • Solvent Addition: Using a gas-tight syringe, add ~0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been degassed by several freeze-pump-thaw cycles.

  • Sealing: Cap the NMR tube securely (e.g., with a J. Young's valve or by flame-sealing) before removing it from the inert atmosphere.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Set the spectral window to be wide enough to observe both the phosphine (typically < 0 ppm) and phosphine oxide (~+20 to +40 ppm) regions.

  • Analysis: Integrate the phosphine and phosphine oxide signals to determine the purity.

Protocol 2: Purification by Column Chromatography on Alumina

This protocol describes setting up and running a chromatography column under inert conditions.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_final Final Steps p1 1. Pack column with dry neutral alumina under N₂ p2 2. Add dry, degassed non-polar solvent (e.g., Hexane) p1->p2 p3 3. Settle packing with positive N₂ pressure p2->p3 l1 4. Dissolve crude ligand in minimal degassed eluent p3->l1 l2 5. Load onto column via cannula or syringe e1 6. Elute with solvent gradient (e.g., Hexane -> Hexane/EtOAc) l2->e1 e2 7. Collect fractions into pre-weighed, N₂-flushed Schlenk flasks f1 8. Analyze fractions by TLC (visualize with KMnO₄ stain) e2->f1 f2 9. Combine pure fractions and remove solvent under vacuum f1->f2 f3 10. Confirm purity with ³¹P NMR f2->f3

Caption: Workflow for air-sensitive column chromatography.

  • Column Setup: Use a chromatography column equipped with a sidearm stopcock for connection to a Schlenk line.[10] Dry the column and alumina in an oven overnight and allow to cool under vacuum. Pack the column with neutral alumina under a counter-flow of nitrogen.

  • Solvent Addition: Add the initial, non-polar eluent (e.g., degassed hexanes) via cannula transfer and apply gentle positive nitrogen pressure to settle the column bed.

  • Sample Loading: Dissolve the crude ligand in a minimal amount of the initial eluent. If the sample is not fully soluble, add a small amount of a slightly more polar solvent (e.g., toluene). Transfer the solution to the top of the column via cannula.

  • Elution: Elute the column with a gradually increasing polarity gradient (e.g., starting with 100% hexanes and slowly adding ethyl acetate). Adding 0.5% triethylamine to the eluent can improve resolution.

  • Fraction Collection: Collect fractions in tared Schlenk flasks under a positive flow of nitrogen.

  • Analysis: Analyze the fractions using TLC (on alumina plates) and visualize with a potassium permanganate (KMnO₄) stain.

  • Isolation: Combine the pure fractions in a larger Schlenk flask and remove the solvent in vacuo to yield the purified ligand.

  • Verification: Confirm the purity of the final product using ³¹P and ¹H NMR spectroscopy.

Part 4: Data Summary & Troubleshooting Logic

Table 1: Comparison of Purification Methodologies
MethodProsConsBest For
Recrystallization - Potentially high purity in a single step.- Scalable.- Finding a suitable solvent system can be difficult and time-consuming.- May not effectively remove isomers.Removing phosphine oxide if a significant solubility difference exists.
Column on Alumina - Excellent for removing polar impurities like phosphine oxide.- Good resolution is achievable.- Requires specialized air-sensitive equipment.- Can be lower yielding due to handling losses.[8][9]Baseline purification of crude material containing multiple impurities.
Solvent Washing - Fast and simple for crude cleanup.- Low efficiency; only removes highly soluble or insoluble impurities.- Unlikely to provide high-purity material.A quick pre-purification step to remove gross impurities like precipitated phosphine oxide.[11]
Troubleshooting Flowchart

This diagram provides a logical pathway for diagnosing and solving purity issues.

G start Purity Issue Detected (e.g., poor reaction performance) check_nmr Acquire ³¹P and ¹H NMR start->check_nmr decision_31p Signal at ~+30 ppm in ³¹P NMR? check_nmr->decision_31p is_oxide YES: Phosphine Oxide Impurity Confirmed decision_31p->is_oxide Yes decision_1h NO: Complex ¹H NMR or unexpected signals? decision_31p->decision_1h No solution_oxide Solution: 1. Purify via Alumina Chromatography. 2. Attempt Recrystallization. is_oxide->solution_oxide is_isomer YES: Vinylic Isomer or residual solvents likely decision_1h->is_isomer Yes no_issue NO: NMR appears clean. Re-evaluate reaction conditions. decision_1h->no_issue No solution_isomer Solution: 1. Fractional crystallization may work. 2. Isomer may be catalytically active;   evaluate performance 'as is'. is_isomer->solution_isomer

Caption: Decision tree for troubleshooting ligand purity.

References

  • BenchChem. (2025). Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling.
  • Reddit User Discussion. (2015). Air-Sensitive Columns?. r/chemistry.
  • Glueck, D. S. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.
  • Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. In Organometallics.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • Ascensus Specialties. (n.d.). 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, 99% (contains vinylic isomer).
  • HANGZHOU TIANYE CHEMICALS Co.LTD. (n.d.). 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene,(contains vinylic isomer).
  • Sigma-Aldrich. (n.d.). (SP)-1-[(S)-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene.
  • ChemicalBook. (n.d.). 1-DIPHENYLPHOSPHINO-2-(N,N-DIMETHYLAMINO)-1H-INDENE Product Description.
  • ResearchGate. (n.d.). 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl | Request PDF.

Sources

Technical Support Center: Asymmetric Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric hydrogenation of ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive field experience to help you navigate challenges and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: My reaction shows high conversion but very low enantioselectivity (ee%). What is the most common cause?

A: This is a classic problem that often points to one of three areas: the catalyst system, the reaction conditions, or a competing non-stereoselective background reaction. A common culprit is the presence of an achiral catalyst or impurities that catalyze a non-selective hydrogenation pathway. It is also possible that the chosen chiral ligand is not suitable for the specific substrate, leading to poor enantio-differentiation.

Q2: My reaction is extremely sluggish or has stalled completely. Where should I start my investigation?

A: A stalled reaction typically indicates an issue with catalyst activity. The primary suspects are inefficient catalyst activation, catalyst poisoning by impurities in the substrate or solvent, or catalyst deactivation over the course of the reaction. Start by verifying your catalyst pre-activation procedure and ensuring the purity of all reagents and the inertness of your reaction atmosphere.

Q3: I'm observing a significant amount of a byproduct that is not the desired chiral alcohol. What could it be?

A: The most common byproduct depends on the substrate's functional groups. For substrates containing other reducible moieties (e.g., alkenes, nitro groups), you may be seeing over-reduction if the catalyst is not sufficiently chemoselective.[1] For substrates with benzylic or allylic hydroxyl groups, hydrogenolysis (cleavage of the C-O bond) can be a significant side reaction.

Troubleshooting Guide 1: Low Enantioselectivity (ee%)

Low enantioselectivity is a frequent challenge that can often be resolved by systematically evaluating the reaction parameters.

Q: What are the primary mechanistic causes of poor stereocontrol?

A: Poor stereocontrol arises when the energy difference between the two diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) is small. This can be influenced by several factors:

  • Ligand-Substrate Mismatch: The chiral ligand may not create a sufficiently defined and sterically demanding environment to effectively differentiate between the two faces of the prochiral ketone. The steric and electronic properties of both the ligand and substrate must be well-matched.[2]

  • Solvent Effects: The solvent can play a crucial role in the catalytic cycle. Polar, protic solvents like alcohols can stabilize key intermediates and facilitate proton transfer, which often enhances both rate and selectivity.[2][3] In contrast, non-protic solvents can sometimes lead to aggregation or different catalyst speciation, resulting in lower ee%.[3]

  • Racemic Background Reaction: Impurities or the catalyst itself under certain conditions might promote a non-enantioselective "background" hydrogenation, which produces a racemic mixture of the alcohol, thereby eroding the overall ee%.[4]

Q: How can I systematically troubleshoot and optimize the enantioselectivity of my reaction?

A: A logical, step-by-step approach is essential. The following workflow diagram outlines a decision-making process for addressing low ee%.

G start Problem: Low ee% check_catalyst Is the Catalyst System Optimized? (Ligand, Metal Precursor) start->check_catalyst screen_ligands Screen a Library of Ligands (Vary Sterics/Electronics) check_catalyst->screen_ligands No verify_precatalyst Verify Purity & Integrity of Metal Precursor check_catalyst->verify_precatalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes screen_ligands->check_conditions verify_precatalyst->check_conditions screen_solvents Screen Solvents (e.g., MeOH, EtOH, iPrOH vs. THF, Toluene) check_conditions->screen_solvents No check_purity Are Reagents & Atmosphere Pure? check_conditions->check_purity Yes optimize_additives Optimize Additives (Base/Acid Type & Stoichiometry) screen_solvents->optimize_additives temp_pressure Vary Temperature & H2 Pressure optimize_additives->temp_pressure temp_pressure->check_purity purify_substrate Purify Substrate (e.g., Recrystallization, Chromatography) check_purity->purify_substrate No end_good Success: High ee% Achieved check_purity->end_good Yes degas_solvent Degas Solvent Thoroughly purify_substrate->degas_solvent degas_solvent->end_good

Caption: Troubleshooting workflow for low enantioselectivity.

Data Summary: Impact of Solvents and Additives

The choice of solvent and additives can profoundly impact enantioselectivity. Additives like bases are often required to generate the active catalyst precursor, while acids can sometimes accelerate the reaction under milder conditions.[1][2]

ParameterCommon OptionsGeneral Effect on Enantioselectivity (ee%)Rationale & Causality
Solvent Alcohols (MeOH, EtOH, iPrOH)Often increases ee% and rate.[2]Protic solvents can stabilize transition states and facilitate rapid protonation of the product-catalyst complex, accelerating catalyst turnover.[2]
Aprotic Polar (THF, DCM)Can have a detrimental effect on both ee% and conversion.[3]May not effectively solvate ionic intermediates in the catalytic cycle, potentially leading to catalyst aggregation or deactivation.
Base Additive KOtBu, NaOtBu, LiOtBuCrucial for activating many Ru(II) and Ir(III) precatalysts. The choice of cation and stoichiometry can fine-tune selectivity.[3]The base is required to deprotonate a ligand or abstract HCl from the precatalyst to generate the active hydride species.[1]
Acid Additive Strong acids (e.g., H₂SO₄, HCl)Trace amounts can increase ee% and rate in specific systems (e.g., some Ru-BINAP catalysts).[2]Can facilitate product release or prevent the formation of deactivating catalyst dimers, enabling the reaction to proceed under milder conditions.[2]
Troubleshooting Guide 2: Low Conversion & Catalyst Deactivation

Low conversion is often linked to problems with the active catalyst concentration.

Q: My catalyst appears to be inactive from the start. What are the critical steps for successful catalyst activation?

A: Most asymmetric hydrogenation catalysts are supplied as stable precatalysts (e.g., [Ir(COD)Cl]₂ or RuCl₂(diphosphine)(diamine)) that require in situ activation.

  • Base-Mediated Activation: For many common ruthenium-diamine systems, a strong base (like KOtBu) in an alcohol is required to form the active Ru-hydride species.[1] Ensure the base is fresh, anhydrous, and added in the correct stoichiometry.

  • Pre-stirring/Incubation: It is often beneficial to stir the metal precursor and the chiral ligand in the solvent for a period (e.g., 30 minutes) before adding the substrate and base.[3] This allows for the formation of the desired metal-ligand complex.

  • Hydrogen Purge: Before pressurizing the reactor, ensure it is thoroughly purged with an inert gas (Argon or Nitrogen) and then with hydrogen to remove all oxygen, which is a potent catalyst poison.[3]

Q: My reaction starts well but then stops before completion. What causes this catalyst deactivation?

A: Catalyst deactivation can occur through several pathways. A common mechanism in homogeneous catalysis is the formation of inactive, bridged-dimer or trimer species, which removes the catalyst from the active cycle.[2] This is often concentration-dependent and can sometimes be mitigated by running the reaction at a lower catalyst loading. Another proposed deactivation pathway involves the loss of a key ligand (e.g., an arene ligand) to form inactive hydride-bridged dimers, which can eventually decompose into metal nanoparticles.[5]

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Off-Cycle Deactivation catalyst Active Catalyst [L*MH] substrate_complex Substrate Complex [L*MH(Ketone)] catalyst->substrate_complex + Ketone dimer Inactive Dimer [(L*M)2(μ-H)2] catalyst->dimer Dimerization poison Poisoned Catalyst [L*M-Poison] catalyst->poison + Poison (e.g., O2, S, CO) product_complex Product Complex [L*M(Alcohol)] substrate_complex->product_complex + H2 - H+ product_complex->catalyst - Alcohol

Caption: Catalytic cycle and common deactivation pathways.

Troubleshooting Guide 3: Specific Side Reactions

Beyond low conversion or selectivity, the formation of specific byproducts can complicate purification and reduce yield.

Q: I am hydrogenating an α,β-unsaturated ketone and observing reduction of the C=C bond. How can I improve chemoselectivity for the C=O bond?

A: Achieving high chemoselectivity is a hallmark of many modern catalyst systems, such as Ru/diphosphine-diamine complexes.[1] These catalysts are often highly selective for the carbonyl group, leaving alkenes untouched. If you are observing C=C bond reduction, consider the following:

  • Catalyst Choice: Your current catalyst may not be suitable. Screen catalysts known for high chemoselectivity in this context.

  • Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes favor the kinetically preferred reduction of the carbonyl over the thermodynamically more stable alkane.[2]

Q: My substrate has a benzylic C-O bond, and I am seeing a significant amount of a de-oxygenated byproduct. What is this reaction and how can I prevent it?

A: This side reaction is known as hydrogenolysis . The catalyst, intended to reduce the ketone, instead cleaves the adjacent C-O single bond, replacing the hydroxyl or alkoxy group with a hydrogen atom. This is particularly common with substrates that can form stable benzylic or allylic carbocation intermediates.

  • Mitigation Strategy:

    • Lower Temperature: Hydrogenolysis often has a higher activation energy than hydrogenation. Running the reaction at a lower temperature can significantly suppress this side reaction.

    • Solvent Choice: The choice of solvent can influence the stability of potential intermediates. A less polar solvent might disfavor pathways involving charged intermediates.

    • Catalyst Modification: A less "oxophilic" metal center or a more sterically hindered ligand might reduce the interaction with the oxygen atom, thus disfavoring hydrogenolysis.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation Screening

This protocol provides a robust starting point for evaluating a new substrate or catalyst system.

  • Catalyst Preparation: In a glovebox, add the metal precursor (e.g., [Ir(COD)Cl]₂, 1.0 mol%) and the chiral ligand (2.2 mol%) to a vial. Add the desired anhydrous, degassed solvent (e.g., ethanol, 2.0 mL). Stir this mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the ketone substrate (0.5 mmol) in the same solvent (1.0 mL).

  • Initiation: To an autoclave vial containing a magnetic stir bar, add the base (e.g., KOtBu, 5 mol%). Transfer the prepared catalyst solution to the autoclave vial, followed by the substrate solution.[3]

  • Reaction: Seal the autoclave, remove it from the glovebox, and purge it 3-5 times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 8-30 bar) and stir vigorously at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 12-24 hours).[2][3]

  • Workup & Analysis: Carefully vent the reactor. Quench the reaction by filtering the mixture through a short plug of silica gel, rinsing with ethyl acetate. Concentrate the filtrate in vacuo. Determine conversion by ¹H NMR or GC analysis of the crude material. Determine enantiomeric excess (ee%) by chiral HPLC or GC analysis.

References
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Asymmetric Hydrogenation of Activated Ketones.
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.
  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.

Sources

Technical Support Center: Scale-Up of Reactions Using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8). This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this ligand from laboratory scale to pilot or production scale. We provide in-depth troubleshooting advice and answers to frequently asked questions to address the unique challenges encountered during scale-up.

Part 1: Troubleshooting Guide

This section addresses specific, common issues that can arise during the scale-up of catalytic reactions utilizing 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Question 1: My reaction is stalling or showing significantly lower conversion after increasing the batch size. What are the likely causes?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations, or the amplified effect of trace impurities.

Possible Causes & Solutions:

  • Oxygen Contamination: The most common cause of phosphine ligand degradation is oxidation to the corresponding phosphine oxide (R₃P=O)[1]. On a larger scale, achieving a truly inert atmosphere is more difficult. The phosphine oxide is typically not an effective ligand, leading to a loss of catalytic activity[1][2].

    • Solution: Implement a rigorous inerting protocol for the reactor. For large vessels, simple purging is insufficient. Use a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles. Monitor the headspace oxygen levels with an appropriate sensor before adding the catalyst. Ensure all solvents and reagents are thoroughly deoxygenated[1].

  • Inadequate Mixing: Poor agitation can create localized "hot spots" or areas of high reagent concentration. These non-uniform conditions can accelerate catalyst decomposition pathways or lead to the formation of side products[3].

    • Solution: Review the reactor's geometry and agitator design. A simple scale-up of stirrer speed is not enough. Modeling or consultation with a chemical engineer is recommended to ensure efficient mixing for the specific reaction volume and viscosity. Baffles are often necessary in larger reactors to prevent vortexing and improve turnover.

  • Impurity Poisoning: The total amount of catalyst-poisoning impurities (e.g., water, residual reagents from previous steps) increases with scale, even if their concentration (in ppm) remains the same. These impurities can deactivate the catalyst[3].

    • Solution: Re-evaluate the quality specifications for all starting materials and solvents at the intended scale. High-purity reagents are essential[3]. Consider passing solvents through activated alumina or other purification media immediately before use.

Troubleshooting Workflow: Diagnosing Low Reaction Conversion

This decision tree provides a systematic approach to identifying the root cause of low conversion during scale-up.

G start Low or Stalled Conversion at Scale check_purity Analyze Ligand & Catalyst Purity (e.g., ³¹P NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_inert Verify Inert Atmosphere (O₂ Sensor) inert_ok Atmosphere OK? (<10 ppm O₂) check_inert->inert_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok check_temp Monitor Internal Reaction Temperature temp_ok Temp. Profile Stable? check_temp->temp_ok purity_ok->check_inert Yes degraded_ligand Root Cause: Ligand/Catalyst Degradation purity_ok->degraded_ligand No inert_ok->check_mixing Yes oxygen_issue Root Cause: Oxygen Contamination inert_ok->oxygen_issue No mixing_ok->check_temp Yes mixing_issue Root Cause: Poor Mass/Heat Transfer mixing_ok->mixing_issue No temp_issue Root Cause: Exotherm Control Failure temp_ok->temp_issue No other_issue Consider Substrate/Reagent Quality temp_ok->other_issue Yes

Caption: A decision tree to guide the troubleshooting process for low conversion.

Question 2: I'm observing catalyst precipitation (e.g., palladium black) during the reaction. Why is this happening at scale and how can I prevent it?

Catalyst precipitation signals the formation of inactive, off-cycle metal species. This is a common deactivation pathway, particularly for cross-coupling catalysts, and can be exacerbated by scale-up conditions[3][4].

Possible Causes & Solutions:

  • Insufficient Ligand Concentration: The active catalytic species is often a monoligated metal complex. An insufficient amount of free phosphine ligand can leave the metal center exposed and prone to aggregation and precipitation[3][4]. While a specific ligand-to-metal ratio may work at the lab scale, localized concentration gradients due to poor mixing at a larger scale can lead to areas with insufficient ligand.

    • Solution: Optimize the ligand-to-metal ratio. A slight excess of the phosphine ligand can sometimes be beneficial to stabilize the active catalytic species[5]. Consider adding the catalyst and ligand as a pre-formed solution to ensure homogeneity.

  • High Temperatures: Elevated temperatures, even localized ones from poor mixing, can accelerate catalyst decomposition[3][5].

    • Solution: Ensure precise temperature control. Use a reactor with a jacket and an internal temperature probe for accurate monitoring. For highly exothermic reactions, control the rate of reagent addition to manage the heat output.

  • Ligand C-P Bond Cleavage: Under certain conditions, the ligand itself can react with the metal center, leading to C-P bond activation or cyclometallation, which are irreversible deactivation pathways[2][4].

    • Solution: This is an intrinsic property of the catalyst system. If this is suspected, a mechanistic study may be required. Often, operating at the lowest effective temperature and ensuring an optimal ligand-to-metal ratio can minimize these side reactions[3].

Question 3: My product is contaminated with the phosphine oxide of the ligand, and it's proving difficult to remove via standard chromatography. What are my options?

Removal of the phosphine oxide byproduct is a frequent challenge in reactions that use phosphine ligands, especially on an industrial scale where chromatography is less desirable[6]. The phosphine oxide can have a polarity similar to many target molecules, making separation difficult[7].

Possible Causes & Solutions:

  • High Polarity of Phosphine Oxide: The P=O bond makes the phosphine oxide significantly more polar than the parent phosphine, but it may still co-elute with the desired product[7].

    • Solution 1: Metal Salt Complexation: Phosphine oxides can form insoluble complexes with certain metal salts. After the reaction is complete, the crude mixture can be treated with salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). The precipitated phosphine oxide complex can then be removed by a simple filtration, which is a highly scalable operation[7].

    • Solution 2: Solvent Precipitation: Exploit solubility differences. Attempt to precipitate the phosphine oxide by adding the crude mixture to a solvent where the product is soluble but the oxide is not. Solvents like cold toluene or mixtures of nonpolar hydrocarbons can be effective[7].

    • Solution 3: Acid-Base Extraction: The dimethylamino group on the indene backbone provides a handle for extraction. If the product is neutral, an acidic wash can protonate the nitrogen on the unreacted ligand and any related byproducts, transferring them to the aqueous phase. Note that this will not remove the phosphine oxide itself but can help purify the crude mixture from other ligand-related impurities.

Experimental Protocol: Phosphine Oxide Removal via Metal Salt Complexation
  • Reaction Completion: Once the reaction is deemed complete by in-process controls (e.g., HPLC, GC), cool the mixture to room temperature.

  • Solvent Exchange (If Necessary): If the reaction solvent is not suitable (e.g., it coordinates strongly to the metal salt), perform a solvent swap to a non-coordinating solvent like toluene or dichloromethane.

  • Salt Addition: Add 1.5-2.0 equivalents (relative to the initial ligand amount) of anhydrous magnesium chloride (MgCl₂) powder to the reaction mixture.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 2-4 hours. A thick precipitate should form.

  • Filtration: Filter the mixture through a pad of celite or a filter press for larger scales.

  • Wash: Wash the filter cake thoroughly with the chosen solvent to recover any entrained product.

  • Analysis: Combine the filtrate and washes. Analyze a sample by ³¹P NMR or LC-MS to confirm the removal of the phosphine oxide before proceeding with downstream processing.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the key stability and handling considerations for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene?

Answer: Like most tertiary phosphines, this ligand is sensitive to atmospheric oxygen[1]. It should be handled and stored under an inert atmosphere (argon or nitrogen) at all times. It is typically supplied as an off-white crystalline solid[8][9]. For large-scale operations, avoid opening containers in the open air. Use a glove box or glove bag for charging the ligand to the reactor. Long-term storage should be in a cool, dry place, away from oxidizers.

FAQ 2: How does the ligand-to-metal ratio affect my reaction during scale-up?

Answer: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity.

  • Too Low: An insufficient ratio can lead to the formation of coordinatively unsaturated metal centers that are prone to aggregation and deactivation (e.g., forming palladium black)[3][4].

  • Too High: An excessive amount of ligand can sometimes inhibit the reaction by occupying coordination sites on the metal that are needed for the substrates to bind.

  • Scale-Up Consideration: While a 1.1:1 or 1.2:1 ligand-to-metal ratio might be sufficient in the lab, a slightly higher ratio (e.g., 1.5:1) might be necessary at scale to compensate for any minor, unavoidable oxygen ingress or to ensure the stability of the active species throughout a longer reaction time. This must be optimized for each specific process.

FAQ 3: What analytical techniques are essential for monitoring reaction progress and ligand integrity at scale?

Answer:

  • For Reaction Progress: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry standards. They allow for quantitative tracking of starting material consumption and product formation.

  • For Ligand Integrity: ³¹P NMR spectroscopy is the most direct method to monitor the health of the phosphine ligand[3]. The appearance of a new peak, typically downfield from the parent phosphine signal, is indicative of phosphine oxide formation. Regular sampling and analysis can provide early warnings of catalyst deactivation.

Table 1: Key Parameter Adjustments for Scale-Up
ParameterLaboratory Scale (1-10 g)Pilot / Production Scale (1-100 kg)Rationale for Change
Inerting Method Purge with N₂/Ar3x Vacuum/N₂ Backfill CyclesEnsures complete removal of oxygen from a large vessel headspace.
Catalyst Loading 0.1 - 1 mol%0.01 - 0.5 mol%Cost-effectiveness and process efficiency are paramount at scale. Higher turnover numbers are required.
Ligand:Metal Ratio 1.1 : 1 to 1.2 : 11.2 : 1 to 1.5 : 1Provides extra stability against potential deactivation pathways that are more prevalent at scale[5].
Heat Transfer Oil bath / Heating mantleJacketed reactor with controlled fluid circulationSurface-area-to-volume ratio decreases with scale, requiring more efficient heat management to prevent hotspots[3].
Reagent Addition Syringe / Funnel (rapid)Metering pump over several hoursControls reaction exotherm and maintains steady-state concentrations, preventing side reactions.
Work-up Liquid-liquid extraction, ChromatographyFiltration, Crystallization, DistillationScalable, cost-effective, and robust unit operations are preferred over chromatography[6].

References

  • Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC - NIH. (n.d.).
  • Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands - Benchchem. (n.d.).
  • Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC - NIH. (n.d.).
  • Identifying and minimizing side reactions with phosphine ligands - Benchchem. (n.d.).
  • Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis - Benchchem. (n.d.).
  • Technical Support Center: Purification of Products from Mandyphos SL-M003-2 Reactions - Benchchem. (n.d.).
  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. (2023, February 9).
  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene,(contains vinylic isomer). (n.d.).
  • 628323-64-8(1-DIPHENYLPHOSPHINO-2-(N,N-DIMETHYLAMINO)-1H-INDENE) Product Description - ChemicalBook. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to P,N and P,P Ligands in Asymmetric Catalysis: 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene versus Josiphos Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparison between two distinct classes of privileged ligands: the P,N-ligand, exemplified by 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene, and the well-established P,P-diphosphine Josiphos ligands. We will delve into their structural attributes, catalytic performance in key transformations, and provide experimentally grounded insights to aid researchers in ligand selection for their specific applications.

Introduction: A Tale of Two Ligand Architectures

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its steric and electronic properties, which dictate the three-dimensional environment around the metal center.[1] This, in turn, governs the facial selectivity of substrate coordination and the subsequent bond-forming steps.

1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene represents a class of P,N-ligands that have gained traction for their modular synthesis and successful application in various catalytic reactions.[2][3] The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning of the electronic properties of the catalyst. The indenyl scaffold imparts a rigid backbone, which can create a well-defined chiral pocket.

On the other hand, Josiphos ligands are a renowned family of chiral, bidentate P,P-diphosphine ligands based on a ferrocene backbone.[4][5] Developed in the early 1990s, their modularity, air-stability, and exceptional performance in a wide range of catalytic reactions have cemented their status as "privileged" ligands.[4][6] The planar chirality of the ferrocene unit, combined with the stereogenic center on the side chain, creates a highly effective chiral environment.

This guide will focus on a comparative analysis of these two ligand systems, highlighting their relative strengths and weaknesses in the context of asymmetric hydrogenation, a benchmark reaction for evaluating ligand performance.

Structural Features: A Comparative Overview

The distinct architectures of the indenyl-based P,N-ligand and the ferrocenyl-based Josiphos ligands give rise to different coordination behaviors and catalytic activities.

Feature1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indeneJosiphos Ligands
Ligand Class P,N-BidentateP,P-Bidentate
Chiral Element Typically a stereogenic center on the indenyl ring or side chainPlanar chirality of the ferrocene backbone and a stereogenic center
Backbone IndenylFerrocenyl
Donor Atoms Phosphorus (soft), Nitrogen (hard)Two Phosphorus atoms (soft)
Modularity Substituents on the phosphine and amino groups, and the indenyl core can be varied.Easily tunable phosphine substituents on the ferrocene backbone.[4]
Key Structural Aspect The rigid indenyl framework and the hemilabile nature of the N-donor.The C2-symmetric-like coordination despite being non-C2-symmetric.

Diagram: Generalized Structures

Below are the generalized chemical structures of the two ligand classes.

Ligand_Structures cluster_Indenyl 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene cluster_Josiphos Josiphos Ligand Indenyl_img Indenyl_img Josiphos_img Josiphos_img

Caption: Generalized structures of the indenyl P,N-ligand and a Josiphos ligand.

Performance in Asymmetric Hydrogenation: A Head-to-Head Comparison

Asymmetric hydrogenation of prochiral olefins and ketones is a fundamental transformation in organic synthesis, and a key application area for both ligand types.

Josiphos ligands have demonstrated exceptional performance in the hydrogenation of a wide array of substrates, including C=C, C=O, and C=N bonds.[5] Notably, iridium-Josiphos catalysts are used in the industrial-scale production of the herbicide (S)-metolachlor via imine hydrogenation, achieving high turnover numbers and enantioselectivities.[4][5] Rhodium and Ruthenium complexes of Josiphos ligands have also been successfully employed for the hydrogenation of various functionalized olefins and ketones with excellent enantioselectivities, often exceeding 99% ee.[4][5]

While direct comparative data for 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene is scarce in the literature, we can draw insights from studies on related P,N-indenyl ligands. These ligands have shown promise in the hydrogenation of ketones and imines, although their application in olefin hydrogenation is less documented. The hemilabile nature of the N-donor in P,N-ligands can be advantageous, potentially opening a coordination site for substrate binding during the catalytic cycle. However, this can also lead to catalyst deactivation pathways not observed with the more robust P,P-coordination of Josiphos ligands.

Table: Comparative Performance in Asymmetric Hydrogenation of a Model Substrate (Methyl Benzoylformate)

LigandMetalSubstrateSolventTemp (°C)Pressure (bar H₂)ee (%)TONReference
(R)-(S)-JosiphosRuMethyl BenzoylformateCH₂Cl₂2550>99>1000[Hypothetical Data based on known performance]
P,N-Indenyl LigandIrMethyl BenzoylformateToluene304095500[Hypothetical Data based on related systems]

Diagram: Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a ketone, highlighting the role of the chiral ligand in inducing enantioselectivity.

Asymmetric_Hydrogenation Generalized Catalytic Cycle for Asymmetric Hydrogenation Catalyst [M(L)]+ Intermediate1 [M(L)(Ketone)]+ Catalyst->Intermediate1 Substrate Coordination Intermediate3 [H₂-M(L)]+ Catalyst->Intermediate3 Oxidative Addition of H₂ Substrate Ketone H2 H₂ Product Chiral Alcohol Intermediate2 [H-M(L)(Ketone)]+ Intermediate1->Intermediate2 Hydride Transfer Intermediate2->Product Product Release Intermediate3->Catalyst Reductive Elimination

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Experimental Protocols: A Practical Guide

Synthesis of a Generic P,N-Indenyl Ligand

The synthesis of 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene and its analogues typically involves a multi-step sequence starting from indanone. A general, representative procedure is outlined below.

  • Formation of the Enamine: React indanone with dimethylamine to form the corresponding enamine.

  • Lithiation and Phosphination: Treat the enamine with a strong base such as n-butyllithium to deprotonate the indenyl backbone, followed by quenching with chlorodiphenylphosphine to introduce the phosphino group.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization.

Synthesis of a Josiphos-type Ligand

The synthesis of Josiphos ligands is well-established and starts from a chiral ferrocenyl precursor.

  • Directed Ortho-Lithiation: The starting ferrocenyl amine is lithiated in the presence of a directing group.

  • First Phosphination: The lithiated intermediate is reacted with a chlorophosphine (e.g., ClP(t-Bu)₂).

  • Second Phosphination: A second lithiation followed by reaction with a different chlorophosphine (e.g., ClPPh₂) introduces the second phosphine group.

  • Purification: The final ligand is purified by chromatography.

General Procedure for Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the chiral ligand in a degassed solvent (e.g., CH₂Cl₂ or THF). The solution is stirred at room temperature to form the active catalyst.

  • Reaction Setup: The substrate is added to the catalyst solution. The Schlenk flask is then placed in an autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time.

  • Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Causality and Experimental Choices: A Deeper Dive

The choice of metal, ligand, solvent, and reaction conditions is critical for achieving high performance in asymmetric catalysis.

  • Metal-Ligand Combination: The electronic properties of the P,N- and P,P-ligands dictate their compatibility with different metal centers. For instance, the more electron-rich Josiphos ligands are often paired with Rh and Ru for olefin hydrogenation, while the P,N-ligands might be better suited for Ir-catalyzed hydrogenations of polar bonds.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and enantioselectivity. Non-coordinating solvents like dichloromethane or toluene are often preferred to avoid competition with the substrate for binding to the metal center.

  • Temperature and Pressure: These parameters affect the reaction rate and, in some cases, the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess but at the cost of slower reaction rates.

Conclusion: Selecting the Right Ligand for the Job

Both 1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene and Josiphos ligands are valuable tools in the arsenal of the synthetic chemist.

Josiphos ligands are the go-to choice for a wide range of asymmetric hydrogenations, backed by a vast body of literature and proven industrial applications.[4][5] Their high modularity, robustness, and consistent delivery of high enantioselectivities make them a reliable option for both academic research and process development.

1-(Diphenylphosphino)-2-(N,N-dimethylamino)-1H-indene and related P,N-indenyl ligands represent a promising class of ligands with unique electronic and steric properties.[2][3] While less explored than Josiphos, their distinct P,N-coordination mode may offer advantages for specific substrate classes or reaction types where Josiphos ligands may not be optimal. Further research into the catalytic applications of this ligand is warranted to fully unlock its potential.

Ultimately, the choice of ligand will depend on the specific transformation, the substrate, and the desired process parameters. It is hoped that this guide provides a solid foundation for researchers to make informed decisions in their pursuit of efficient and selective asymmetric transformations.

References

  • Josiphos ligands - Grokipedia.
  • Josiphos ligands - Wikipedia.
  • Josiphos Ligands | SCBT - Santa Cruz Biotechnology.
  • Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00184A.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS.
  • Axially Chiral P,N-Ligands: Some Recent Twists and Turns | ACS C

Sources

A Tale of Two Ligands: A Comparative Guide to 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and the Trost Ligand in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The exquisite control over enantioselectivity in this reaction is orchestrated by the chiral ligand coordinated to the palladium center. Among the pantheon of successful ligands, the C2-symmetric Trost ligand has long been a benchmark for reliability and high stereocontrol. However, the diverse landscape of chiral ligands continues to evolve, with non-symmetric P,N-ligands, such as 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, emerging as a compelling class of alternatives. This guide provides a detailed comparison of these two ligand types, offering insights into their structural rationale, mechanistic nuances, and performance in the crucible of asymmetric synthesis.

Introduction: The Critical Role of Ligand Design in Asymmetric Allylic Alkylation

The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic leaving group, becomes a powerful tool for asymmetric synthesis when paired with a chiral ligand.[1] The ligand's structure dictates the spatial arrangement of the reactants around the palladium center, thereby influencing the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. The ideal ligand should not only induce high enantioselectivity but also ensure high catalytic activity and broad substrate scope.

This guide will dissect the key features of the well-established Trost ligand, a C2-symmetric bisphosphine, and compare them with the structural and electronic attributes of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a representative of the non-symmetric P,N-ligand class.

The Trost Ligand: A Paradigm of C2-Symmetry and Broad Utility

Developed by Barry M. Trost and his research group, the Trost ligand is a family of chiral bisphosphines derived from trans-1,2-diaminocyclohexane (DACH).[2] The C2-symmetric backbone of the ligand creates a well-defined chiral pocket around the palladium atom, enabling highly effective enantiodiscrimination.

Structural Features and Mechanistic Implications:

The Trost ligand coordinates to palladium through its two phosphorus atoms, forming a stable chelate ring. The rigidity of the diaminocyclohexane backbone and the steric bulk of the diphenylphosphino groups create a "chiral wall" that directs the incoming nucleophile to one of the two termini of the π-allyl intermediate, leading to high enantioselectivity.[2]

The proposed catalytic cycle for the Trost asymmetric allylic alkylation is depicted below:

Trost_Catalytic_Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition (Inversion) Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack (Inversion) Product + Pd(0)L->Pd(0)L Catalyst Regeneration Allylic Substrate Allylic Substrate Nucleophile Nucleophile

Figure 1: Simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Performance and Applications:

The Trost ligand has demonstrated exceptional performance across a wide range of nucleophiles, including soft carbon nucleophiles (e.g., malonates, β-keto esters), nitrogen nucleophiles (e.g., amines, imides), and oxygen nucleophiles (e.g., phenols, alcohols). Reactions catalyzed by palladium complexes of the Trost ligand typically afford high yields and excellent enantioselectivities, often exceeding 95% ee.

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene: The P,N-Ligand Approach

In contrast to the C2-symmetry of the Trost ligand, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene belongs to the class of non-symmetric P,N-ligands. These ligands feature two distinct donor atoms: a "soft" phosphorus atom and a "hard" nitrogen atom. This electronic dissymmetry can lead to unique reactivity and selectivity profiles.

Structural Features and Mechanistic Considerations:

The combination of a phosphine and an amino group allows for fine-tuning of the electronic properties of the palladium center. The phosphine group acts as a strong π-acceptor, while the amino group is a strong σ-donor. This electronic differentiation can influence the stability of the catalytic intermediates and the rate of the catalytic cycle. The chiral backbone, in this case, the indenyl scaffold, is responsible for creating the asymmetric environment.

While a direct catalytic cycle for this specific ligand is not extensively documented in the literature, the general mechanism for P,N-ligated palladium catalysts in AAA is believed to follow a similar pathway to that of bisphosphine ligands. However, the hemilabile nature of the P-N bond could potentially open up alternative reaction pathways.

Figure 2: Key structural features of the P,N-ligand.

Performance of P,N-Ligands in Allylic Alkylation:

While specific experimental data for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene in peer-reviewed literature is scarce, the broader class of P,N-ligands has shown significant promise in asymmetric allylic alkylation. For instance, proline-based phosphine-oxazoline (PHOX) ligands have been successfully employed in AAA, demonstrating excellent yields and enantioselectivities.[3][4] These ligands have shown to be particularly effective in certain transformations where traditional bisphosphine ligands may be less successful.[3][4]

Comparative Performance: A Data-Driven Overview

Due to the lack of direct comparative studies under identical conditions, a side-by-side quantitative comparison is challenging. However, we can present representative data for each ligand class to illustrate their general performance in the asymmetric allylic alkylation of common substrates.

Ligand ClassRepresentative LigandSubstrateNucleophileYield (%)ee (%)Reference
P,P-Ligand (S,S)-Trost Ligandrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate>95>98
P,P-Ligand (R,R)-DACH-Naphthyl Trost LigandVinyl Aziridine1H-Pyrrole9096[5]
P,N-Ligand Proline-based PHOXCyclopentenyl acetateDimethyl malonateHighup to 96[3][4]

Table 1: Representative Performance Data for Trost (P,P) and P,N-Ligands in Asymmetric Allylic Alkylation.

Experimental Protocols

Representative Protocol for Asymmetric Allylic Alkylation using the Trost Ligand:

This protocol is a generalized procedure based on established methods.[6]

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve [Pd(π-cinnamyl)Cl]2 (0.025 mmol) and the (S,S)-Trost ligand (0.06 mmol) in the desired solvent (e.g., anhydrous CH2Cl2, 2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol).

  • Base Addition: If the nucleophile requires activation, add the appropriate base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.3 mmol, for malonates) to the substrate/nucleophile mixture and stir at room temperature for 15-30 minutes.

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.

  • Monitoring and Work-up: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Trost_Protocol_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Mix [Pd(π-cinnamyl)Cl]2 and Trost Ligand D Add Catalyst Solution A->D B Combine Substrate and Nucleophile C Add Base (if required) B->C C->D E Stir at RT D->E F Quench Reaction E->F G Extract and Dry F->G H Purify (Chromatography) G->H I Analyze (HPLC/GC) H->I

Figure 3: Experimental workflow for a typical Trost AAA reaction.

Conceptual Protocol for Asymmetric Allylic Alkylation using a P,N-Ligand (e.g., 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene):

  • Ligand and Precursor Screening: Due to the non-symmetric nature of the ligand, initial screening of palladium precursors (e.g., Pd2(dba)3, [Pd(allyl)Cl]2) and ligand-to-metal ratios is crucial.

  • In Situ Catalyst Formation: In a glovebox or under a strictly inert atmosphere, combine the palladium precursor and the P,N-ligand in a suitable anhydrous solvent and stir to allow for complex formation.

  • Reaction Execution: The subsequent steps of substrate, nucleophile, and base addition, followed by reaction monitoring, work-up, and analysis, would be analogous to the protocol described for the Trost ligand. However, solvent, temperature, and base may need to be re-optimized to achieve optimal results with the P,N-ligand.

Conclusion: Choosing the Right Ligand for the Task

The Trost ligand, with its C2-symmetric design, remains a highly reliable and effective choice for a broad range of asymmetric allylic alkylation reactions, consistently delivering high enantioselectivities. Its performance is well-documented, and established protocols are readily available.

P,N-ligands, exemplified by 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, represent a mechanistically distinct and promising class of ligands. Their non-symmetric nature and the presence of both hard and soft donor atoms offer opportunities for unique reactivity and selectivity. While the available data for this specific indenyl ligand is limited, the success of other P,N-ligands suggests that they can be powerful tools in the hands of synthetic chemists, particularly for challenging substrates or transformations where traditional ligands may fall short.

Ultimately, the choice of ligand will depend on the specific substrate, nucleophile, and desired stereochemical outcome. While the Trost ligand provides a robust and often excellent starting point, the exploration of alternative ligand classes, such as P,N-ligands, is essential for pushing the boundaries of asymmetric catalysis and unlocking new synthetic possibilities.

References

  • Gilbertson, S. R., & Collibee, S. E. (2003). Proline-Based P,N Ligands in Asymmetric Allylation and the Heck Reaction. The Journal of Organic Chemistry, 68(25), 9881–9889. [Link]

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. Journal of Organic Chemistry, 69(18), 5813-5837. [Link]

  • Gilbertson, S. R., & Collibee, S. E. (2000). Proline-based P, N ligands in asymmetric allylation and the Heck reaction. Organic letters, 2(19), 3043-3045. [Link]

  • Quirós, M., & Guiry, P. J. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4372-4433. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation of Pyrroles and Indoles. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification. (2019). Molecules, 24(8), 1569. [Link]

  • Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. (n.d.). [Link]

  • Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. (2017). Chemical Science, 8(10), 7186-7190. [Link]

  • Cobalt-Catalyzed Regio- and Enantioselective Allylic Alkylation of Malononitriles. (n.d.). [Link]

  • Highly Enantioselective Synthesis of (E)-Allylic Alcohols. (2007). The Journal of Organic Chemistry, 72(15), 5935-5937. [Link]

  • Effective Chiral Thiophene Diamine Derivatives - in Pd-Catalyzed Enantioselective Allylic Alkylation. (2004). Bulletin of the Korean Chemical Society, 25(5), 753-756. [Link]

  • ONE STEP PROTOCOL AND GREEN SYNTHESIS OF 2-N,N-DIMETHYLAMINO-3-ALKYL(ARYL)-2-OXIDO-1-HYDRO -2-BENZO[2][3][4]DIAZAPHOSPHININE-4-ONE. (2022). Bulletin of the Chemical Society of Ethiopia, 36(4), 859-866. [Link]

  • P,N ligands in asymmetric catalysis. (2014). Chemical Society Reviews, 43(1), 220-240. [Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. (2022). RSC Advances, 12(45), 29555-29563. [Link]

  • Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. (2018). Organic & Biomolecular Chemistry, 16(29), 5307-5311. [Link]

  • Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. (2021). Symmetry, 13(8), 1488. [Link]

  • For Peer Review. (2021). [Link]

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  • Pd-Catalyzed Asymmetric Allylic Alkylation of Pyrazol-5-ones with Allylic Alcohols: The Role of the Chiral Phosphoric Acid in C–O Bond Cleavage and Stereocontrol. (2013). Organic & Biomolecular Chemistry, 11(40), 6944-6953. [Link]

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mechanistic studies of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mechanistic Nuances of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene Metal Complexes

For researchers, scientists, and professionals in drug development, the rational design of catalysts is paramount for efficient and selective synthesis. This guide provides an in-depth technical comparison of metal complexes featuring the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand, a P,N-substituted indenyl phosphine. We will explore the synthesis, structural characteristics, and mechanistic intricacies of these complexes, offering insights into their catalytic performance supported by experimental data.

Introduction: The Architectural Advantage of P,N-Indenyl Ligands

The 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand belongs to a class of ancillary ligands that have garnered significant attention in organometallic chemistry and catalysis.[1] The fusion of an indenyl backbone with both a phosphine (soft donor) and an amine (hard donor) creates a chelating ligand with unique steric and electronic properties.

The indenyl moiety itself is of great interest due to the "indenyl effect," where transition metal-indenyl complexes often exhibit enhanced reactivity in substitution and related reactions compared to their cyclopentadienyl counterparts.[2] This is attributed to the ability of the indenyl ligand to undergo haptotropic shifts (e.g., from η⁵ to η³), which can open up a coordination site on the metal center during a catalytic cycle. The presence of the diphenylphosphino group provides a strong coordinating site for late transition metals, while the N,N-dimethylamino group can play a crucial role in modulating the electronic properties of the metal center and potentially participating in the catalytic mechanism.

This guide will focus on the mechanistic studies of palladium, rhodium, and iridium complexes of this ligand, comparing their behavior in key catalytic transformations.

Synthesis and Coordination Chemistry

The synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene and its coordination to various metal precursors is the first step in harnessing its catalytic potential.

Ligand and Complex Synthesis Protocol

The synthesis of related P,N-substituted indenyl phosphine ligands typically involves the lithiation of the indenyl backbone at low temperatures, followed by the addition of a chlorophosphine. The subsequent coordination to a metal center, for instance, palladium, can be achieved by reacting the ligand with a suitable palladium precursor like [Pd(μ-Cl)(indenyl)]₂.[1][3]

Experimental Protocol: Synthesis of a Neutral Palladium(II)-Indenyl Complex

  • Ligand Synthesis (General Procedure):

    • Dissolve N,N-dimethyl-1H-inden-2-amine in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium dropwise and stir the mixture at low temperature for 2 hours.

    • Slowly add a solution of chlorodiphenylphosphine in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand.

  • Complexation with Palladium(II):

    • Under an inert atmosphere, dissolve [Pd(μ-Cl)(indenyl)]₂ in anhydrous CH₂Cl₂.[3]

    • Add a solution of the P,N-indenyl ligand (2 equivalents) in anhydrous CH₂Cl₂.[3]

    • Stir the resulting solution at room temperature for 15-30 minutes.[3]

    • Filter the solution through Celite to remove any insoluble impurities.[3]

    • Remove the solvent under reduced pressure to obtain the [PdCl(indenyl)(P,N-ligand)] complex.[3]

The resulting complexes are typically characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and single-crystal X-ray diffraction.[3][4]

Structural Features

A key structural feature of these complexes is the hapticity of the indenyl ligand. In many palladium(II) indenyl complexes, the indenyl fragment is found to have a hapticity intermediate between η³ and η⁵. This distorted coordination is a manifestation of the indenyl effect and is crucial for the enhanced reactivity of these complexes.

Mechanistic Insights into Catalytic Applications

The unique architecture of the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand imparts distinct mechanistic pathways in catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of P,N-indenyl ligands are potential catalysts for C-C and C-N cross-coupling reactions.[1] The mechanism of these reactions is complex, but the ligand's role is critical.

A general workflow for investigating the mechanism of a palladium-catalyzed cross-coupling reaction is outlined below:

G cluster_0 Pre-catalyst Activation & Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination A Pd(II) Pre-catalyst B Pd(0)L_n A->B Reduction C Ar-Pd(II)-X(L_n) B->C Oxidative Addition of Ar-X D Ar-Pd(II)-R(L_n) C->D R-M D->B Regeneration of Pd(0) E Ar-R D->E Product Formation

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

In the context of the P,N-indenyl ligand, the N,N-dimethylamino group can influence the electron density at the palladium center, potentially accelerating the rate-determining oxidative addition or reductive elimination steps. Furthermore, the hemilabile nature of the N-donor could allow for its dissociation to open a coordination site for substrate binding, followed by re-coordination to stabilize key intermediates.

Rhodium and Iridium-Catalyzed Asymmetric Hydrogenation

Rhodium and iridium complexes are workhorses in asymmetric hydrogenation. The chirality of the ligand is crucial for inducing enantioselectivity. While the specific ligand is not chiral, its derivatives with chiral backbones are of significant interest. The P,N-chelate provides a well-defined coordination environment that can effectively transfer stereochemical information.

The Stradiotto group has synthesized cationic and zwitterionic Rh(I) complexes with P,N-substituted indenyl ligands.[1] These complexes have shown activity in E-H bond activation, a key step in many catalytic cycles, including hydrogenation and hydroboration.[1]

Table 1: Comparison of Ligand Effects in Asymmetric Hydrogenation

Ligand TypeMetalTypical SubstratesMechanistic FeatureReference
Chiral DiphosphineRh, RuFunctionalized olefinsFormation of a rigid chelate dictates facial selectivity.[5]
P,N-Ligands (e.g., PHOX)IrUnfunctionalized olefins, iminesHemilability of the N-donor can be crucial for substrate binding and product release.[6][7]
P,N-Indenyl LigandsRh, IrPotential for various olefins and iminesIndenyl effect may lead to higher catalytic turnover rates.[1]

The proposed mechanism for iridium-catalyzed imine hydrogenation with a P,N-ligand often involves an outer-sphere mechanism where the substrate is not directly coordinated to the metal during the hydride transfer step. The P,N-indenyl ligand could influence the stability and reactivity of the key iridium-hydride intermediates.

G Pre-catalyst [(P,N-Indenyl)Ir(COD)]X Active_Catalyst [(P,N-Indenyl)IrH_2(S)]X (S = solvent) Pre-catalyst->Active_Catalyst H_2 Substrate_Complex Imine Coordination/ Iminium Formation Active_Catalyst->Substrate_Complex Imine Hydride_Transfer Hydride Transfer (Rate-Determining Step) Substrate_Complex->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release H_2 Product_Release->Active_Catalyst Regeneration

Sources

A Researcher's Guide to Computational DFT Studies of Transition Metal Complexes with P,N-Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Transition metal complexes featuring phosphorus,nitrogen (P,N)-ligands are cornerstones of modern catalysis, driving innovations in fields from pharmaceuticals to materials science.[1][2] Their remarkable reactivity and selectivity stem from the unique electronic and steric properties imparted by the P,N-ligand framework, which can be finely tuned through synthetic modifications.[1][3] To accelerate the design of next-generation catalysts, researchers increasingly rely on computational modeling, with Density Functional Theory (DFT) emerging as the indispensable tool of choice.[2][4][5][6]

DFT offers a compelling balance of computational cost and accuracy, making it feasible to model realistic, large-scale molecular systems.[2][6] Unlike traditional wavefunction-based methods, DFT is often surprisingly accurate for transition metal systems, which are notoriously challenging due to the complex interplay of electron correlation effects.[6][7] This guide provides a comparative analysis of DFT methodologies, offering field-proven insights and a practical workflow to empower researchers in their computational exploration of P,N-ligated transition metal complexes.

Part 1: Assembling the Computational Toolkit: A Comparative Analysis of DFT Methods

The success of any DFT study hinges on the judicious selection of the computational protocol. For transition metal complexes, this choice is particularly critical, as seemingly small changes in methodology can lead to significant variations in results. The two most important parameters to consider are the exchange-correlation functional and the basis set.

The Heart of the Matter: Choosing the Right Exchange-Correlation Functional

The exchange-correlation (XC) functional is the component of DFT that approximates the complex many-body electron interactions.[7] Functionals are often categorized along a conceptual "Jacob's Ladder," where each rung represents an increase in sophistication and, typically, accuracy.

  • Generalized Gradient Approximation (GGA): Functionals like BP86 and PBE are computationally efficient and often provide reasonable geometries.[8][9] However, they can be less reliable for reaction energetics.

  • Meta-GGAs: Functionals like TPSS incorporate the kinetic energy density, often leading to improved performance over GGAs for geometries and energies.[8][10]

  • Hybrid GGAs: These functionals, famously including B3LYP and PBE0 , mix a portion of exact Hartree-Fock (HF) exchange.[6][11] B3LYP is a workhorse but can yield poor geometries for some 3d metal complexes.[12][13] PBE0 is often a more reliable choice.[9][13] The percentage of HF exchange is a critical factor; for example, functionals with over 40% HF exchange tend to perform poorly for calculating enthalpies of formation for 3d transition metal complexes.[14]

  • Hybrid Meta-GGAs: This class includes the highly regarded Minnesota functionals (M06 , M06-L , MN15 ). They are parameterized against diverse chemical databases, including transition metal data, and often show excellent performance for both geometries and energetics.[14][15] Specifically, M06 and M06-L have demonstrated good performance in optimizing the geometry of transition metal complexes.[15]

  • Range-Separated Hybrids: Functionals like ωB97M-V and ωB97X-V systematically vary the amount of HF exchange with interelectronic distance. They have shown remarkable accuracy for transition metal reaction energies and barriers.[11]

A Note on Dispersion: For systems where non-covalent interactions are important (e.g., bulky ligands), including an empirical dispersion correction (like Grimme's D3 or D4) is essential for accurate results.[8][13]

Table 1: Comparative Performance of Common DFT Functionals for Transition Metal Complexes

Functional ClassRepresentative FunctionalsStrengthsWeaknessesBest For
GGA BP86, PBEComputationally fast, good for initial geometry optimizations.[8][9]Lower accuracy for reaction energies and spin-state splittings.[13]Initial structural screening.
Meta-GGA TPSS, M06-LGood performance for geometries.[8][15] M06-L is well-suited for organometallics.[14]Can be less accurate than hybrid functionals for electronic properties.Geometry optimizations.
Hybrid GGA B3LYP, PBE0B3LYP is widely used but can be unreliable.[13] PBE0 often shows good, balanced performance.[9][13]Performance is highly system-dependent; errors can be large.[7]General purpose calculations, reaction mechanisms (PBE0).
Hybrid Meta-GGA M06, MN15, TPSShOften provide high accuracy for a broad range of properties.[11][15]Higher computational cost.Thermochemistry, kinetics, challenging systems.
Range-Separated ωB97M-V, ωB97X-DExcellent accuracy for thermochemistry and reaction barriers.[11]Highest computational cost among the listed functionals.High-accuracy energy calculations.
The Foundation: Selecting the Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set represents a trade-off between accuracy and computational demand.

  • Pople-style basis sets (e.g., 6-31G, 6-311G) : These are widely available but may be insufficient for achieving high accuracy, especially for heavier elements.[16]

  • Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP) : This family is highly recommended for transition metal chemistry, providing a robust and systematic path to improving accuracy.[8][11] For many applications, the triple-ζ valence polarized (def2-TZVP) basis set offers an excellent balance of accuracy and cost.

  • Correlation-consistent basis sets (e.g., cc-pVTZ) : While considered the gold standard for main-group elements, their application to transition metals can be computationally prohibitive and does not always guarantee better results than the def2 series.[14][17]

Effective Core Potentials (ECPs): For heavier transition metals (4d and 5d series), relativistic effects become significant. ECPs, such as the LANL2DZ or the Stuttgart/Dresden (SDD) sets, are crucial.[12] They replace the core electrons with an effective potential, which both reduces computational cost and implicitly includes the major relativistic effects.[2][12]

Part 2: A Validated Workflow for DFT Calculations

A structured and logical workflow is essential for obtaining reliable and reproducible results. The following protocol represents a field-proven approach for studying P,N-ligated transition metal complexes.

Step 1: Initial Structure Generation The starting point is a 3D structure of the complex. This can be obtained from experimental data (e.g., an X-ray crystal structure) or built from scratch using molecular modeling software.

Step 2: Geometry Optimization This computational step locates the nearest local energy minimum on the potential energy surface, providing the equilibrium structure of the complex.[16] A common and efficient strategy is to perform an initial optimization with a less computationally demanding method (e.g., BP86/def2-SVP) before refining the structure with a more accurate level of theory.

Step 3: Vibrational Frequency Calculation A frequency calculation should be performed on the optimized geometry. Its primary purpose is to verify that the structure is a true energy minimum, which is confirmed by the absence of any imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating accurate reaction enthalpies and free energies.

Step 4: Single-Point Energy Calculation For the highest accuracy, a single-point energy calculation is performed on the final optimized geometry using a more robust functional and a larger basis set (e.g., ωB97M-V/def2-TZVP). This " tiered" approach provides a highly accurate energy value for a reliable geometry without incurring the prohibitive cost of optimizing with the highest level of theory from the start.

Step 5: Analysis and Validation The final step involves analyzing the computed data—such as bond lengths, bond angles, orbital energies (HOMO/LUMO), and reaction energetics—and, crucially, comparing them with experimental data whenever possible.[16][18]

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis node_A Step 1: Initial Structure (From X-ray or Manual Build) node_B Step 2: Geometry Optimization (e.g., PBE0/def2-SVP) node_A->node_B Input Geometry node_C Step 3: Frequency Calculation (Confirm Minimum & Get Thermodynamics) node_B->node_C Optimized Geometry node_D Step 4: Single-Point Energy (e.g., ωB97M-V/def2-TZVP) node_C->node_D Confirmed Minimum Geometry node_E Step 5: Analyze Properties (Geometries, Energies, Orbitals) node_D->node_E High-Accuracy Energy node_F Experimental Validation (Compare to Spectroscopy, X-ray, Kinetics) node_E->node_F Computational Predictions

Caption: A typical workflow for a DFT study of a transition metal complex.

Part 3: Bridging Theory and Experiment - A Comparative Case Study

To illustrate the importance of methodological choice, let us consider the prediction of key bond lengths in a hypothetical first-row transition metal complex, [M(P,N-ligand)Cl₂], and compare them against experimental X-ray diffraction data.

Table 2: Comparison of Calculated vs. Experimental Bond Lengths (Å)

Method (Functional/Basis Set)M–P Distance (Å)M–N Distance (Å)M–Cl Distance (Å)
Experimental (X-ray) 2.250 2.100 2.350
BP86-D3/def2-SVP2.275 (+1.1%)2.135 (+1.7%)2.390 (+1.7%)
B3LYP-D3/def2-TZVP2.290 (+1.8%)2.150 (+2.4%)2.385 (+1.5%)
PBE0-D3/def2-TZVP2.255 (+0.2%)2.108 (+0.4%)2.359 (+0.4%)
M06/def2-TZVP2.248 (-0.1%)2.095 (-0.2%)2.345 (-0.2%)

Note: Percent errors are shown in parentheses.

As the data in Table 2 demonstrate, the choice of functional can significantly impact the accuracy of the predicted geometry. While all methods provide a reasonable structure, the M06 and PBE0 functionals yield results in much closer agreement with the experimental reference.[13][15] Such benchmarking against known systems is a critical step for validating a computational protocol before applying it to unknown molecules or reaction mechanisms.

Conclusion and Future Outlook

DFT has fundamentally transformed the study of transition metal chemistry, providing powerful predictive capabilities that complement and guide experimental research. For complexes with P,N-ligands, a careful and validated approach is paramount. Modern hybrid meta-GGA functionals (like the M06 family) and range-separated hybrids (like ωB97M-V), paired with a triple-ζ basis set (such as def2-TZVP) and an appropriate ECP for heavier metals, represent the current state-of-the-art for achieving high accuracy.

Looking ahead, the field is moving towards overcoming the remaining limitations of DFT. The development of machine learning-enhanced functionals promises to deliver higher accuracy without a significant increase in computational cost, opening new frontiers in the rational, in silico design of transition metal catalysts.[19][20]

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A Senior Application Scientist's Guide to the Kinetic Analysis of Asymmetric Hydrogenation: Featuring 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalyst systems is paramount. The synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical and fine chemical industries, heavily relies on such systems.[1][2] Asymmetric hydrogenation stands out as a fundamental transformation for establishing stereocenters with high atom economy.[1][3] The performance of these reactions is intimately tied to the choice of the chiral ligand that coordinates to the metal center, influencing both the rate and the stereochemical outcome of the reaction.[4]

This guide provides an in-depth kinetic analysis of asymmetric hydrogenation catalyzed by a complex of a P,N-ligand, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. We will explore the causal relationships behind experimental choices, present a framework for comparing its performance against other classes of ligands, and provide detailed, self-validating experimental protocols.

The Significance of P,N-Ligands in Asymmetric Hydrogenation

Chiral phosphine ligands have been instrumental in the advancement of asymmetric catalysis.[2][4] While bidentate phosphine ligands like BINAP and DuPhos have historically demonstrated remarkable success, the development of ligands incorporating both phosphorus and nitrogen donor atoms (P,N-ligands) has opened new avenues for catalyst design.[5][6] The distinct electronic properties of the hard nitrogen and soft phosphorus atoms allow for fine-tuning of the catalyst's steric and electronic environment, which can lead to enhanced reactivity and enantioselectivity.

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a P,N-ligand that combines a chiral indenyl backbone with a diphenylphosphino group and a dimethylamino moiety. This structure offers a rigid scaffold that can effectively translate chiral information to the catalytic center, while the Lewis basic nitrogen atom can play a crucial role in the catalytic cycle, potentially influencing substrate coordination and proton transfer steps.

Comparative Kinetic Analysis: A Framework

To objectively evaluate the performance of the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand, a direct comparison with well-established ligand classes is essential. For this guide, we will consider a hypothetical rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate (MAC), and compare our target ligand with a classic bidentate phosphine ligand (e.g., Me-DuPhos) and a P,N,N-tridentate ligand.

The kinetic analysis of such reactions often reveals a rate law that is first-order in the concentration of the catalyst and hydrogen, and can be either dependent or independent of the substrate concentration, depending on the rate-determining step.[7]

Illustrative Comparative Performance Data

The following table summarizes hypothetical, yet realistic, performance data for the asymmetric hydrogenation of MAC, showcasing how 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene might compare to other ligand types under identical conditions.

Ligand TypeLigand NameCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)ee (%)TOF (h⁻¹)
P,N-Bidentate 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene 0.5 10 25 2 >99 98 >99
P,P-Bidentate(R,R)-Me-DuPhos0.510251.5>9999>132
P,N,N-TridentateRepresentative P,N,N-Ligand0.510254>9995>49

This data is illustrative and intended for comparative purposes.

Dissecting the Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the substrate to the chiral catalyst, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The enantioselectivity is determined by the relative rates of reaction of the diastereomeric catalyst-substrate complexes.

Below is a generalized workflow for investigating the kinetics of this process.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Kinetic Experiment cluster_analysis Analysis prep_catalyst In-situ Catalyst Formation ([Rh(COD)₂]BF₄ + Ligand) reactor_setup Autoclave Assembly (Inert Atmosphere) prep_catalyst->reactor_setup prep_substrate Substrate & Solvent Preparation (e.g., MAC in Methanol) prep_substrate->reactor_setup reaction Reaction Initiation (H₂ Pressurization) reactor_setup->reaction sampling Aliquots Taken at Time Intervals reaction->sampling quench Reaction Quenching sampling->quench hplc Chiral HPLC Analysis (Conversion & ee) quench->hplc data_analysis Data Plotting & Rate Law Determination hplc->data_analysis

Caption: Workflow for Kinetic Analysis of Asymmetric Hydrogenation.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any kinetic study lies in the meticulous execution of its experimental protocols. What follows is a detailed, self-validating methodology for the kinetic analysis of the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a rhodium catalyst with 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation

Objective: To determine the reaction rate and enantioselectivity under standard conditions.

Materials:

  • [Rh(COD)₂]BF₄ (metal precursor)

  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (ligand)

  • Methyl (Z)-α-acetamidocinnamate (MAC) (substrate)

  • Methanol (HPLC grade, degassed)

  • High-pressure autoclave equipped with a magnetic stirrer and sampling valve

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, a stock solution of the rhodium precursor and the ligand is prepared in methanol. For a 1:1.1 Rh:ligand ratio, dissolve [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) and the ligand (e.g., 2.1 mg, 0.0055 mmol) in 5 mL of degassed methanol. Stir for 30 minutes to allow for complex formation.

  • Reactor Charging: In the glovebox, charge a glass liner for the autoclave with MAC (e.g., 220 mg, 1.0 mmol) and a magnetic stir bar.

  • Reaction Setup: Seal the glass liner inside the autoclave. Evacuate and backfill the autoclave with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Injection: Add 5 mL of degassed methanol to the autoclave via a cannula. Then, inject the prepared catalyst solution.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bar). Begin vigorous stirring and heating to the desired temperature (e.g., 25 °C). Start timing the reaction.

  • Sampling: At predetermined time intervals (e.g., 10, 20, 30, 60, 120 minutes), carefully withdraw small aliquots (approx. 0.1 mL) of the reaction mixture through the sampling valve. It is crucial to release the pressure slowly to avoid flashing of the solvent.

  • Quenching: Immediately quench the reaction in the aliquot by exposing it to air.

  • Analysis: Dilute the quenched aliquot with methanol and analyze by chiral HPLC to determine the conversion and enantiomeric excess (ee).

Protocol 2: Determination of Reaction Orders

Objective: To determine the order of the reaction with respect to the catalyst, substrate, and hydrogen pressure.

Procedure:

  • Catalyst Order: Repeat Protocol 1, varying the concentration of the catalyst (e.g., 0.25 mol%, 0.5 mol%, 1.0 mol%) while keeping the substrate concentration and hydrogen pressure constant. Plot the initial rate versus the catalyst concentration. A linear plot indicates a first-order dependence.

  • Substrate Order: Repeat Protocol 1, varying the initial concentration of the substrate while keeping the catalyst concentration and hydrogen pressure constant. Plot the initial rate versus the substrate concentration.

  • Hydrogen Pressure Order: Repeat Protocol 1, varying the hydrogen pressure (e.g., 5, 10, 20 bar) while keeping the catalyst and substrate concentrations constant. Plot the initial rate versus the hydrogen pressure.

The relationship between these variables allows for the determination of the rate law for the reaction.

G A [Rh(L)]⁺ + S B [Rh(L)(S)]⁺ A->B k₁, k₋₁ Substrate Binding C [Rh(H)₂(L)(S)]⁺ B->C k₂ [H₂] Oxidative Addition (Rate Determining Step) D Product + [Rh(L)]⁺ C->D k₃ Fast Steps

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Interpreting the Kinetics: Causality and Insights

The kinetic data obtained from these experiments provide a window into the reaction mechanism. For many rhodium-catalyzed asymmetric hydrogenations of enamides, the oxidative addition of hydrogen to the catalyst-substrate complex is the rate-determining and enantio-determining step.[7] In such cases, the reaction will be first order in hydrogen and the catalyst, and zero order in the substrate at sufficiently high substrate concentrations.

A deviation from this behavior with the 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene ligand could suggest an alternative mechanistic pathway. For instance, a strong substrate dependence might indicate that substrate binding is reversible and not fully saturated, or that a different step in the catalytic cycle is rate-limiting. The role of the dimethylamino group could be to stabilize certain intermediates or transition states, potentially altering the energy landscape of the catalytic cycle compared to P,P-ligands.

Conclusion

The kinetic analysis of asymmetric hydrogenation is a powerful tool for understanding and optimizing catalytic systems. By systematically investigating the influence of various reaction parameters, researchers can elucidate the underlying reaction mechanism and make informed decisions in the development of new catalysts. 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene represents a class of P,N-ligands with the potential for high performance in asymmetric hydrogenation. The experimental framework and comparative analysis presented in this guide offer a robust approach for evaluating its efficacy and unlocking its full potential in the synthesis of chiral molecules.

References

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. (n.d.).
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Publications.
  • Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. (2021). Organic Letters.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.
  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Publications.
  • Reported asymmetric hydrogenation of olefins and limitations. (n.d.). ResearchGate.
  • Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. (n.d.). Green Chemistry (RSC Publishing).
  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene,(contains vinylic isomer). (n.d.). Guidechem.
  • Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. (2024). ResearchGate.
  • Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. (2022). PMC - NIH.
  • Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). PMC - NIH.
  • Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). J-Stage.

Sources

A Comparative Guide to In Situ Monitoring of Palladium-Catalyzed Reactions with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the intricacies of palladium-catalyzed cross-coupling reactions, the ability to observe and understand these transformations in real-time is paramount. The subtle interplay between the palladium catalyst and its phosphine ligands dictates the reaction's efficiency, selectivity, and overall success. Traditional offline analysis, while valuable, often misses the transient, yet critical, intermediates and deactivation pathways that occur under reaction conditions. This guide provides an in-depth comparison of modern in situ monitoring techniques, offering field-proven insights into their application for studying palladium-catalyzed reactions involving phosphine ligands. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative for Real-Time Monitoring

Palladium-catalyzed cross-coupling reactions, central to modern synthetic chemistry, proceed through a complex catalytic cycle involving multiple oxidation states of palladium and dynamic interactions with phosphine ligands. The nature of the phosphine ligand—its steric bulk and electronic properties—profoundly influences each step of this cycle, from oxidative addition to reductive elimination. Factors such as catalyst activation, the formation of off-cycle species, and catalyst deactivation are often rapid and can be easily overlooked with conventional offline methods like intermittent sampling followed by chromatography. In situ monitoring provides a continuous stream of data from within the reaction vessel, offering a detailed narrative of the reaction's progress and the catalyst's behavior.[1]

A Comparative Overview of In Situ Monitoring Techniques

The choice of an appropriate in situ monitoring technique is contingent on the specific information sought, the nature of the reaction, and practical considerations such as cost and experimental complexity. Here, we compare the most prevalent spectroscopic techniques employed for monitoring palladium-catalyzed reactions.

Technique Information Provided Temporal Resolution Sensitivity Experimental Complexity Relative Cost
NMR Spectroscopy Structural information on soluble species, identification of intermediates, quantification of reactants and products.Seconds to minutesModerateModerate to HighHigh
FTIR (ReactIR) Vibrational information, functional group analysis, concentration profiles of reactants, products, and some intermediates.SecondsHighLow to ModerateModerate
UV-Vis Spectroscopy Electronic transitions, concentration of chromophoric species, catalyst oxidation state changes.Milliseconds to secondsHighLowLow
Mass Spectrometry Molecular weight of charged species, identification of intermediates, reaction network analysis.Milliseconds to secondsVery HighHighHigh
Raman Spectroscopy Vibrational information (complementary to IR), suitable for aqueous and solid-phase reactions.SecondsLow to Moderate (can be enhanced with SERS)ModerateModerate to High
X-ray Absorption Spectroscopy (XAS) Oxidation state and coordination environment of the palladium center.Minutes to hours (synchrotron-based)High (element-specific)Very HighVery High

Deep Dive into Key Monitoring Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR spectroscopy is a powerful tool for obtaining detailed structural information about species in solution.[2] For palladium-catalyzed reactions, ³¹P NMR is particularly invaluable for probing the coordination environment of the phosphine ligands and identifying different palladium-phosphine complexes present in the catalytic cycle. ¹H and ¹⁹F NMR can be used to quantify the consumption of starting materials and the formation of products in real-time.[3]

Why this choice? The strength of in situ NMR lies in its ability to provide unambiguous structural identification of soluble species, making it ideal for elucidating reaction mechanisms and identifying catalyst resting states. For instance, monitoring the change in the ³¹P NMR chemical shift can reveal the transformation of a Pd(0) species to a Pd(II) species upon oxidative addition.

Self-Validating Protocol: A typical in situ NMR experiment involves conducting the reaction directly within an NMR tube, often a specialized high-pressure tube for reactions involving gases or elevated temperatures.[4] The quantitative nature of NMR allows for the direct correlation of the disappearance of reactant signals with the appearance of product signals, providing an internal validation of the kinetic data.

Experimental Protocol: In Situ ³¹P NMR Monitoring of a Suzuki-Miyaura Coupling

  • Preparation: In a glovebox, a high-pressure NMR tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), the aryl halide, the boronic acid, and a suitable base (e.g., K₃PO₄).

  • Solvent and Standard: Anhydrous, degassed deuterated solvent (e.g., toluene-d₈) containing an internal standard (e.g., triphenylphosphine oxide) is added.

  • Initiation and Monitoring: The NMR tube is sealed, removed from the glovebox, and placed in the pre-heated NMR spectrometer.

  • Data Acquisition: A series of ³¹P NMR spectra are acquired at regular intervals throughout the reaction.

  • Analysis: The integrals of the signals corresponding to the free ligand, the palladium-ligand complexes, and the internal standard are used to determine their relative concentrations over time.

Caption: Workflow for in situ NMR monitoring of a palladium-catalyzed reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR)

Principle and Application: In situ FTIR, often performed using an attenuated total reflectance (ATR) probe (e.g., ReactIR), monitors the vibrational modes of molecules in the reaction mixture.[5] It is particularly effective for tracking changes in functional groups, allowing for the real-time quantification of reactants, products, and some intermediates.[6]

Why this choice? ReactIR offers excellent temporal resolution and is relatively easy to set up, making it a workhorse for reaction optimization and kinetic analysis. The information is complementary to NMR, focusing on functional group transformations rather than detailed molecular structure. For example, in a Heck coupling, the disappearance of the C-H bending vibration of the alkene and the appearance of new signals corresponding to the product can be readily monitored.

Self-Validating Protocol: The continuous monitoring of characteristic IR bands for both reactants and products allows for the creation of concentration profiles. The stoichiometric relationship between the consumption of reactants and the formation of products provides a self-validating dataset.

Experimental Protocol: In Situ ReactIR Monitoring of a Buchwald-Hartwig Amination

  • Setup: A reaction vessel is equipped with a mechanical stirrer, a temperature probe, a reflux condenser under an inert atmosphere, and a ReactIR ATR probe.

  • Background Spectrum: The solvent is added to the vessel, and a background spectrum is collected at the desired reaction temperature.

  • Reaction Initiation: The palladium precatalyst, phosphine ligand, aryl halide, amine, and base are added to the solvent.

  • Data Collection: The ReactIR software is used to continuously collect IR spectra throughout the reaction.

  • Data Analysis: Characteristic absorption bands for the aryl halide (e.g., C-X stretch) and the aminated product (e.g., C-N stretch) are selected. The software generates concentration profiles for these species over time.

Catalytic_Cycle Pd0L2 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L)₂ Pd0L2->PdII_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')(L)₂]⁺X⁻ PdII_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')(L)₂ Amine_complex->Amido_complex Deprotonation (Base) Product_complex Product Amido_complex->Product_complex Reductive Elimination Product_complex->Pd0L2 Product Release (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Mass Spectrometry (MS)

Principle and Application: In situ MS, typically using electrospray ionization (ESI), allows for the direct sampling of the reaction mixture and the detection of charged species. This technique is exceptionally sensitive and can identify transient intermediates that are present in very low concentrations.[7]

Why this choice? MS provides unparalleled sensitivity for detecting reaction intermediates, offering a window into the elementary steps of the catalytic cycle. By using charge-tagged phosphine ligands, neutral palladium complexes can be rendered observable by ESI-MS, enabling a more complete picture of the catalytic system.[8]

Self-Validating Protocol: The detection of a series of interconnected intermediates that are consistent with a proposed catalytic cycle provides strong evidence for the reaction mechanism. Tandem MS (MS/MS) can be used to fragment detected ions, providing structural information that helps to confirm their identity.

Experimental Protocol: Online ESI-MS Monitoring of a Heck Reaction

  • Setup: The reaction is carried out in a standard flask under an inert atmosphere. A syringe pump is used to continuously draw a small stream of the reaction mixture.

  • Ionization: The reaction stream is mixed with a solvent suitable for ESI and introduced into the ESI source of the mass spectrometer.

  • Data Acquisition: Mass spectra are recorded continuously throughout the reaction.

  • Analysis: The data is analyzed to identify the mass-to-charge ratios of potential palladium-containing intermediates. The intensity of these signals over time provides insights into their formation and consumption.

Case Study: Comparing Phosphine Ligands in Suzuki-Miyaura Coupling

In situ monitoring is a powerful tool for directly comparing the performance of different phosphine ligands under identical reaction conditions. For example, in a Suzuki-Miyaura coupling, the rates of catalyst activation, product formation, and catalyst deactivation can be compared for ligands such as SPhos and XPhos.

A hypothetical experiment using in situ FTIR could generate the following data:

LigandInitial Rate (M/s)Time to 90% Conversion (min)Observed Catalyst Deactivation
SPhos 1.2 x 10⁻⁴45Minimal deactivation observed over 2 hours.
XPhos 1.8 x 10⁻⁴30Some deactivation noted after 90 minutes.

This data, obtained in real-time, would suggest that while XPhos provides a faster initial rate, SPhos may offer a more stable catalytic system for longer reaction times. Such insights are invaluable for selecting the optimal ligand for a specific application.

Conclusion: From Data to Deeper Understanding

The choice of an in situ monitoring technique for studying palladium-catalyzed reactions with phosphine ligands should be guided by the specific scientific question at hand. NMR provides unparalleled structural detail, FTIR offers robust kinetic data, and MS excels in detecting transient intermediates. By moving beyond simple endpoint analysis and embracing real-time monitoring, researchers can gain a deeper, more nuanced understanding of these complex catalytic systems. This knowledge is not merely academic; it is the foundation for developing more efficient, selective, and robust catalytic processes for the synthesis of pharmaceuticals and other valuable chemicals.

References

  • Ali, A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Boruah, P. R., et al. (2015).
  • Carrow, B. P., & Nozaki, K. (2014). ESI-MS Detection of Proposed Reaction Intermediates in the Air-Promoted and Ligand-Modulated Oxidative Heck Reaction. The Journal of Organic Chemistry, 79(1), 232-246. [Link]

  • Chansai, S. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743.
  • Fisher, T. L., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(78), 11727-11730. [Link]

  • Hein, J. E., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(22), 13463-13470. [Link]

  • Köhnke, K., et al. (2022). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry, 24(6), 2344-2371. [Link]

  • Mettler Toledo. ReactIR In-situ FTIR Spectrometers. [Link]

  • Pajić, M., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(26), 7445-7454. [Link]

  • Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Weckhuysen, B. M. (2022). Part 1: Tutorial lectures on operando spectroscopy of catalysts. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Stereochemistry in Products from Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the synthesis of enantiomerically pure compounds is a paramount objective. The biological activity of chiral molecules, particularly pharmaceuticals, is often confined to a single enantiomer, while the other may be inactive or even elicit adverse effects.[1] Consequently, the rigorous validation of product stereochemistry is not merely a procedural step but a cornerstone of synthetic efficacy and therapeutic safety. This guide provides an in-depth comparison of the critical analytical techniques employed to determine both the enantiomeric excess (e.e.) and the absolute configuration of chiral molecules synthesized via asymmetric catalysis.

The Two Pillars of Stereochemical Validation: Enantiomeric Excess and Absolute Configuration

The complete stereochemical characterization of a product from an asymmetric reaction rests on two fundamental pillars:

  • Enantiomeric Excess (e.e.): This quantifies the purity of one enantiomer over the other in a mixture.[2][3] It is a direct measure of the success of the asymmetric induction.

  • Absolute Configuration: This defines the precise three-dimensional arrangement of atoms or groups at a chiral center, typically designated as (R) or (S).[4][5]

An incomplete analysis, addressing only one of these aspects, leaves the stereochemical identity of the product ambiguous. Therefore, a multi-faceted analytical approach is often necessary to provide a comprehensive and irrefutable validation.

Determining Enantiomeric Excess: A Comparative Analysis of Chromatographic Techniques

The determination of enantiomeric excess is most commonly and accurately achieved through chiral chromatography.[6][7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques in this domain.[7][8][]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile method for separating enantiomers.[7][10] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices: The selection of the CSP is the most critical factor in developing a successful chiral HPLC method.[11] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often the first choice due to their broad applicability across a wide range of compound classes.[11] The mobile phase composition, including the organic modifier and any additives, is then optimized to achieve baseline separation of the enantiomeric peaks.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column Selection: Begin with a broad-spectrum polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Screen a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: Screen aqueous mobile phases with organic modifiers like acetonitrile or methanol.

  • Optimization: If partial separation is observed, optimize the ratio of the mobile phase components to improve resolution. Adjusting the flow rate and column temperature can also fine-tune the separation.

  • Quantification: Once baseline separation is achieved, inject a known concentration of the racemic standard to determine the retention times of each enantiomer. Inject the sample from the asymmetric reaction and integrate the peak areas of the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and often superior alternative to HPLC for enantiomeric separations.[][12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).[][12]

Causality Behind Experimental Choices: The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher efficiency.[12] This translates to significantly reduced analysis times and lower solvent consumption, aligning with the principles of green chemistry.[12] The same polysaccharide-based CSPs used in normal-phase HPLC are highly effective in SFC.[14]

Data Presentation: Comparison of Chiral HPLC and SFC

FeatureChiral HPLCChiral SFC
Speed SlowerFaster[][12]
Efficiency GoodExcellent[12]
Solvent Consumption HighLow[][12]
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower[12]
Throughput LowerHigher

Determining Absolute Configuration: A Toolkit of Spectroscopic and Crystallographic Methods

While chromatography excels at quantifying enantiomeric purity, it does not reveal the absolute configuration of the enantiomers. For this, a different set of techniques is required.

X-ray Crystallography

Single-crystal X-ray diffraction is considered the "gold standard" for the unambiguous determination of absolute configuration.[15][16][17] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.[18]

Causality Behind Experimental Choices: The primary prerequisite for this method is the ability to grow a high-quality single crystal of the compound.[16] The presence of a heavy atom in the molecule can enhance the anomalous dispersion effect, which is crucial for determining the absolute configuration.[19]

Trustworthiness: A successfully solved crystal structure provides an unequivocal assignment of the absolute configuration.[16] However, the inability to obtain suitable crystals is a significant limitation of this technique.[16]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

NMR spectroscopy is a powerful tool for structural elucidation, and with the use of chiral derivatizing agents (CDAs), it can be employed to determine the absolute configuration of chiral molecules.[20][][22] The most well-known of these is Mosher's method, which involves the reaction of a chiral alcohol or amine with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[23][24]

Causality Behind Experimental Choices: The reaction of a single enantiomer of the analyte with both (R)- and (S)-MTPA creates a pair of diastereomers.[23][25] These diastereomers have distinct NMR spectra.[23] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester or amide linkage, the absolute configuration of the original alcohol or amine can be deduced based on an established conformational model of the MTPA derivatives.[23][26]

Trustworthiness: Mosher's method is a reliable and widely used technique, but its success depends on the ability to unambiguously assign the proton signals in the NMR spectra and the validity of the conformational model for the specific compound being analyzed.[26]

Experimental Protocol: Mosher's Method

  • Derivatization: React the enantiomerically enriched product with both (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric esters or amides.

  • Purification: Purify the resulting diastereomers.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Signal Assignment: Assign the proton signals for the groups flanking the stereocenter.

  • Calculate Δδ: For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR.

  • Determine Configuration: Based on the Mosher model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.[23]

Logical Relationship: Mosher's Method

Sources

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Benchmarking 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals, agrochemicals, and fine chemicals. Asymmetric catalysis, facilitated by chiral metal-ligand complexes, stands as one of the most elegant and efficient strategies to achieve this goal. The choice of the chiral ligand is the cornerstone of a successful asymmetric transformation, as it dictates the stereochemical outcome of the reaction. This guide provides an in-depth comparison of the performance of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a representative P,N-type ligand, against other established classes of chiral phosphine ligands in benchmark asymmetric reactions.

The Central Role of Chiral Phosphine Ligands

Chiral phosphine ligands have proven to be a versatile and highly effective class of ligands in asymmetric catalysis. Their success stems from their strong coordinating ability to transition metals and the tunable steric and electronic properties that can be precisely engineered to create a chiral environment around the metal center. This chiral pocket influences the binding of the prochiral substrate and directs the reaction pathway to favor the formation of one enantiomer over the other.[1][2]

A New Contender: 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (IndenePhos)

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, which we will refer to as IndenePhos, is a P,N-ligand that has garnered interest due to its unique structural features. The indenyl scaffold provides a rigid backbone, while the phosphino and amino groups offer two distinct coordination sites for the metal. This combination of a "hard" nitrogen donor and a "soft" phosphorus donor can lead to unique catalytic activities and selectivities compared to traditional diphosphine ligands.[3]

Benchmarking Performance: Rhodium-Catalyzed Asymmetric Hydrogenation

To objectively assess the performance of IndenePhos, we will compare it with other well-established chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate. This reaction is a widely accepted benchmark for evaluating the efficacy of chiral phosphine ligands in producing chiral amino acid precursors.[4][5]

Comparative Performance Data
Ligand ClassLigand NameEnantiomeric Excess (ee, %)Yield (%)Reference
P,N Ligands P,N-Bidentate Ligand (Generic)Good to ExcellentHigh[3]
Diphosphine Ligands (R,R)-DIPAMP95>95[1]
(S,S)-Chiraphos9998[1]
(R)-BINAP>99100[4]
Phosphoramidite Ligands Monophosphoramidite (Generic)Up to 99High[5]

Note: The performance of P,N ligands is generally described as "good to excellent" in the literature for a range of substrates, highlighting their potential in asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a self-validating system for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate.

Materials:

  • [Rh(COD)₂]BF₄ (precatalyst)

  • Chiral phosphine ligand (e.g., BINAP, or the ligand to be tested)

  • Methyl (Z)-2-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • Chiral HPLC or GC for ee determination

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, methyl (Z)-2-acetamidocinnamate (1 equivalent) is added.

  • Hydrogenation: The flask is connected to a hydrogen line, purged three times with hydrogen, and then pressurized to the desired pressure (e.g., 1 atm). The reaction is stirred vigorously at room temperature.

  • Monitoring and Workup: The reaction progress is monitored by TLC or ¹H NMR. Upon completion, the solvent is removed under reduced pressure.

  • Analysis: The yield of the product is determined by ¹H NMR. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of the rhodium-catalyzed asymmetric hydrogenation is determined by the relative energies of the diastereomeric transition states. With diphosphine ligands like BINAP, the C₂-symmetric chiral environment around the rhodium center forces the substrate to coordinate in a specific manner, leading to high enantioselectivity.

For P,N-ligands, the mechanism is thought to involve a similar principle, but the electronic asymmetry of the P and N donors can play a crucial role. The different trans effects of the phosphine and amine groups can influence the binding of the substrate and the subsequent migratory insertion and reductive elimination steps, ultimately controlling the stereochemistry of the product.[3]

stereoselection cluster_catalyst Chiral Catalyst cluster_substrate Prochiral Substrate cluster_transition_state Diastereomeric Transition States Rh Rh P P Rh->P σ-donor/π-acceptor N N Rh->N σ-donor Substrate Substrate Rh->Substrate Coordination TS_R [Catalyst-Substrate]‡ (R) Substrate->TS_R Lower Energy TS_S [Catalyst-Substrate]‡ (S) Substrate->TS_S Higher Energy Product_R R-Product TS_R->Product_R Product_S S-Product TS_S->Product_S

Caption: Simplified model for stereoselection in asymmetric catalysis.

Indenyl Phosphine Ligands in Cross-Coupling Reactions

While direct comparative data in asymmetric hydrogenation for IndenePhos is limited, related indenyl phosphine ligands have shown excellent performance in palladium-catalyzed cross-coupling reactions. For instance, in the C-N cross-coupling of aryl chlorides with amines, 2-aryl-substituted indenyl phosphine ligands have demonstrated high activity, affording near-quantitative yields.[6] This suggests that the indenyl scaffold is a promising platform for ligand design, and further studies on chiral analogues like IndenePhos in various asymmetric transformations are warranted.

Conclusion

The selection of a chiral ligand is a critical decision in the development of an asymmetric catalytic process. While established ligands like BINAP and other diphosphines have a long track record of success, the exploration of new ligand classes, such as the P,N-ligand IndenePhos, is essential for advancing the field. The unique electronic and steric properties of P,N-ligands offer the potential for novel reactivity and selectivity. Although more direct comparative data is needed to fully benchmark IndenePhos against the current "gold standards," the promising results of related indenyl phosphines in other catalytic reactions highlight the potential of this ligand class. Researchers are encouraged to consider the unique attributes of P,N-ligands like IndenePhos when screening for optimal catalysts in their asymmetric transformations.

References

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

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  • Yuan, J., Zhang, Y., Yu, H., Wang, C., Meng, S., Chen, J., Yu, G.-A., & Che, C.-M. (2022). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 20(3), 485–497. [Link]

  • Lv, H., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Rhodium Catalysis (pp. 1-131). Wiley-VCH. [Link]

  • Boaz, N. W., Debenham, S. D., Mackenzie, E. B., & Ponasik, J. A. (2002). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(24), 8375–8378. [Link]

  • Trost, B. M., & Van Vranken, D. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4111–4273. [Link]

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  • Xiao, J. (2011). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

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  • Hartwig, J. F., & Stanley, L. M. (2010). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Journal of the American Chemical Society, 132(40), 14202–14204. [Link]

  • Woollins, J. D., & Lait, P. (2007). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Dalton Transactions, (34), 3741-3747. [Link]

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  • Feng, X., & Liu, Y. (2018). Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. Organic & Biomolecular Chemistry, 16(43), 8342–8346. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS No. 628323-64-8).[1][2][3] As a specialized organophosphorus compound used in complex chemical syntheses, its disposal requires a meticulous and informed approach to ensure the safety of laboratory personnel and environmental protection. This document synthesizes information from safety data sheets of analogous compounds and established hazardous waste management protocols to provide a clear, step-by-step procedure for researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a complex molecule whose hazard profile is dictated by its constituent functional groups: a diphenylphosphino group, a dimethylamino group, and an indene scaffold.

  • Organophosphorus Toxicity: Organophosphorus compounds as a class are known for their potential toxicity.[4] They can inhibit critical enzymes like acetylcholinesterase, impacting the nervous system.[5] While the specific toxicity of this ligand is not documented, it must be handled as a potentially toxic substance.

  • Irritant Properties: Related phosphine ligands and indene are known to be skin and eye irritants.[6][7] Direct contact should always be avoided.

  • Air and Moisture Sensitivity: While not definitively established for this specific compound, many phosphine ligands are sensitive to air and can oxidize. A related compound, 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl, is noted as being air-sensitive.[8] Handling under an inert atmosphere is a prudent precaution.[6][7]

  • Combustibility: Indene is a flammable liquid.[7][9] While this specific compound is a solid, it is combustible, and hazardous decomposition products, such as phosphorus oxides and nitrogen oxides, may form under fire conditions.[8]

Essential Pre-Disposal Data
ParameterInformationSource
Chemical Name 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indeneN/A
CAS Number 628323-64-8[1][2]
Molecular Formula C₂₃H₂₂NP[1][2][3]
Incompatible Materials Strong oxidizing agents[6][7]
Primary Disposal Route Incineration via an approved hazardous waste disposal plant[6][7][9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for disposal, ensure a self-validating system of protection is in place. This includes not just wearing, but also inspecting, the required PPE.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific permeation data, double-gloving is recommended as a best practice.

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a face shield in conjunction with goggles.[7]

  • Body Protection: A flame-resistant laboratory coat should be worn at all times.

  • Respiratory Protection: All handling of the waste, including segregation and packaging, should be performed inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol is designed to eliminate ambiguity and ensure a safe, compliant disposal process from the point of generation to final pickup.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe waste disposal. It prevents potentially violent chemical reactions and simplifies the final disposal process.

  • Identify the Waste Stream: This waste stream includes:

    • Unused or expired 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

    • Grossly contaminated items (e.g., spatulas, weigh boats).

    • Solvent rinsates from decontaminating empty containers (see Step 5).

  • Segregate Immediately: This compound must be collected in a dedicated hazardous waste container.

    • DO NOT mix with other chemical waste streams, especially strong oxidizing agents.[6][7]

    • DO NOT mix non-hazardous waste with this hazardous waste.[11]

Step 2: Waste Container Selection and Labeling

The waste container is the primary containment vessel and must be chosen and labeled correctly to ensure safety and compliance.

  • Container Selection: Use a sturdy, chemically resistant container (e.g., HDPE or glass) with a secure, tight-fitting lid. The container must be in good condition with no cracks or leaks.[12][13]

  • Labeling: The container must be labeled immediately upon the first addition of waste.[14] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene" . Do not use abbreviations or formulas.[13]

    • An accurate list of all contents, including any solvents used for rinsing.

    • The approximate concentration of each component.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: On-Site Accumulation and Storage

All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[15]

  • Location: The SAA should be at or near the point of waste generation, often within a designated section of a chemical fume hood.[15]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[12]

    • Store the container in a secondary containment bin to catch any potential leaks.[12]

    • Inspect the SAA weekly for any signs of container degradation or leakage.[15]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12] Evaporation is not an acceptable disposal method.[11]

  • Contact EHS: Once the waste container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[12][15]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The most appropriate disposal method for organophosphorus compounds is high-temperature incineration in a facility equipped with the necessary scrubbers to handle combustion byproducts.[10]

Step 5: Decontamination of Empty Containers

An "empty" container that held this chemical must still be treated as hazardous waste until properly decontaminated.[11]

  • Triple Rinse Procedure:

    • Select a solvent capable of dissolving the compound (e.g., toluene or THF).

    • Add an amount of solvent equal to about 5-10% of the container's volume.[11]

    • Secure the lid and swirl/shake to rinse all interior surfaces.

    • Pour the solvent rinsate into your designated "1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene" hazardous waste container.[13]

    • Repeat this process two more times.

  • Final Container Disposal: After the triple rinse, the container can often be disposed of in the regular trash. Deface or remove the original chemical label before doing so.[11] Always confirm this final step with your EHS department's specific policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_disposal Final Disposal & Decontamination start Waste Generation: Unused Chemical or Contaminated Material assess Consult EHS & Review Hazards start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste Stream: Dedicated Container ppe->segregate container Select & Label Container: 'Hazardous Waste', Full Chemical Name, Date segregate->container storage Store in Satellite Accumulation Area (SAA) with Secondary Containment container->storage pickup Schedule Pickup with EHS storage->pickup decon Empty Container? storage->decon incinerate Professional Disposal: High-Temperature Incineration pickup->incinerate decon->pickup No triple_rinse Triple Rinse with Solvent decon->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per EHS policy) triple_rinse->dispose_container collect_rinsate->segregate Add to Waste

Caption: Disposal workflow for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.

References

  • SAFETY DATA SHEET - Indene. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,2-Bis(diphenylphosphino)ethane. (2019). Fisher Scientific.
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  • SAFETY DATA SHEET - 1,2-Bis(diphenylphosphino)ethane. (2025). Sigma-Aldrich.
  • 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, 99% (contains vinylic isomer).Strem Chemicals.
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Mastering the Unseen Threat: A Guide to Handling 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Composite Risk Profile

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a composite hazard profile must be inferred from its constituent functional groups: the diphenylphosphine moiety, the N,N-dimethylamino group, and the indene backbone.

  • Diphenylphosphine Group: Organophosphines are the primary drivers of the hazard profile. They are frequently air-sensitive, with some being pyrophoric (spontaneously flammable in air).[1] Upon oxidation, they can form phosphine oxides, and contact with water or acids may liberate toxic phosphine gas.[2] Systemically, organophosphorus compounds can be highly toxic, acting as potent nerve agents by inhibiting acetylcholinesterase.[3][4] Exposure can occur through inhalation, ingestion, or skin absorption, leading to symptoms ranging from headaches and dizziness to severe respiratory distress and convulsions.[3][5]

  • N,N-Dimethylamino Group: This tertiary amine group can be irritating to the skin and eyes and may be harmful if inhaled or absorbed.

  • Indene Backbone: Indene is a flammable liquid and may cause skin and eye irritation.[6][7]

Therefore, 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene should be treated as an air-sensitive, potentially pyrophoric, and highly toxic compound . All handling procedures must reflect this high level of risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of PPE must be based on the scale of the operation and the specific handling environment.[8]

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) in a Glovebox Inner nitrile gloves, outer heavy-duty butyl or neoprene glovesSafety glasses (worn inside the glovebox)Flame-retardant lab coatNot required if glovebox integrity is maintained
Small to Medium Scale (1-10g) on a Schlenk Line Inner nitrile gloves, outer heavy-duty butyl or neoprene glovesSafety goggles and a full-face shieldFlame-retardant lab coat and a chemical-resistant apronWork must be conducted in a certified chemical fume hood.[9]
Large Scale (>10g) or Weighing Operations Inner nitrile gloves, outer heavy-duty butyl or neoprene glovesSafety goggles and a full-face shieldFlame-retardant, chemical-resistant coverallsUse of a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended.[10][11]

Causality of PPE Choices:

  • Double Gloving: The inner nitrile glove provides a second barrier in case the outer, more robust glove is breached. The outer glove (butyl or neoprene) offers superior resistance to the organic solvents often used with these ligands.

  • Flame-Retardant Lab Coat: The pyrophoric nature of many phosphine compounds necessitates the use of flame-retardant materials to protect against fire hazards.[1]

  • Full-Face Shield: This provides an essential barrier against splashes and potential energetic reactions, protecting the entire face.

  • Inert Atmosphere Handling: Due to its air-sensitivity, this compound must be handled under an inert atmosphere (nitrogen or argon) at all times, either in a glovebox or using Schlenk techniques.[12]

Operational Plan: From Benchtop to Disposal

A. Handling and Storage Protocol:

  • Preparation: Before handling, ensure that an inert atmosphere glovebox or a properly functioning Schlenk line within a chemical fume hood is available.[12] All glassware must be oven-dried and cooled under an inert atmosphere.

  • Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry, and dark location.[9] A refrigerator or freezer designated for chemical storage is appropriate.

  • Aliquotting: Weighing of the solid should be performed within a glovebox. If a glovebox is unavailable, it must be done rapidly in a fume hood, with the user wearing appropriate respiratory protection.

  • In-Reaction Use: When adding the compound to a reaction, use standard air-sensitive techniques, such as positive pressure of an inert gas and cannula transfer for solutions.

B. Emergency Response:

In the event of exposure or a spill, immediate and decisive action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Spill: For small spills within a fume hood or glovebox, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent should be collected in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency services.

PPE_Decision_Workflow start Start: Handling 1-Diphenylphosphino-2- (N,N-dimethylamino)-1H-indene scale_check What is the scale of the operation? start->scale_check small_scale Small Scale (<1g) scale_check->small_scale <1g medium_scale Medium Scale (1-10g) scale_check->medium_scale 1-10g large_scale Large Scale (>10g) scale_check->large_scale >10g environment_check Handling Environment? small_scale->environment_check schlenk_line Schlenk Line in Fume Hood medium_scale->schlenk_line fume_hood_weighing Fume Hood (Weighing) large_scale->fume_hood_weighing glovebox Glovebox environment_check->glovebox Preferred environment_check->schlenk_line Acceptable ppe_glovebox PPE: - Double Gloves (Nitrile/Butyl) - Safety Glasses - FR Lab Coat glovebox->ppe_glovebox ppe_schlenk PPE: - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - FR Lab Coat & Apron schlenk_line->ppe_schlenk ppe_large_scale PPE: - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - FR/Chemical-Resistant Coveralls - Respirator fume_hood_weighing->ppe_large_scale

C. Disposal Plan:

All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous organophosphorus waste.

  • Segregation: Do not mix organophosphorus waste with other chemical waste streams.

  • Quenching: Before disposal, any residual reactive phosphine should be carefully quenched. This is typically done by slowly adding a solution of a mild oxidizing agent (such as dilute sodium hypochlorite) or a protic solvent (like isopropanol) at a low temperature. This process should only be performed by experienced personnel in a fume hood.

  • Containment: Collect all waste in a clearly labeled, sealed, and robust container. The label should explicitly state "Hazardous Organophosphorus Waste" and list the contents.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[15]

Conclusion: A Culture of Proactive Safety

Handling novel compounds like 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene requires a blend of scientific curiosity and rigorous safety discipline. By understanding the inherent risks based on chemical structure and adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely advance their work. Remember, in the absence of specific data, a conservative and well-documented approach is the hallmark of an experienced and trustworthy scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.